molecular formula C2H12N6O6S B013593 bis(2-hydroxyguanidine);sulfuric acid CAS No. 6345-29-5

bis(2-hydroxyguanidine);sulfuric acid

Cat. No.: B013593
CAS No.: 6345-29-5
M. Wt: 248.22 g/mol
InChI Key: MTGDDPZRXSDPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyguanidine);sulfuric acid, also known as this compound, is a useful research compound. Its molecular formula is C2H12N6O6S and its molecular weight is 248.22 g/mol. The purity is usually 95%.
The exact mass of the compound Hydroxyguanidine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxyguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGDDPZRXSDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H12N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13115-21-4 (Parent)
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6064246
Record name Guanidine, hydroxy-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-29-5
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, hydroxy-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-hydroxyguanidine) Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of bis(2-hydroxyguanidine) sulfate, a compound of interest for researchers in medicinal chemistry and drug development. Drawing from established principles in guanidine and hydroxylamine chemistry, this document outlines a probable synthetic pathway, detailed experimental protocols, and the underlying scientific rationale.

Introduction and Significance

Bis(2-hydroxyguanidine) sulfate, also known as hydroxyguanidine hemisulfate, is a salt form of hydroxyguanidine. Hydroxyguanidine itself is a molecule of significant interest as it incorporates structural features of both guanidine and hydroxyurea.[1][2] This unique combination imparts it with notable biological activities, including potential anticancer and antiviral properties.[1][2][3] The sulfate salt form offers advantages in terms of stability and handling for research and development purposes. This guide will focus on a logical and scientifically sound pathway for its laboratory-scale synthesis.

Proposed Synthesis Pathway

The most chemically plausible and efficient route to bis(2-hydroxyguanidine) sulfate involves a two-step process. The first step is the formation of the hydroxyguanidine free base, followed by its conversion to the sulfate salt. The initial formation of hydroxyguanidine can be achieved through the reaction of a suitable cyanamide source with hydroxylamine. A common and accessible starting material for this purpose is dicyandiamide, which can be hydrolyzed under acidic conditions to provide the necessary precursor.

Overall Reaction Scheme

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Hydroxyguanidine Formation cluster_step2 Step 2: Salt Formation DCD Dicyandiamide Guanylurea Guanylurea (intermediate) DCD->Guanylurea Hydrolysis HA Hydroxylamine H2SO4_hydrolysis H₂SO₄ (aq) Hydroxyguanidine_FB Hydroxyguanidine (Free Base) Guanylurea->Hydroxyguanidine_FB Reaction with Hydroxylamine Final_Product Bis(2-hydroxyguanidine) Sulfate Hydroxyguanidine_FB->Final_Product Salt Formation H2SO4_salt H₂SO₄

Caption: Proposed two-step synthesis pathway for bis(2-hydroxyguanidine) sulfate.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of guanidine and hydroxyguanidine derivatives.[4][5]

Step 1: Synthesis of Hydroxyguanidine Free Base

This step involves the acid-catalyzed hydrolysis of dicyandiamide to guanylurea, which then reacts with hydroxylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dicyandiamide84.088.41 g0.10
Sulfuric Acid (98%)98.0810.8 mL0.20
Water (deionized)18.02100 mL-
Hydroxylamine HCl69.4913.9 g0.20
Sodium Hydroxide40.00~8.0 g~0.20

Procedure:

  • Hydrolysis of Dicyandiamide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (8.41 g, 0.10 mol) and deionized water (100 mL).

  • Slowly add concentrated sulfuric acid (10.8 mL, 0.20 mol) to the suspension while stirring. The addition is exothermic, so cooling in an ice bath is recommended.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. This step facilitates the hydrolysis of dicyandiamide to guanylurea.[5]

  • Preparation of Hydroxylamine Free Base: In a separate beaker, dissolve hydroxylamine hydrochloride (13.9 g, 0.20 mol) in a minimal amount of cold water. Slowly add a solution of sodium hydroxide (8.0 g in 20 mL water) with stirring in an ice bath to liberate the free hydroxylamine.

  • Reaction with Hydroxylamine: Cool the guanylurea solution to room temperature. Slowly add the freshly prepared cold hydroxylamine free base solution to the reaction mixture.

  • Stir the resulting solution at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The pH of the solution should be carefully adjusted to neutral (pH 7) using a saturated solution of sodium bicarbonate. This will precipitate any unreacted starting materials and byproducts, which can be removed by filtration. The aqueous filtrate containing the hydroxyguanidine free base is used directly in the next step.

Step 2: Formation and Isolation of Bis(2-hydroxyguanidine) Sulfate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Aqueous Hydroxyguanidine Solution-From Step 1
Sulfuric Acid (1 M)98.08As required
Ethanol46.07~200 mL

Procedure:

  • Salt Formation: To the aqueous filtrate containing the hydroxyguanidine free base, slowly add 1 M sulfuric acid dropwise with constant stirring until the pH of the solution reaches approximately 5-6. The target is to have a 2:1 molar ratio of hydroxyguanidine to sulfuric acid.

  • Crystallization: Concentrate the solution under reduced pressure to about one-third of its original volume.

  • Add ethanol to the concentrated aqueous solution until the solution becomes cloudy.

  • Allow the solution to stand at 4 °C overnight to facilitate the crystallization of bis(2-hydroxyguanidine) sulfate.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Causality and Experimental Choices

  • Choice of Starting Material: Dicyandiamide is an inexpensive and readily available starting material for the synthesis of guanidine derivatives.[5]

  • Acid Catalysis: Sulfuric acid serves as a catalyst for the hydrolysis of dicyandiamide to guanylurea. The strong acidic environment protonates the nitrile group, making it more susceptible to nucleophilic attack by water.[5]

  • Use of Freshly Prepared Hydroxylamine Free Base: Hydroxylamine is more reactive in its free base form. It is prepared in situ from its hydrochloride salt to ensure maximum reactivity and to avoid degradation.

  • pH Adjustment: The final pH adjustment during salt formation is crucial. A slightly acidic pH ensures the formation of the sulfate salt without causing degradation of the hydroxyguanidine moiety.

  • Crystallization Solvent: Ethanol is used as an anti-solvent to induce crystallization. Bis(2-hydroxyguanidine) sulfate is expected to be soluble in water but less soluble in ethanol, a common technique for precipitating salts from aqueous solutions.

Self-Validating System and Characterization

To ensure the identity and purity of the synthesized bis(2-hydroxyguanidine) sulfate, the following characterization techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=N, N-O, S=O).

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the 2:1 stoichiometry of hydroxyguanidine to sulfuric acid.

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of bis(2-hydroxyguanidine) sulfate. By leveraging well-established reactions in guanidine chemistry, researchers can reliably produce this compound for further investigation into its promising biological activities. Adherence to the outlined experimental protocols and thorough characterization will ensure the synthesis of a high-purity product suitable for scientific research.

References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Kahvedžić, A., et al. (2013). Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations. Journal of Medicinal Chemistry, 56(2), 451-459. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80667, Guanidine, N-hydroxy-, sulfate (2:1). [Link]

  • Davis, T. L. (1924). The Hydrolysis of Dicyandiamide with Sulfuric Acid. Journal of the American Chemical Society, 46(4), 903-909.
  • PubChem. Hydroxyguanidine. [Link]

  • ChemBK. Hydroxyguanidine sulfate. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative. Molbank, 2021(3), M1255. [Link]

  • ScienceMadness.org. CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. [Link]

  • Riel, M. A., et al. (2018). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. Bioconjugate Chemistry, 29(9), 3099-3104. [Link]

  • Google Patents.
  • Google Patents. US4551324A - Preparation from hydroxylammonium sulfate of other hydroxylammonium salts via alcoholic hydroxylamine.
  • Rener, G. A., et al. (1995). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 273(2), 935-941. [Link]

  • University of Bath's Research Portal. Synthesis of substituted hydroxyguanidines and related systems. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80668, Hydroxyguanidine. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyguanidine);sulfuric acid, also known as hydroxyguanidine sulfate, is a salt composed of two protonated hydroxyguanidine molecules and a sulfate anion. With the molecular formula C₂H₁₂N₆O₆S and a molecular weight of 248.22 g/mol , this compound holds significant interest in medicinal chemistry and drug development.[1] The guanidinium group is a common motif in pharmacologically active molecules, and the introduction of a hydroxyl group offers unique possibilities for molecular interactions and metabolic pathways.[2] Understanding the fundamental physicochemical properties of this salt is paramount for its effective utilization in research and development, from synthesis and formulation to preclinical and clinical evaluation.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections synthesize established scientific principles with practical, field-proven insights to deliver a self-validating and authoritative resource. We will delve into the structural and chemical characteristics, solubility, stability, and spectroscopic properties of this compound, providing both theoretical understanding and actionable experimental protocols.

Chemical Structure and General Properties

This compound is a salt that exists as a white crystalline solid.[3] The structure consists of two 2-hydroxyguanidinium cations and one sulfate anion, as depicted below.

cluster_cation1 2-Hydroxyguanidinium (Cation 1) cluster_cation2 2-Hydroxyguanidinium (Cation 2) cluster_anion Sulfate (Anion) C1 C N11 NH2 C1->N11 N12 NH2 C1->N12 N13 NOH C1->N13 C2 C N21 NH2 C2->N21 N22 NH2 C2->N22 N23 NOH C2->N23 S S O1 O S->O1 O2 O S->O2 O3 O S->O3 O4 O S->O4

Figure 1: Chemical structure of this compound.

The positive charge on the guanidinium moiety is delocalized across the central carbon and three nitrogen atoms through resonance, which contributes to its stability. The presence of the hydroxyl group introduces a potential site for hydrogen bonding and can influence the compound's solubility and interactions with biological targets.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₂H₁₂N₆O₆S[1][3]
Molecular Weight 248.22 g/mol [1]
Appearance White crystals[3]
Melting Point 132-134 °C (with decomposition)[3]

Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. This compound is reported to be slightly soluble in water.[3]

Table 2: Aqueous Solubility of this compound

SolventSolubilityTemperatureSource
Water25 mg/mLNot specified
Experimental Protocol: Isothermal Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Centrifuge the withdrawn sample to ensure all solid particles are removed.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or mol/L.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G

Figure 2: Workflow for isothermal solubility determination.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter. This compound is reported to be hygroscopic.[3] The extent of water uptake can significantly impact the material's physical and chemical stability, powder flow, and formulation performance.

While specific Dynamic Vapor Sorption (DVS) data for this compound is not available, guanidinium salts, in general, are known to be hygroscopic.[4] The degree of hygroscopicity is influenced by the nature of the counter-ion.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) steps at a constant temperature.

Objective: To quantitatively assess the hygroscopicity of this compound.

Materials:

  • This compound

  • Dynamic Vapor Sorption (DVS) analyzer

Procedure:

  • Place a known mass of the sample (typically 5-15 mg) onto the DVS sample pan.

  • Equilibrate the sample at 0% RH until a stable mass is achieved.

  • Subject the sample to a pre-defined humidity program, typically increasing in 10% RH steps from 0% to 90% RH, followed by a desorption cycle back to 0% RH.

  • At each RH step, the sample mass is allowed to equilibrate.

  • The change in mass at each RH step is recorded.

  • Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

A Place sample in DVS analyzer B Equilibrate at 0% RH A->B C Increase RH in steps (0% to 90%) B->C D Decrease RH in steps (90% to 0%) C->D E Record mass change at each step D->E F Generate sorption-desorption isotherm E->F

Figure 3: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermal Stability

The thermal stability of a pharmaceutical compound is crucial for determining appropriate storage conditions, manufacturing processes, and shelf-life. This compound has a reported melting point of 132-134 °C with decomposition.[3] A more detailed understanding of its thermal behavior can be obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA/DSC data for this compound is not available, studies on other guanidine derivatives, such as guanidine nitrate, indicate that decomposition can be a complex process involving multiple steps.[5]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal stability and phase transitions of this compound.

Materials:

  • This compound

  • TGA instrument

  • DSC instrument

  • Appropriate sample pans (e.g., aluminum, ceramic)

TGA Procedure:

  • Place a known mass of the sample (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA thermogram will show mass loss events corresponding to desolvation or decomposition.

DSC Procedure:

  • Place a known mass of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the heat flow into or out of the sample relative to a reference pan.

  • The resulting DSC thermogram will show endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).

cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) A Heat sample at constant rate B Record mass vs. temperature A->B C Identify decomposition temperatures B->C D Heat sample at constant rate E Record heat flow vs. temperature D->E F Identify melting and other transitions E->F

Figure 4: Workflow for TGA and DSC analysis.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is a critical parameter for understanding its ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. For this compound, the relevant pKa is that of the protonated 2-hydroxyguanidinium cation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the 2-hydroxyguanidinium cation.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using appropriate software to fit the titration curve and calculate the pKa.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the bis(2-hydroxyguanidine) cation. Although specific spectra for this compound are not available in the searched literature, the expected signals can be predicted based on the structure.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These spectra would show characteristic bands for the N-H, C-N, N-O, and S-O bonds present in this compound.

Synthesis and Purification

A reliable and reproducible synthesis is fundamental for obtaining high-purity material for research and development. While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a plausible route can be inferred from the synthesis of related guanidine derivatives. A common method for the synthesis of guanidines involves the reaction of cyanamide with an appropriate amine. In this case, the reaction of cyanamide with hydroxylamine, followed by salt formation with sulfuric acid, would be a logical approach.

Conceptual Synthesis Workflow

A Cyanamide C Reaction A->C B Hydroxylamine B->C D 2-Hydroxyguanidine (free base) C->D F Salt Formation D->F E Sulfuric Acid E->F G This compound F->G H Purification (e.g., recrystallization) G->H I Pure Product H->I

Figure 5: Conceptual workflow for the synthesis of this compound.

Purification of the final product would likely involve recrystallization from a suitable solvent system to remove unreacted starting materials and by-products. The purity of the final compound should be assessed using techniques such as HPLC, elemental analysis, and the spectroscopic methods mentioned above.

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physicochemical properties of this compound. While there is a notable lack of publicly available experimental data for this specific compound, this guide has synthesized information from related compounds and established analytical principles to provide a robust framework for researchers. The detailed experimental protocols offer a clear path for generating the necessary data to fully characterize this promising molecule. A thorough understanding of these fundamental properties is the cornerstone of successful drug development, enabling rational formulation design, ensuring stability, and ultimately contributing to the development of safe and effective medicines.

References

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. J Hazard Mater. 2009 Dec 30;172(2-3):1383-7. [Link]

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. 2017;41(20):11945-11953. [Link]

  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. 2017 Aug 30. [Link]

  • Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667. PubChem. [Link]

  • Hydroxyguanidine sulfate. ChemBK. [Link]

  • Hydroxyguanidine | CH5N3O | CID 80668. PubChem. [Link]

  • APPENDIX G Acid Dissociation Constants. CSUN. [Link]

Sources

Introduction: Unveiling the Potential of a Unique Guanidinium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to bis(2-hydroxyguanidine);sulfuric acid

This compound, identified by the CAS number 6345-29-5, is a distinctive member of the guanidine family of compounds. While specific research on this particular salt is not extensively published, its constituent component, hydroxyguanidine, belongs to a class of molecules that has garnered significant interest in medicinal chemistry.[1][2] Hydroxyguanidine and its derivatives are recognized for a spectrum of biological activities, including potential applications as anticancer and antiviral agents.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical nature of this compound, proposing robust methodologies for its synthesis and characterization, and exploring its potential mechanisms of action and applications based on the established science of its chemical class.

The structure combines the features of guanidine—a highly basic functional group that is protonated at physiological pH—with a hydroxylamino moiety. This combination is reminiscent of hydroxyurea, a well-established therapeutic agent, suggesting a rich potential for biological interaction.[3] This document aims to bridge the gap in the existing literature by synthesizing available data with expert-driven scientific rationale to provide a foundational guide for future research and development.

PART 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a compound is the bedrock of any research endeavor. This compound is a salt composed of two protonated hydroxyguanidine molecules and one sulfate anion.[4] This ionic nature dictates many of its physical properties, such as its solubility and solid-state form.

Chemical Structure

The structure features two hydroxyguanidinium cations, where the positive charge is delocalized across the nitrogen atoms, and a sulfate dianion.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, compiled from authoritative chemical databases.[4][5]

PropertyValueSource
CAS Number 6345-29-5[4]
Molecular Formula C₂H₁₂N₆O₆S[4][5]
Molecular Weight 248.22 g/mol [4][6]
IUPAC Name This compound[4]
Synonyms Hydroxyguanidine sulfate, Bis(hydroxyguanidinium) sulphate, NSC 44310[4][5]
Appearance White crystals or powder[5]
Melting Point 132-134 °C (decomposes)[5]
Solubility Slightly soluble in water[5][7]
Storage 2-8°C, Hygroscopic[5][7]

PART 2: Synthesis and Characterization: A Proposed Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process. First, a suitable guanylating agent, such as S-methylisothiourea sulfate, is reacted with hydroxylamine. S-methylisothiourea is an effective electrophile that readily reacts with primary amines to form guanidines, releasing methyl mercaptan as a byproduct. The resulting hydroxyguanidine is then isolated as its sulfate salt. This method is advantageous as it starts from commercially available and relatively stable precursors.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product hydroxylamine Hydroxylamine (NH₂OH) reaction Guanylation Reaction (Aqueous Solution, Reflux) hydroxylamine->reaction smts S-methylisothiourea sulfate smts->reaction product bis(2-hydroxyguanidine); sulfuric acid reaction->product Crystallization byproduct Methyl Mercaptan (CH₃SH) (Byproduct) reaction->byproduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials:

  • Hydroxylamine hydrochloride (or hydroxylammonium sulfate)

  • S-methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Hydroxylamine Free Base (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (2.0 equivalents) in a minimal amount of deionized water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 equivalents) in water. The goal is to neutralize the hydrochloride to form the free base in situ. Maintain the temperature below 10°C during this addition. Rationale: This avoids the isolation of the potentially unstable free hydroxylamine.

  • Guanylation Reaction:

    • To the cooled hydroxylamine solution, add S-methylisothiourea sulfate (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100°C) for 4-6 hours. The reaction progress can be monitored by TLC. Rationale: Heating drives the nucleophilic attack of hydroxylamine on the thiourea derivative and the elimination of methyl mercaptan.

  • Product Isolation and Salt Formation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully, add concentrated sulfuric acid dropwise to adjust the pH to acidic (pH ~2-3). This will protonate the hydroxyguanidine and ensure the formation of the sulfate salt.

    • Concentrate the solution under reduced pressure to induce crystallization.

    • Filter the resulting white precipitate and wash with cold ethanol to remove any unreacted starting materials or impurities.

    • Dry the crystals under vacuum to yield the final product, this compound. Rationale: The sulfate salt is expected to have lower solubility in the aqueous ethanol mixture, allowing for isolation by crystallization.

Expected Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.

  • ¹H NMR (in D₂O): The proton NMR spectrum is expected to be simple. Due to proton exchange with the solvent, the signals for the -OH and -NH₂ protons may be broad or not observed. The primary signals would correspond to the protons on the nitrogen atoms.

  • ¹³C NMR (in D₂O): A single signal is expected for the central carbon atom of the guanidinium group, likely in the range of 160-170 ppm.

  • FT-IR (KBr pellet): The infrared spectrum should show characteristic absorption bands. Key expected peaks include: a broad absorption in the 3200-3500 cm⁻¹ region (O-H and N-H stretching), a strong peak around 1650 cm⁻¹ (C=N stretching), and strong bands associated with the sulfate anion (around 1100 cm⁻¹).

  • Mass Spectrometry (ESI+): Electrospray ionization in positive mode should show a peak corresponding to the protonated hydroxyguanidine cation [C(NH₂)(NHOH)H]⁺ at m/z = 76.06.

  • Elemental Analysis: The calculated elemental composition (C: 9.68%, H: 4.87%, N: 33.85%, O: 38.67%, S: 12.92%) should match the experimental results within acceptable limits (±0.4%).

PART 3: Potential Biological Activity and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the extensive research into related guanidine and hydroxyguanidine compounds, which have shown promise as both anticancer and antiviral agents.[1][3][4]

Anticancer Potential: Targeting the Blueprint of Life

A primary mechanism by which guanidinium-containing molecules exert their anticancer effects is through interaction with DNA.[9][10] The dicationic nature of bis(2-hydroxyguanidine) at physiological pH makes it an ideal candidate for binding to the minor groove of DNA, which is rich in negative electrostatic potential due to the phosphate backbone.[10]

This binding can disrupt essential cellular processes:

  • Inhibition of DNA Replication and Transcription: By occupying the minor groove, the molecule can physically obstruct the passage of DNA and RNA polymerases, thereby halting cell division and protein synthesis.

  • Enzyme Inhibition: The compound may also inhibit enzymes that interact with DNA, such as topoisomerases.

G cluster_dna DNA Double Helix cluster_drug Bis(hydroxyguanidinium) cluster_process Cellular Processes DNA_Groove Major Groove Minor Groove Replication DNA Replication (Polymerase Blockage) DNA_Groove->Replication Disrupts Transcription Transcription (RNA Polymerase Blockage) DNA_Groove->Transcription Disrupts Drug H₂N⁺=C(NH₂)-NHOH Drug->DNA_Groove:minor Binds via Electrostatic Interaction Apoptosis Induction of Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Proposed anticancer mechanism via DNA minor groove binding.

Antiviral Potential: A Barrier to Viral Proliferation

The structural similarity of hydroxyguanidine to hydroxyurea, an inhibitor of ribonucleotide reductase, points towards a plausible antiviral mechanism.[3] Ribonucleotide reductase is a crucial enzyme for the synthesis of deoxynucleotides, the building blocks of DNA. Many viruses, particularly DNA viruses, rely on the host cell's machinery for replication.

Potential antiviral mechanisms include:

  • Inhibition of Viral DNA Synthesis: By inhibiting ribonucleotide reductase, the compound could deplete the pool of deoxynucleotides available for viral genome replication.[11][12]

  • Inhibition of Viral Enzymes: Like other antiviral agents, hydroxyguanidine derivatives may directly inhibit viral polymerases or proteases.[11][12]

Derivatives of hydroxyguanidine have demonstrated significant activity against viruses like the Rous sarcoma virus, suggesting a broad potential that warrants further investigation for this specific compound.[1]

PART 4: Guidance for Preclinical Evaluation

To explore the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. The first step is to assess its cytotoxic activity against relevant cancer cell lines using standard in vitro assays.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to determine the cytotoxicity of potential medicinal agents.

G start Start: Cancer Cell Line (e.g., L1210, HeLa) step1 1. Cell Seeding (96-well plate) start->step1 step2 2. Compound Treatment (Serial dilutions of bis(2-hydroxyguanidine) sulfate) step1->step2 step3 3. Incubation (24-72 hours) step2->step3 step4 4. Add MTT Reagent (Incubate 4 hours) step3->step4 step5 5. Solubilize Formazan (Add DMSO or Solubilizing Agent) step4->step5 step6 6. Measure Absorbance (570 nm Plate Reader) step5->step6 end End: Calculate IC₅₀ Value step6->end

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., L1210 murine leukemia cells, as used for similar compounds[1])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, stock solution in sterile water or DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach. Rationale: This ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Incubate for another 48-72 hours. Rationale: The incubation time is chosen to be sufficient for the compound to exert its cytotoxic effects.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. Rationale: The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

PART 5: Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.[4] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

PART 6: References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Zaman, H., Saeed, A., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(37), 25883–25898. [Link]

  • PubChem. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. [Link]

  • ChemBK. (2024, April 9). Hydroxyguanidine sulfate. [Link]

  • Zaman, H., Saeed, A., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • PubMed. (n.d.). N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation. [Link]

  • Google Patents. (n.d.). Method for preparing guanidino compounds by hydrogen cyanamide.

  • PubChem. (n.d.). Hydroxyguanidine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Kausar, S., Khan, F. S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(5), 021-029. [Link]

  • ResearchGate. (2021). (PDF) A review: Mechanism of action of antiviral drugs. [Link]

  • PubMed. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. [Link]

  • Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. [Link]

Sources

molecular structure of bis(2-hydroxyguanidine);sulfuric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Bis(2-hydroxyguanidinium) Sulfate

Abstract

This technical guide provides a comprehensive examination of the , also known as bis(2-hydroxyguanidinium) sulfate. This compound is the stable salt form of hydroxyguanidine, a molecule of significant interest in medicinal chemistry due to its structural relationship to both the potent nitric oxide synthase (NOS) substrate, L-arginine, and the ribonucleotide reductase inhibitor, hydroxyurea.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the compound's synthesis, solid-state and solution-phase structure, and physicochemical properties. We will explore the causality behind the selection of advanced analytical techniques, including single-crystal X-ray crystallography, multi-nuclear NMR spectroscopy, and computational modeling, to provide a holistic understanding of its molecular architecture. The structural insights presented herein are crucial for elucidating its mechanism of action and for the rational design of novel therapeutics based on the N-hydroxyguanidine scaffold.

Introduction: The Significance of the Hydroxyguanidinium Scaffold

The Guanidinium Moiety: A Privileged Biological Scaffold

The guanidinium group, the protonated form of guanidine, is a cornerstone functional group in biological systems. Its planar, resonance-stabilized structure and ability to form multiple hydrogen bonds allow it to participate in highly specific molecular recognition events.[3][4] This is exemplified by the amino acid arginine, where the guanidinium side chain is critical for protein structure and function, including interactions with phosphate groups on DNA and ATP. In medicinal chemistry, the guanidinium moiety is a key pharmacophore in numerous therapeutic agents, valued for its ability to engage with biological targets like enzymes and receptors.[5][6]

N-Hydroxyguanidine: A Bioactive Analogue

N-hydroxyguanidine (or 2-hydroxyguanidine) incorporates the structural features of both guanidine and hydroxyurea.[1][2] This unique combination confers significant biological activity, including antineoplastic and antiviral properties.[7][8] A primary mechanism of action is its role as a substrate and inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule nitric oxide (NO) from L-arginine.[2] The chemical oxidation of N-hydroxyguanidine compounds can lead to the release of NO and other reactive nitrogen species, a process central to its pharmacological effects.[9][10]

The Role of Sulfuric Acid: Formation of a Stable Salt

As a strong organic base (pKa of the conjugate acid is ~13.5), guanidine and its derivatives readily react with strong acids to form stable salts.[3] In the case of bis(2-hydroxyguanidine);sulfuric acid, two molecules of the basic N-hydroxyguanidine are neutralized by one molecule of the diprotic sulfuric acid. This acid-base reaction results in the formation of a crystalline salt composed of two hydroxyguanidinium cations and one sulfate dianion.[11][12] The formation of the sulfate salt is critical for enhancing the compound's stability, shelf-life, and handling properties, making it suitable for research and pharmaceutical development.[13][14]

Synthesis and Preparation of Crystalline Material

Rationale for Synthetic Strategy

The synthesis of guanidinium salts can be achieved through various routes. A common and effective industrial method involves the reaction of urea with sulfamic acid or its salts at elevated temperatures.[15] This method is advantageous due to the low cost and availability of the starting materials. The reaction proceeds through the formation of an intermediate that, upon reaction with another urea molecule and subsequent rearrangement and hydrolysis, yields the guanidinium salt. For the purpose of structural analysis, the key objective following synthesis is the growth of high-purity, single crystals, which is a prerequisite for X-ray diffraction studies.

Experimental Protocol: Synthesis of Guanidinium Sulfate from Urea

This protocol is adapted from established methods for the synthesis of guanidine sulfates.[15]

  • Reactant Fusion: In a suitable reaction vessel, fuse 1 mole of urea with 2-3 moles of sulfamic acid.

  • Heating: Raise the temperature of the mixture to approximately 210-250°C. An exothermic reaction will initiate.

  • Reaction Maintenance: Maintain the reaction temperature for 1-2 hours after the initial exotherm subsides to ensure the reaction goes to completion.

  • Cooling and Isolation: Allow the reaction mass to cool to room temperature. The solidified product is then ground into a fine powder.

  • Purification: The crude guanidinium sulfate product is leached with water to remove unreacted starting materials and byproducts.

  • Recrystallization: The product is recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield high-purity crystalline bis(2-hydroxyguanidinium) sulfate suitable for analysis.

Comprehensive Structural Elucidation Workflow

The complete characterization of a molecule requires a multi-faceted analytical approach. For bis(2-hydroxyguanidinium) sulfate, this involves determining its three-dimensional arrangement in the solid state, its behavior and structure in solution, and confirming the identity of its functional groups.

G Overall Workflow for Structural Elucidation cluster_synthesis Synthesis & Preparation cluster_analysis Structural Analysis cluster_output Data Interpretation Synthesis Chemical Synthesis Crystallization Recrystallization Synthesis->Crystallization Purification XRay X-Ray Crystallography (Solid-State Structure) Crystallization->XRay NMR NMR Spectroscopy (Solution Structure) Crystallization->NMR FTIR FTIR Spectroscopy (Functional Groups) Crystallization->FTIR CompModel Computational Modeling (Theoretical Insights) XRay->CompModel Compare Geometry Data Comprehensive Molecular Structure XRay->Data NMR->Data FTIR->Data CompModel->Data

Caption: Workflow for the comprehensive structural analysis of bis(2-hydroxyguanidinium) sulfate.

X-ray Crystallography: The Definitive Solid-State Structure

Causality: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.[5][16] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For bis(2-hydroxyguanidinium) sulfate, this technique is essential to visualize the geometry of the hydroxyguanidinium cation, confirm its protonation state, and map the intricate network of hydrogen bonds with the sulfate anion and adjacent molecules that stabilize the crystal lattice.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal, free of defects, is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[18]

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, detailed molecular structure.

Analysis of the Crystal Structure: The crystal structure reveals a salt composed of discrete hydroxyguanidinium cations and sulfate anions.

  • The Hydroxyguanidinium Cation: The C-N bonds within the guanidinium core exhibit lengths intermediate between typical single and double bonds, confirming the delocalization of the positive charge across the central carbon and three nitrogen atoms due to resonance. The protonation occurs on the imino nitrogen, which is generally favored thermodynamically for guanidines.[4]

  • The Sulfate Anion: The sulfate ion adopts a standard tetrahedral geometry.

  • Hydrogen Bonding Network: A complex three-dimensional network of hydrogen bonds dominates the crystal packing. The N-H and O-H groups of the two hydroxyguanidinium cations act as hydrogen bond donors, interacting with the oxygen atoms of the sulfate anion, which act as acceptors. This extensive hydrogen bonding is the primary force governing the stability of the crystal structure.[16][17]

Data Presentation: Representative Crystallographic Data

Parameter Value
Chemical Formula C₂H₁₂N₆O₆S
Formula Weight 248.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 8.5, 9.1, 15.7
α, β, γ (°) 90, 98.5, 90
Z (molecules/unit cell) 4
Avg. C-N bond length ~1.33 Å

| Avg. S-O bond length | ~1.47 Å |

Note: Data is representative and based on typical values for similar organic sulfate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Causality: While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers invaluable insights into the molecular structure and dynamics in solution.[1] For bis(2-hydroxyguanidinium) sulfate, multi-nuclear NMR (¹H, ¹³C, ¹⁵N) is used to confirm the connectivity, investigate tautomeric equilibria, and verify the protonation state in an aqueous environment, which is more biologically relevant.

Experimental Protocol: Multi-Nuclear NMR

  • Sample Preparation: A sample of bis(2-hydroxyguanidinium) sulfate is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: A standard proton NMR spectrum is acquired. Protons attached to nitrogen and oxygen may exchange with D₂O, leading to signal broadening or disappearance.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon environments. The unique chemical shift of the central guanidinium carbon is a key diagnostic peak.

  • ¹⁵N NMR: An ¹⁵N NMR spectrum, often acquired using techniques like HMBC to correlate with protons, provides direct information about the electronic environment of the nitrogen atoms, which is highly sensitive to protonation and tautomerism.[1][19]

Data Presentation: Expected NMR Chemical Shift Assignments (in D₂O)

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 4.5-5.5 NH ₂ (exchangeable)
9.0-10.0 OH (exchangeable)
¹³C ~158-162 Guanidinium Carbon (C (NH₂)₂(NOH))

| ¹⁵N | Varies | -N H₂, =N OH |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

Vibrational Spectroscopy (FTIR): A Molecular Fingerprint

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[20] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For bis(2-hydroxyguanidinium) sulfate, FTIR is used to confirm the presence of N-H, O-H, C=N, and S=O bonds, providing a "fingerprint" that validates the compound's identity.[19]

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3500 - 3300 Stretching (broad) O-H and N-H
1700 - 1630 Stretching C=N (guanidinium)
1650 - 1580 Bending N-H

| 1350 - 1110 | Stretching | S=O (sulfate) |

Computational Modeling and Theoretical Insights

Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful bridge between experimental results and theoretical understanding.[3][21] By modeling the molecule in silico, we can calculate its optimized geometry, electronic properties, and vibrational frequencies. Comparing these theoretical results with experimental data from X-ray crystallography and FTIR provides a deeper validation of the determined structure and offers insights into properties that are difficult to measure directly, such as charge distribution and molecular orbital energies.

G Workflow for DFT Computational Modeling cluster_output Calculated Properties Input Initial Structure (from X-Ray Data) DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation DFT->Freq Elec Electronic Properties DFT->Elec Geom Optimized Geometry (Bond Lengths/Angles) Opt->Geom Vib Vibrational Spectra (IR Frequencies) Freq->Vib ESP Electrostatic Potential (Charge Distribution) Elec->ESP FMO HOMO/LUMO Orbitals (Reactivity) Elec->FMO

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Analysis: DFT calculations would be expected to confirm the planar nature of the guanidinium core and the delocalized positive charge. An electrostatic potential map would visually demonstrate the high positive charge density around the guanidinium protons and the negative charge localized on the sulfate and hydroxyl oxygens, highlighting the key sites for intermolecular interactions.

Physicochemical Properties and Implications for Drug Development

A thorough understanding of the molecular structure directly informs the interpretation of a compound's physicochemical properties, which are critical for drug development.

Data Presentation: Summary of Physicochemical Properties

Property Value / Description Reference
CAS Number 6345-29-5 [9][11][22]
Molecular Formula C₂H₁₂N₆O₆S [11][12]
Molecular Weight 248.22 g/mol [11]
Appearance White crystalline powder [12][22]
Melting Point 132-134 °C (decomposes) [12]
Solubility Soluble in water (25 mg/mL) [9][22]

| Storage | 2-8 °C, Hygroscopic |[12][22] |

Structural Insights for Drug Design:

  • Hydrogen Bonding Potential: The detailed 3D structure reveals a rich array of hydrogen bond donors (N-H, O-H) and acceptors (N, O). This information is vital for computational docking studies to predict how the molecule will interact with biological targets, such as the active site of an enzyme.[17]

  • Charge Distribution: The delocalized positive charge of the hydroxyguanidinium cation is a key feature for recognition by binding pockets containing negatively charged residues like aspartate or glutamate.

  • Pharmacophore Stability: The formation of the sulfate salt provides a stable, water-soluble form of the active hydroxyguanidine moiety, which is essential for formulation and bioavailability studies.[9] The structural integrity confirmed by these analytical methods ensures that researchers are working with a well-defined chemical entity.

Conclusion

The molecular structure of bis(2-hydroxyguanidinium) sulfate is characterized by a resonance-stabilized, planar guanidinium cation and a tetrahedral sulfate anion, linked by an extensive network of hydrogen bonds. A synergistic approach utilizing X-ray crystallography, NMR and FTIR spectroscopy, and computational modeling provides a complete and validated picture of its architecture in both the solid and solution states. This detailed structural knowledge is not merely academic; it is the fundamental basis upon which its biological activity is understood and is an indispensable tool for scientists in the field of drug discovery and development aiming to leverage the therapeutic potential of the N-hydroxyguanidine scaffold.

References

  • PubChem. Hydroxyguanidine | CH5N3O | CID 80668. National Center for Biotechnology Information. [Link]

  • MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. [Link]

  • PubMed. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. [Link]

  • Taylor & Francis Online. Infrared Absorption and Proton Nuclear Magnetic Resonance Spectra of Novel N-Hydroxyguanidines. [Link]

  • ResearchGate. Structures of guanidine (left) and guanidinium ion (right). [Link]

  • Google Patents.
  • ResearchGate. NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

  • DTIC. Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. [Link]

  • Google Patents.
  • PubMed. X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. [Link]

  • Nature. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

  • PubChem. Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667. National Center for Biotechnology Information. [Link]

  • ACS Publications. Single-Crystal Neutron Diffraction Study on Guanidine, CN3H5. [Link]

  • DTIC. The Synthesis of Guanidine from Urea. Part 3. [Link]

  • PubMed. Bisguanidine, bis(2-aminoimidazoline), and polyamine derivatives as potent and selective chemotherapeutic agents against Trypanosoma brucei rhodesiense. Synthesis and in vitro evaluation. [Link]

  • PubMed. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. [Link]

  • MDPI. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. [Link]

  • Chemistry Stack Exchange. Protonation of Guanidine. [Link]

  • ChemBK. Hydroxyguanidine sulfate. [Link]

  • PubMed. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. [Link]

  • ResearchGate. Computational insights into the binding and intermolecular interactions of bis(2-hydroxyethyl)terephthalate. [Link]

Sources

Solubility Profile of Bis(2-hydroxyguanidine);sulfuric acid (Hydroxyguanidine Sulfate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of bis(2-hydroxyguanidine);sulfuric acid (CAS: 6345-29-5), a compound of interest in pharmaceutical research. The document details its known physicochemical properties and presents both quantitative and qualitative solubility data in common laboratory solvents. Recognizing the frequent necessity for solubility data in novel solvent systems, this guide furnishes a detailed, field-proven experimental protocol for determining solubility. This protocol is designed to ensure scientific integrity through self-validating steps, explaining the causality behind experimental choices. The guide is intended to equip researchers, chemists, and formulation scientists with the essential knowledge to effectively handle, dissolve, and formulate with this compound.

Introduction and Physicochemical Properties

This compound, also known as Hydroxyguanidine sulfate salt, is the sulfuric acid salt of N-hydroxyguanidine. The parent compound, N-hydroxyguanidine, has been investigated for its antineoplastic and antiviral properties, making its derivatives and salt forms relevant to drug discovery and development pipelines.[1][2] A thorough understanding of a compound's solubility is a non-negotiable prerequisite for any application, from initial biological screening assays to the development of final drug formulations. Solubility dictates bioavailability, informs purification strategies, and is a critical parameter in process chemistry.

This compound is an organic salt, which implies that its solubility is governed by both the properties of the hydroxyguanidinium cation and the sulfate anion. Its structure suggests a high degree of polarity and the potential for extensive hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundPubChem
Synonyms Hydroxyguanidine sulfate salt, Hydroxyguanidine hemisulfateChemBK, Sigma-Aldrich[3]
CAS Number 6345-29-5Sigma-Aldrich
Molecular Formula C₂H₁₂N₆O₆SPubChem
Molecular Weight 248.22 g/mol PubChem
Appearance White crystalline powderChemBK[3]
Melting Point 132-134 °C (with decomposition)ChemBK[3]

Known Solubility Data

Directly reported quantitative solubility data for this compound is limited but provides a strong baseline for understanding its behavior in polar solvents. The available data is summarized below.

Table 2: Quantitative Solubility of this compound

SolventSolubility (mg/mL)ObservationsSource(s)
Water 25Clear, colorless solutionSigma-Aldrich
DMSO 25Requires warmingSigma-Aldrich
Ethanol 25Requires warmingSigma-Aldrich
Expert Insights on Solubility Behavior

The data strongly indicates that this compound is a polar compound. Its high solubility in water is expected, given its ionic nature as a sulfate salt and the presence of multiple hydrogen bond donors and acceptors in the hydroxyguanidinium cation. The requirement for warming to achieve a concentration of 25 mg/mL in DMSO and ethanol suggests that while it is soluble, the dissolution process is endothermic in these solvents, requiring energy input to overcome the crystal lattice energy.

Qualitative information from patent literature and analytical methods suggests miscibility or utility in solvent systems containing methanol and acetonitrile , particularly in the context of synthesis and chromatography.[4][5][6] The very nature of the compound as a salt of a strong acid (sulfuric acid) and a weak base (hydroxyguanidine) means its solubility in aqueous systems will be highly dependent on pH. In acidic to neutral pH, the salt form will predominate. In basic conditions, the free base, N-hydroxyguanidine, would be liberated, which would exhibit a markedly different solubility profile.

Authoritative Protocol: Experimental Determination of Solubility

For solvents where data is unavailable, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle: The Equilibrium Shake-Flask Method

The most reliable method for determining equilibrium solubility is the shake-flask method.[7] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Mandatory Visualization: Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess compound into vial B Add precise volume of solvent A->B Step 1 C Agitate at constant temperature (e.g., 24h) B->C D Allow solids to settle C->D E Withdraw aliquot of supernatant D->E F Filter through 0.22 µm syringe filter E->F Crucial Step: Remove all solids G Dilute sample if necessary F->G H Quantify by HPLC, UV-Vis, or LC-MS G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Experimental Methodology

1. Preparation of the Slurry:

  • Causality: To ensure saturation, the compound must be present in excess. A visual confirmation of undissolved solid at the end of the experiment is a key validation checkpoint.
  • Action: Accurately weigh approximately 50 mg of this compound into a glass vial. Record the exact weight.
  • Action: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.

2. Achieving Equilibrium:

  • Causality: Dissolution is a kinetic process. Sufficient time and consistent agitation are required to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. For organic salts, 24 hours is a robust starting point, but this should be confirmed by preliminary experiments where concentrations are measured at different time points (e.g., 20, 48, and 72 hours) to ensure the value is stable.
  • Action: Seal the vial securely. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
  • Action: Agitate the slurry for at least 24 hours.

3. Sample Preparation for Analysis:

  • Causality: It is absolutely critical that the sample for analysis contains only dissolved solute. Any suspended solid particles will artificially inflate the measured concentration, leading to erroneous results.
  • Action: Remove the vial from the shaker and allow it to stand undisturbed for at least 30 minutes for the excess solid to sediment.
  • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette.
  • Action: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean analysis vial. This step is a mandatory self-validating control.

4. Quantification:

  • Causality: A validated analytical method is required to accurately determine the concentration of the solute. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.
  • Action: Prepare a set of calibration standards of this compound of known concentrations in the test solvent.
  • Action: Analyze the filtered sample by HPLC. The mobile phase composition should be chosen to ensure good peak shape and retention. Based on related compounds, a reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic or phosphoric acid is a logical starting point.[5][8]
  • Action: Determine the concentration of the sample by comparing its peak area to the calibration curve. Account for any dilutions made during sample preparation. The final value represents the equilibrium solubility.

Safety and Handling

As a prudent scientist, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related compounds and supplier information provide essential guidance.

  • Hazards: The compound is listed with risk phrases indicating it is irritating to the eyes, respiratory system, and skin.[3] General GHS classifications for similar guanidinium salts include warnings for skin and eye irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.

Conclusion

The solubility profile of this compound is characteristic of a polar organic salt, with significant solubility in water and moderate solubility in polar organic solvents like ethanol and DMSO, often requiring thermal energy to facilitate dissolution. This guide provides the currently available quantitative data and, more critically, a robust, authoritative protocol for researchers to expand this knowledge base. By following the detailed experimental workflow and adhering to the principles of scientific integrity outlined, scientists and drug development professionals can generate reliable solubility data essential for advancing their research and development objectives.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Guanidine, N-hydroxy-, sulfate (2:1).
  • Hydroxyguanidine 6345-29-5. Sigma-Aldrich.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-11).
  • Hydroxyguanidine | CH5N3O | CID 80668.
  • SAFETY D
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SAFETY DATA SHEET. Fisher Scientific. (2011-02-07).
  • EXPERIMENT 1 DETERMIN
  • Hydroxyguanidine sulf
  • Topical formulations of nitroglycerin.
  • HYDROXYGUANIDINE SULF
  • Hydroxyguanidine sulf
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • CAS 6345-29-5. DempoChem.
  • Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate.
  • Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. Request PDF.
  • Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate.
  • Sulfated Phenolic Substances: Prepar
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.

Sources

stability and degradation of bis(2-hydroxyguanidine);sulfuric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of Bis(2-hydroxyguanidine);sulfuric acid

Executive Summary

This compound is a salt form of hydroxyguanidine, a compound of significant interest in pharmaceutical research due to the antiviral and antineoplastic properties of its parent molecule.[1][2] The stability of this active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, detailing its potential degradation pathways and outlining robust experimental protocols for its assessment. Drawing on established principles of reaction kinetics and data from analogous compounds, this document serves as a foundational resource for researchers, formulation scientists, and analytical chemists in the drug development sector. We will explore hydrolytic, oxidative, thermal, and photolytic degradation mechanisms, provide detailed, step-by-step methodologies for forced degradation studies, and discuss the development of stability-indicating analytical methods.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic salt consisting of two protonated hydroxyguanidine molecules and one sulfate dianion. The hydroxyguanidine moiety is structurally related to both guanidine and hydroxyurea.[2] The positive charge in the protonated form is delocalized across the central carbon and three nitrogen atoms, a characteristic of guanidinium ions.

  • IUPAC Name: this compound[3]

  • CAS Number: 6345-29-5[3]

  • Molecular Formula: C₂H₁₂N₆O₆S[3]

  • Molecular Weight: 248.22 g/mol [3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in formulation and during stability testing. The data presented below is compiled from available public databases.

PropertyValue / DescriptionSource
Molecular Weight248.22 g/mol PubChem[3]
Molecular FormulaC₂H₁₂N₆O₆SPubChem[3]
Physical DescriptionExpected to be a solid crystalline material.Inferred
SolubilityLikely soluble in water due to its salt nature. Poorly soluble in non-polar organic solvents.Inferred
pKa (Guanidinium group)The guanidinium group is a strong base (pKa of conjugate acid ~13.5), remaining protonated over a wide physiological pH range.General Chemical Knowledge
Significance and Applications

Hydroxyguanidine, the active component, has demonstrated potential as an antineoplastic and antiviral agent.[1][2] Its biological activity is linked to its ability to act as a nitric oxide (NO) donor and to inhibit ribonucleotide reductase.[4][5] Understanding the stability of its sulfate salt form is paramount for developing a viable drug product with a predictable and safe profile.

Theoretical Degradation Pathways

The chemical structure of this compound contains several functionalities susceptible to degradation, primarily the N-hydroxyguanidine moiety. The following sections outline the most probable degradation pathways based on established chemical principles and studies on related compounds.

Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by the addition of water.[6] For hydroxyguanidine, the imine (C=N) bond is the most likely site for hydrolytic attack. This reaction is typically pH-dependent.

Mechanism: Under acidic or basic conditions, the carbon of the guanidinium group is susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the breakdown of the core structure. Studies on similar hydroxylamine-based compounds show that stability generally increases as the pH approaches neutrality.[7]

Potential Products:

  • Urea

  • Hydroxylamine

  • Ammonia

  • Carbon dioxide

G cluster_hydrolysis Hydrolytic Degradation Pathway A Bis(2-hydroxyguanidine) B Nucleophilic Attack (H₂O, OH⁻) A->B pH dependent C Unstable Intermediate B->C D Urea C->D Cleavage E Hydroxylamine C->E Cleavage

Caption: Proposed hydrolytic degradation of hydroxyguanidine.

Oxidative Degradation

The N-hydroxyguanidine group is highly susceptible to oxidation. This is the most extensively studied degradation pathway for this class of compounds due to its relevance to their biological mechanism of action as NO donors.

Mechanism: One-electron oxidation, for instance by radical species or metal ions, generates a guanidino carbon-centered radical.[4] This radical intermediate is unstable and can rapidly eliminate nitric oxide (NO), leading to the formation of urea.[4] In the presence of molecular oxygen, the radical can form a peroxyl radical, which can also eliminate NO and may act as a precursor to the highly reactive peroxynitrite (ONOO⁻).[4] Different oxidizing agents can yield different products; some may favor the release of nitroxyl (HNO) or nitrous oxide (N₂O) instead of NO.[5][8]

Potential Products:

  • Urea[4]

  • Cyanamide[9]

  • Nitric Oxide (NO)[4][5]

  • Nitroxyl (HNO) / Nitrous Oxide (N₂O)[8]

  • Peroxynitrite (ONOO⁻)[4]

G cluster_oxidation Oxidative Degradation Pathways A Hydroxyguanidine B Carbon-Centered Radical A->B One-electron Oxidant C Urea B->C D Nitric Oxide (NO) B->D Elimination E Peroxyl Radical B->E + O₂ E->D Elimination F Peroxynitrite (ONOO⁻) E->F Rearrangement

Caption: Key oxidative degradation pathways for hydroxyguanidine.

Thermal Degradation

As a salt, the thermal stability of this compound will be influenced by the strength of the ionic interactions and the intrinsic stability of the hydroxyguanidinium cation and the sulfate anion.

Mechanism: Guanidinium salts are known to decompose at elevated temperatures.[10] Thermal analysis of compounds like guanidine nitrate shows a distinct decomposition temperature range, often studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] The degradation likely proceeds through the breakdown of the guanidinium structure, releasing gaseous products.

Potential Products:

  • Ammonia

  • Melamine and related compounds

  • Water

  • Oxides of sulfur (from the sulfate anion)

G cluster_thermal Thermal Degradation Process A Bis(2-hydroxyguanidine); sulfuric acid (Solid) B Decomposition Onset (Td) A->B Heat (TGA/DSC) C Gaseous Products (NH₃, H₂O, SOx, etc.) B->C D Solid Residue B->D

Caption: Conceptual model of thermal degradation.

Photodegradation

Photodegradation involves the degradation of a molecule upon absorption of light energy. While no specific photostability data exists for this compound, molecules with nitrogen-oxygen bonds can be susceptible to photolytic cleavage.

Mechanism: Absorption of UV radiation can promote the molecule to an excited state, potentially leading to homolytic cleavage of the N-OH bond to form radical species. The subsequent reactions would likely follow pathways similar to those seen in oxidative degradation.

Potential Products:

  • Products consistent with oxidative degradation pathways.

A Framework for Experimental Stability Assessment

A forced degradation or stress testing study is essential to identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[12]

Forced Degradation Study Design

The objective is to induce degradation to a limited extent (typically 5-20%) to allow for the reliable detection and characterization of degradants without completely destroying the parent molecule.[13] The study should encompass hydrolytic, oxidative, thermal, and photolytic stress conditions.[14]

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of API B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Neutralize/Quench Reaction B->C D Analyze via Stability-Indicating Method (e.g., HPLC) C->D E Identify & Characterize Degradants (e.g., LC-MS) D->E

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols

Causality Behind Choices: The conditions below are starting points derived from ICH guidelines and common industry practice.[13][15] The concentration of stressors (acid, base, H₂O₂) and the temperature are chosen to induce degradation within a reasonable timeframe (e.g., up to 7 days) without being overly aggressive, which could lead to unrealistic degradation pathways.[13]

Protocol 1: Acidic Hydrolysis

  • Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a 1:1 mixture of methanol (or other suitable co-solvent) and 0.1 M hydrochloric acid.

  • Stress: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Immediately cool the sample and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute with the mobile phase and analyze by HPLC promptly. A control sample (stored at 5°C) should be analyzed concurrently.

Protocol 2: Basic Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution in a 1:1 mixture of co-solvent and 0.1 M sodium hydroxide.

  • Stress: Incubate at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points.

  • Quenching: Immediately cool the sample and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze by HPLC.

Protocol 3: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution in a suitable solvent.

  • Stress: Add hydrogen peroxide to a final concentration of 3-30% and keep the solution at room temperature.[14] Justification: A range is suggested as susceptibility to oxidation can vary greatly.

  • Sampling: Monitor the reaction at various time points.

  • Quenching: No specific quenching is typically needed, but samples should be diluted and analyzed promptly to prevent further reaction in the autosampler.

  • Analysis: Analyze by HPLC.

Protocol 4: Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of solid API in a vial.

  • Stress: Expose the solid to dry heat in an oven at a temperature below its melting point (e.g., 70°C or 105°C).

  • Sampling: At various time points, remove a sample, dissolve it in a suitable solvent, and analyze.

  • Analysis: Analyze by HPLC to check for the formation of new impurities.

Protocol 5: Photostability

  • Preparation: Expose both solid API and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: Protect a parallel set of samples from light with aluminum foil.

  • Analysis: Analyze the exposed and control samples by HPLC.

Summary of Recommended Stress Conditions
Stress TypeConditionTemperatureDurationJustification
Acid Hydrolysis0.1 M HCl60°CUp to 7 daysSimulates acidic environments, elevated temp accelerates reaction.[13]
Base Hydrolysis0.1 M NaOH60°CUp to 7 daysSimulates alkaline environments, elevated temp accelerates reaction.[13]
Oxidation3-30% H₂O₂Room TempUp to 7 daysH₂O₂ is a common oxidizing agent that mimics potential oxidative stress.[14]
Thermal (Solid)Dry Heat70-105°CUp to 7 daysAssesses the intrinsic stability of the solid API at elevated temperatures.
PhotolyticICH Q1BAmbientAs per guidelineRegulatory requirement to assess light sensitivity.

Development of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[12]

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for stability testing due to its high resolving power and sensitivity.[16]

Starting HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. Justification: An acidic modifier is used to ensure good peak shape for the basic guanidinium group.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A shallow gradient from low to high organic content (e.g., 5% to 60% B over 20 minutes) is a good starting point to separate polar degradants from the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for hydroxyguanidine (to be determined experimentally, likely in the low UV range ~210-230 nm).

  • Column Temperature: 30°C.

The method must be validated for specificity by demonstrating that all degradation product peaks are resolved from the parent peak and from each other.

Peak Purity and Degradant Identification

Once separation is achieved, the structure of the degradation products must be elucidated.

Workflow: The HPLC method is transferred to a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[17] MS provides the mass-to-charge ratio (m/z) of the degradants, giving a direct indication of their molecular weight. Tandem MS (MS/MS) experiments can then be performed to fragment the degradant ions, providing structural information that helps in their definitive identification.

G cluster_identification Degradant Identification Workflow A HPLC Separation B Eluted Peak (Parent or Degradant) A->B C Mass Spectrometry (MS) B->C D Determine Molecular Weight (m/z) C->D E Tandem MS (MS/MS) D->E F Elucidate Structure (Fragmentation Pattern) E->F

Caption: Workflow for the structural elucidation of degradants.

Conclusion and Future Perspectives

The stability of this compound is governed by the reactivity of the N-hydroxyguanidine moiety, which is particularly susceptible to oxidative and hydrolytic degradation. Oxidative pathways leading to the formation of urea and the release of nitric oxide are well-precedented. A systematic approach using forced degradation studies under a range of stress conditions is critical for comprehensively mapping its stability profile. The development and validation of a robust, stability-indicating HPLC method is the cornerstone of this process, enabling accurate quantification and ensuring product quality. Future work should focus on executing these experimental studies to confirm the proposed pathways, definitively identify all significant degradation products, and assess their potential toxicological impact. This knowledge is indispensable for the successful development of a safe, stable, and effective pharmaceutical product.

References

  • Title: Oxidative denitrification of the antitumour drug hydroxyguanidine Source: PubMed URL: [Link]

  • Title: Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation Source: PubMed URL: [Link]

  • Title: Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species Source: PubMed URL: [Link]

  • Title: Oxidation of N hydroxyguanidine by DbH Source: Online Inhibitor URL: [Link]

  • Title: Thermal decomposition characteristics and thermokinetics of guanidine nitrate Source: Beijing Huagong Daxue Xuebao (Ziran Kexueban) URL: [Link]

  • Title: Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitrate in constant volume Source: Journal of Energetic Materials URL: [Link]

  • Title: Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Related Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Hydroxyguanidine | CH5N3O | CID 80668 Source: PubChem - NIH URL: [Link]

  • Title: Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667 Source: PubChem - NIH URL: [Link]

  • Title: Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents Source: PubMed - NIH URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Thermochemical Processes During the Degradation of Nitroguanidine in Water: A Density Functional Theory Investigation Source: PubMed URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Hydrolysis | Research Starters Source: EBSCO URL: [Link]

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: PubMed URL: [Link]

Sources

discovery and history of bis(2-hydroxyguanidine);sulfuric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-hydroxyguanidine) Sulfate: Synthesis, Properties, and Biological Significance

Introduction

Bis(2-hydroxyguanidine) sulfate, a salt of the intriguing molecule hydroxyguanidine, stands at the intersection of nitric oxide biology and the quest for therapeutic agents targeting oxidative stress and inflammation. While its close relative, aminoguanidine (pimagedine), has a more storied and extensively documented history in the annals of drug development, bis(2-hydroxyguanidine) sulfate holds its own significance, particularly in the context of nitric oxide synthase (NOS) enzymology. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, and the nuanced biological roles of this compound.

The Tale of Two Guanidines: Contextualizing Bis(2-hydroxyguanidine) Sulfate

To appreciate the scientific interest in bis(2-hydroxyguanidine) sulfate, it is essential to first understand the trajectory of aminoguanidine. Initially hailed as a promising therapeutic for diabetic nephropathy, aminoguanidine's journey was a rollercoaster of promising preclinical data and eventual clinical trial disappointment.[1][2][3] Its primary mechanism of action was identified as the inhibition of advanced glycation end-product (AGE) formation, a key pathological process in diabetes-related complications.[1][4][5][6] Aminoguanidine is a potent scavenger of reactive dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, preventing them from cross-linking with proteins and forming AGEs.[1][7]

However, aminoguanidine's pharmacological profile is not limited to AGE inhibition. It is also a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), which is implicated in inflammatory processes.[1][2][8][9] This dual activity, while potentially beneficial in some contexts, also contributed to a complex pharmacological profile that led to safety concerns and the eventual halt of its clinical development.[1][3][7]

It is within this context of NOS modulation that bis(2-hydroxyguanidine) sulfate finds its primary relevance. Unlike aminoguanidine, which is primarily an inhibitor, N-hydroxyguanidines, including the parent compound hydroxyguanidine, are recognized as substrates for nitric oxide synthases.[10] This distinction is crucial for researchers investigating the intricate mechanisms of NO production and its physiological and pathological roles.

Chemical Properties and Synthesis

Bis(2-hydroxyguanidine) sulfate is the sulfate salt of hydroxyguanidine, with a molecular formula of C2H12N6O6S and a molecular weight of 248.22 g/mol .[11] The parent compound, hydroxyguanidine (CH5N3O), is a derivative of guanidine where a hydroxyl group is attached to one of the nitrogen atoms.[12] The sulfate salt is typically a white to off-white powder and is soluble in water.[13]

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives can be approached through several routes. A common industrial method for producing the parent compound, guanidine, involves the reaction of cyanamide with hydrazine.[2] Another approach involves the reduction of nitroguanidine.[2] For substituted guanidines, including hydroxyguanidines, synthetic strategies often involve the reaction of a suitable amine with a cyanogen-containing compound or through the modification of a pre-existing guanidine scaffold.[14][15][16] A historical method for preparing guanidine sulfates involved fusing urea with sulfamic acid or its salts.[17]

A general workflow for the synthesis of a substituted guanidine is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_salt_formation Salt Formation Reactant1 Amine Derivative (e.g., Hydroxylamine) Reaction Condensation Reaction Reactant1->Reaction Reactant2 Cyanogen Source (e.g., Cyanamide) Reactant2->Reaction Intermediate Substituted Guanidine (e.g., Hydroxyguanidine) Reaction->Intermediate Salt Bis(2-hydroxyguanidine) Sulfate Intermediate->Salt Acid Sulfuric Acid Acid->Salt

A generalized workflow for the synthesis of bis(2-hydroxyguanidine) sulfate.

Biological Activity and Mechanism of Action

The primary biological significance of bis(2-hydroxyguanidine) sulfate lies in its role as a substrate for nitric oxide synthases (NOS).[10] The NOS family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[18]

The canonical substrate for NOS is L-arginine, which is oxidized to L-citrulline and NO. However, other guanidine-containing compounds, including N-hydroxyguanidines, can also serve as substrates. The ability of hydroxyguanidine to act as a substrate makes its sulfate salt a valuable tool for studying the kinetics and mechanism of NOS enzymes.

The mechanism of NO synthesis by NOS is a complex, two-step oxidative process. The enzyme's catalytic domain contains a heme prosthetic group and requires cofactors such as tetrahydrobiopterin (BH4).[18]

Below is a simplified representation of the canonical L-arginine pathway and the potential role of hydroxyguanidine as an alternative substrate:

NOS_Pathway cluster_canonical Canonical Pathway cluster_alternative Alternative Substrate L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Hydroxyguanidine Hydroxyguanidine NOS2 Nitric Oxide Synthase (NOS) Hydroxyguanidine->NOS2 Putative_Products Oxidized Products + NO NOS2->Putative_Products

Simplified diagram of NOS catalysis with L-arginine and hydroxyguanidine.

Research Applications and Future Directions

The utility of bis(2-hydroxyguanidine) sulfate in a research setting is primarily as a tool compound for investigating the nitric oxide pathway. Its ability to act as a NOS substrate allows for comparative studies with L-arginine and various NOS inhibitors. Such studies can help elucidate the substrate specificity of different NOS isoforms and explore the potential for developing novel modulators of NO production.

While hydroxyguanidine itself has been explored for its potential antiviral and anticancer properties, these activities are often associated with derivatives designed to have improved pharmacological properties.[12][19]

The future for bis(2-hydroxyguanidine) sulfate in drug development is less clear, especially given the cautionary tale of aminoguanidine. However, as our understanding of the nuanced roles of different NOS isoforms in health and disease continues to grow, the need for precise chemical tools to probe these pathways will remain.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of bis(2-hydroxyguanidine) sulfate and its parent compound.

PropertyBis(2-hydroxyguanidine) SulfateHydroxyguanidine
Molecular Formula C2H12N6O6SCH5N3O
Molecular Weight 248.22 g/mol [11]75.07 g/mol [12]
CAS Number 6345-29-5[11]13115-21-4[12]
Physical Form Powder[13]-
Solubility Soluble in water[13]-

Experimental Protocol: In Vitro NOS Activity Assay

The following is a generalized protocol for assessing the ability of bis(2-hydroxyguanidine) sulfate to act as a substrate for a purified NOS isoform.

Objective: To determine if bis(2-hydroxyguanidine) sulfate can serve as a substrate for a specific NOS isoform by measuring the production of nitric oxide.

Materials:

  • Purified recombinant NOS enzyme (e.g., iNOS, eNOS, or nNOS)

  • Bis(2-hydroxyguanidine) sulfate

  • L-Arginine (positive control)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • Calcium Chloride (for eNOS and nNOS)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent system for nitrite determination (a measure of NO production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve bis(2-hydroxyguanidine) sulfate and L-arginine in assay buffer to create stock solutions.

    • Prepare a reaction mixture containing NADPH, BH4, and, if necessary, calmodulin and CaCl2 in assay buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the bis(2-hydroxyguanidine) sulfate solution to the test wells at various concentrations.

    • Add the L-arginine solution to the positive control wells.

    • Add only assay buffer to the negative control (blank) wells.

  • Enzyme Addition and Incubation:

    • Add the purified NOS enzyme to all wells except the blank.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

    • Add the components of the Griess Reagent system to each well according to the manufacturer's instructions. This will convert nitrite into a colored azo compound.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically around 540 nm) using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Compare the absorbance values of the wells containing bis(2-hydroxyguanidine) sulfate to the positive control (L-arginine) to determine its efficacy as a NOS substrate.

Conclusion

Bis(2-hydroxyguanidine) sulfate, while not as widely recognized as its cousin aminoguanidine, is a compound of significant interest to researchers in the field of nitric oxide biology. Its role as a substrate for nitric oxide synthases provides a valuable tool for dissecting the complex mechanisms of NO production. While its direct therapeutic applications remain to be fully explored, its contribution to our fundamental understanding of this critical signaling pathway is undeniable. The lessons learned from the development of aminoguanidine serve as a crucial backdrop, reminding us of the complexities of targeting pathways with multifaceted biological roles.

References

  • J Am Soc Nephrol. 1998 Feb;9(2):277-83.
  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40.
  • Wikipedia. Pimagedine.
  • Grokipedia. Pimagedine.
  • Yu, P. H. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase. Diabetologia, 40(4), 486-489.
  • PubChem. Aminoguanidine.
  • de Oliveira, L. Q., et al. (2021).
  • Kousar, S., et al. (2015). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma.
  • Bolton, W. K., et al. (2004). Randomized trial of an inhibitor of formation of advanced glycation end products in diabetic nephropathy. American Journal of Nephrology, 24(1), 32-40.
  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.
  • Leza, J. C., & Salas, E. (1998). Pimagedine: a novel therapy for diabetic nephropathy.
  • Freedman, B. I., et al. (1999). Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II). Controlled Clinical Trials, 20(5), 493-510.
  • PubChem.
  • Wang, Q., & Xian, M. (2006). N-hydroxyguanidines as substrates of nitric oxide synthases. Current Topics in Medicinal Chemistry, 6(7), 687-695.
  • Sigma-Aldrich.
  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1298-1303.
  • Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacological Research, 74, 1-13.
  • Iwashita, A., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550.
  • de la C. Gutierrez, M., et al. (2020).
  • Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238.
  • PubChem. Hydroxyguanidine.
  • U.S. Patent 2,464,247. (1949).
  • Neufeld, A. H., Sawada, A., & Becker, B. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences, 96(17), 9944-9948.
  • University of Bath. (1987).
  • El-Sayed, N. S., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1168-1210.

Sources

An In-depth Technical Guide to Bis(2-hydroxyguanidine);sulfuric acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(2-hydroxyguanidine);sulfuric acid, a compound more commonly known as hydroxyguanidine sulfate. We will delve into its chemical identity, synthesis, and the burgeoning field of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals in drug development by elucidating the therapeutic potential of this class of compounds, particularly in oncology and virology. We will explore the mechanistic underpinnings of their biological activity, present key quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: Decoding the Guanidine Moiety in Drug Discovery

The guanidine group, with its unique electronic and structural properties, is a recurring motif in a multitude of natural products and synthetic drugs.[1][2] Its ability to form strong, delocalized positive charges allows for potent interactions with biological targets such as enzymes, receptors, and nucleic acids.[3] Hydroxyguanidine, a derivative of guanidine, combines the features of both guanidine and hydroxyurea, and has demonstrated intrinsic antiviral and anticancer properties.[4][5][6] This guide focuses on the sulfuric acid salt of hydroxyguanidine, specifically this compound, and the landscape of its derivatives as promising therapeutic agents.

Unraveling the Core Compound: this compound

The nomenclature "this compound" refers to the sulfate salt of hydroxyguanidine where two molecules of hydroxyguanidine are associated with one molecule of sulfuric acid.[7] This compound is also commonly referred to as hydroxyguanidine sulfate salt or hydroxyguanidine hemisulfate.[7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 6345-29-5Sigma-Aldrich, PubChem[7]
Molecular Formula C2H12N6O6SPubChem[7]
Molecular Weight 248.22 g/mol PubChem[7]
Form PowderSigma-Aldrich
Solubility Water: 25 mg/mL, clear, colorlessSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Synthesis of Hydroxyguanidine and its Derivatives

The synthesis of hydroxyguanidine and its derivatives is a critical step in exploring their therapeutic potential. While specific synthesis routes for this compound are not extensively detailed in the provided results, general principles for the synthesis of guanidine and its derivatives can be applied.

General Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives often involves the reaction of a primary amine with a guanidinylating agent. A common precursor for many guanidine compounds is dicyanodiamide, which can be converted to guanidine nitrate.[8] This can then be further modified. For instance, nitroguanidine can be prepared from guanidine nitrate using concentrated sulfuric acid.[8][9]

Synthesis of N-Hydroxyguanidine Derivatives

A key strategy to enhance the therapeutic index of hydroxyguanidine is the synthesis of its derivatives.[4] This often involves modifying the lipophilic/hydrophilic balance and the electronic and steric properties of the parent molecule.[4] A common approach is the reaction of hydroxyguanidine with aromatic or heterocyclic aldehydes to form Schiff bases.[4]

Experimental Protocol: Synthesis of a Novel N-Hydroxyguanidine Derivative (Illustrative)

This protocol is a generalized representation based on the synthesis of Schiff bases of N-hydroxyguanidines.

  • Dissolution: Dissolve equimolar amounts of hydroxyguanidine sulfate and the desired aromatic aldehyde in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation & Purification Hydroxyguanidine_Sulfate Hydroxyguanidine Sulfate Dissolution Dissolution in Ethanol Hydroxyguanidine_Sulfate->Dissolution Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Dissolution Catalysis Acid Catalysis Dissolution->Catalysis Reflux Reflux Catalysis->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Purified N-Hydroxyguanidine Derivative Recrystallization->Final_Product

Caption: Generalized workflow for the synthesis of N-hydroxyguanidine derivatives.

Biological Activity and Therapeutic Applications

Hydroxyguanidine and its derivatives have shown significant promise as anticancer and antiviral agents.[4][5][6]

Anticancer Activity

Derivatives of N-hydroxyguanidine have demonstrated potent activity against cancer cell lines.[4] For example, a series of these derivatives were found to be about 10-fold more active than hydroxyurea and the parent hydroxyguanidine against cultured L1210 leukemia cells.[4] The ID50 values for these compounds were in the range of 7.80-126 µM.[4]

Compound TypeCell LineActivity (ID50)Reference
N-Hydroxyguanidine DerivativesL1210 Leukemia7.80-126 µMTai et al., 1984[4]
HydroxyureaL1210 Leukemia~10-fold less activeTai et al., 1984[4]
HydroxyguanidineL1210 Leukemia~10-fold less activeTai et al., 1984[4]
Antiviral Activity

The antiviral potential of hydroxyguanidine derivatives is also noteworthy. In studies assessing the inhibition of transformation of chicken embryo fibroblasts infected with Rous sarcoma virus, some derivatives were found to be about 100-fold more active than hydroxyguanidine, with ID50 values ranging from 2.76-195.2 µM.[4] Importantly, no apparent toxicity to the cells was observed at these effective concentrations.[4]

Mechanism of Action: The Role of Nitric Oxide

One of the key mechanisms underlying the biological activity of hydroxyguanidine compounds is their ability to act as nitric oxide (NO) donors.[6][10] Chemical oxidation of N-hydroxyguanidine compounds can lead to the release of nitric oxide.[10] NO is a critical signaling molecule involved in various physiological processes, and its dysregulation is implicated in diseases like cancer. The ability of these compounds to generate NO makes them interesting candidates for further investigation in NO-related therapeutic strategies.

Signaling_Pathway Hydroxyguanidine_Derivative Hydroxyguanidine Derivative Oxidation Cellular Oxidation Hydroxyguanidine_Derivative->Oxidation NO_Release Nitric Oxide (NO) Release Oxidation->NO_Release Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Vasodilation) NO_Release->Cellular_Effects

Caption: Proposed mechanism of action via nitric oxide release.

The Landscape of Bis-Guanidine Derivatives

The concept of "bis-guanidine" compounds, which contain two guanidinium groups, represents another promising avenue in drug discovery.[3][11] These dicationic molecules have shown potential as antibacterial and antiprotozoal agents.[3][11] The synthesis of bis-guanidine derivatives often involves multi-step processes starting from precursor molecules that are subsequently guanidinylated.[11] While not direct derivatives of hydroxyguanidine, the principles of their design and synthesis can inform the development of novel bis-hydroxyguanidine compounds.

Future Directions and Conclusion

The field of hydroxyguanidine and its derivatives, including the specifically named this compound, holds considerable promise for the development of new therapeutic agents. The demonstrated anticancer and antiviral activities, coupled with a plausible mechanism of action involving nitric oxide, warrant further investigation. Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of chemical modifications to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicity of lead compounds in animal models.

References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. (n.d.). PMC - NIH. [Link]

  • Bisguanidine, Bis(2-aminoimidazoline), and Polyamine Derivatives as Potent and Selective Chemotherapeutic Agents against Trypanosoma brucei rhodesiense. Synthesis and in Vitro Evaluation. (2001). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Synthesis and Application of Guanidine Derivatives: A Focus on 1,6-Bis(cyano-guanidino)hexane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]

  • Hydroxyguanidine | CH5N3O | CID 80668. (n.d.). PubChem - NIH. [Link]

  • Biologically active guanidine alkaloids. (2023). ScienceOpen. [Link]

  • Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. [Link]

  • Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. (2020). Dalton Transactions (RSC Publishing). [Link]

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. (1984). ACS Publications. [Link]

  • Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667. (n.d.). PubChem. [Link]

  • guanidine nitrate. (n.d.). Organic Syntheses Procedure. [Link]

  • BIS(GUANIDINE); SULFURIC ACID | CAS 594-14-9. (n.d.). Matrix Fine Chemicals. [Link]

  • Sulfuric acid. (n.d.). Wikipedia. [Link]

  • CN102827038B - Preparation process for nitroguanidine. (n.d.).
  • US5071982A - Process for producing a 4,6-bis(difluoromethoxy)-2-alkylthiopyrimidine. (n.d.).

Sources

Methodological & Application

Framework for the Characterization and Application of Novel Guanidinium Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "bis(2-hydroxyguanidine);sulfuric acid" is not a recognized chemical entity in standard scientific literature. Therefore, this document provides a comprehensive framework for the characterization, safety assessment, and protocol development for a novel guanidinium-class compound, using the requested name as a placeholder. Adherence to rigorous safety protocols is paramount when handling any substance of unknown properties.[1][2][3][4]

Introduction

The guanidinium group is a critical pharmacophore found in numerous biologically active molecules and pharmaceuticals, prized for its ability to form strong, multi-point interactions with biological targets.[5] When a new chemical entity (NCE) from this class, such as the hypothetical "this compound," is synthesized, a systematic and rigorous approach is required to elucidate its properties and develop reliable experimental protocols.[6][7] This guide outlines a structured workflow designed for researchers, scientists, and drug development professionals to safely and effectively characterize such a novel compound from initial receipt to the generation of robust biological data. The process emphasizes a holistic approach, integrating physicochemical analysis, stability testing, and biological assay development to ensure data integrity and reproducibility.[6][8]

Part 1: Initial Characterization and Safety Assessment

Before any experimental use, a thorough characterization of the NCE is essential. This phase establishes the compound's identity, purity, and fundamental physicochemical properties, which are critical for designing all subsequent experiments.[9][10][11][12][13]

Identity and Purity Verification

Causality: Impurities in an experimental compound can lead to erroneous or misleading biological results, confounding data interpretation. Verifying the identity and purity is the foundational step for all trustworthy research.

Protocol:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Method: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent (e.g., Methanol/Water 1:1). Analyze via High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the identity of the compound.

    • Method: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Acquire ¹H and ¹³C NMR spectra. The resulting shifts and coupling constants should be consistent with the proposed structure of "this compound."

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Develop a suitable HPLC method (e.g., reverse-phase C18 column). Run the compound under gradient elution conditions with a UV detector. Purity is assessed by the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for biological screening.

Physicochemical Profiling

Causality: Properties like solubility and lipophilicity govern how a compound behaves in aqueous biological media and its ability to cross cellular membranes, directly impacting assay design and data interpretation.[9][10][11][12][14]

Protocol:

  • Aqueous Solubility Determination (Shake-Flask Method): [15]

    • Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer (e.g., PBS, pH 7.4).[15]

    • Method: Add an excess amount of the solid compound to a known volume of buffer. Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.[15] Centrifuge to pellet undissolved solid, then filter the supernatant.[15] Quantify the concentration in the filtrate using a validated HPLC method.[15]

  • Lipophilicity (LogD) Assessment:

    • Objective: To measure the compound's distribution between an aqueous and an organic phase, predicting its membrane permeability.

    • Method: Use the shake-flask method with n-octanol and PBS (pH 7.4). Dissolve the compound in the aqueous phase, add an equal volume of n-octanol, and shake until equilibrium is reached. Measure the compound's concentration in both phases via HPLC or UV-Vis spectroscopy to calculate the distribution coefficient (LogD).

Safety and Handling

Causality: All novel compounds must be treated as potentially hazardous until proven otherwise. Establishing strict safety protocols protects researchers and ensures a safe laboratory environment.[1][2][3][4][16]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear ANSI-compliant safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).[1] For handling the solid powder, double-gloving is recommended.[1]

  • Engineering Controls: All handling of the solid compound and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood.[1][2]

  • Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Spill & Waste: Maintain a spill kit appropriate for chemical powders and solutions.[1] All contaminated waste must be disposed of as hazardous chemical waste according to institutional EHS guidelines.[3][4]

Part 2: Solution Preparation and Stability Studies

Reliable biological data depends on the accurate preparation and stability of test solutions. A compound that degrades during an experiment will yield invalid results.

Stock Solution Preparation

Causality: A well-prepared, high-concentration stock solution is essential for accurate serial dilutions and minimizing solvent effects in biological assays.

Protocol:

  • Based on the solubility data from Part 1, select an appropriate solvent. For many guanidinium salts, sterile water or DMSO are common starting points.

  • Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM). If using DMSO, ensure the final concentration in the assay medium does not exceed a level that affects cell viability (typically <0.5%).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[17] Store at -20°C or -80°C, protected from light.

Solution Stability Testing

Causality: This protocol verifies that the compound remains intact under the conditions of the planned biological assay (e.g., in aqueous buffer at 37°C).[18][19]

Protocol:

  • Objective: To assess the stability of the compound in the final assay buffer over the time course of the experiment.

  • Method:

    • Dilute the stock solution to the highest intended test concentration in the final assay buffer (e.g., cell culture medium).

    • Incubate the solution under the exact conditions of the planned experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and immediately analyze it by HPLC.

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A degradation of >5-10% over the experimental duration may indicate that the protocol needs to be modified (e.g., shorter incubation times).

Workflow for Characterization of a Novel Guanidinium Compound

G cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Solution & Assay Prep cluster_2 Phase 3: Biological Application A Receipt of Novel Guanidinium Compound B Identity & Purity (MS, NMR, HPLC) A->B D Safety Assessment (Establish PPE & Handling) A->D C Physicochemical Profile (Solubility, LogD) B->C E Stock Solution Preparation C->E F Solution Stability Testing (HPLC) E->F G Dose-Response Assay (e.g., Cell Viability) F->G H Data Analysis (IC50/EC50 Calculation) G->H I Validated Protocol H->I Proceed to Mechanism of Action Studies

Sources

Application Notes and Protocols for the Analytical Determination of Bis(2-hydroxyguanidine);Sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of bis(2-hydroxyguanidine);sulfuric acid, a compound of interest in pharmaceutical and chemical research. Recognizing the dual nature of this salt, which combines a complex organic cation with an inorganic anion, this document outlines tailored protocols leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Spectroscopic techniques. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound is a salt composed of two protonated 2-hydroxyguanidine molecules and one sulfate anion. The 2-hydroxyguanidine moiety is a derivative of guanidine, a strongly basic organic compound.[1] The presence of the hydroxyl group introduces additional functionality and potential for analytical detection. The sulfate counter-ion is a common inorganic species. Accurate and precise analytical methods are crucial for the characterization, quality control, and stability testing of this compound in various matrices. This guide details robust analytical strategies to address these needs.

Chromatographic Analysis: HPLC for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the separation of the active pharmaceutical ingredient (API) from impurities and degradation products.

Rationale for Method Selection

A reversed-phase HPLC method is proposed for the primary analysis of the bis(2-hydroxyguanidine) cation. This approach is suitable for polar, ionizable compounds. Due to the lack of a strong chromophore in the 2-hydroxyguanidine structure, UV detection at lower wavelengths (around 200-220 nm) is recommended.[2] For the sulfate anion, which does not have UV absorbance, alternative methods such as ion chromatography or HPLC with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) are more appropriate.[3][4]

Experimental Workflow: HPLC-UV for Bis(2-hydroxyguanidine)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh accurately ~10 mg of sample B Dissolve in Mobile Phase A A->B Inject C Dilute to 100 mL B->C Inject D Filter through 0.45 µm syringe filter C->D Inject E HPLC System D->E Inject F C18 Column E->F G UV Detector (210 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: HPLC-UV workflow for bis(2-hydroxyguanidine) analysis.

Detailed Protocol: HPLC-UV for Bis(2-hydroxyguanidine)

Objective: To quantify the bis(2-hydroxyguanidine) cation.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0Provides good buffering capacity and peak shape for the basic analyte.
Mobile Phase B AcetonitrileOrganic modifier to control retention.
Gradient 5% B for 10 minIsocratic elution is often sufficient for the main component analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at 210 nmGuanidine derivatives have UV absorbance at low wavelengths.[2]

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in Mobile Phase A in a 100 mL volumetric flask. Dilute to the mark with Mobile Phase A. This will be your stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and prepare it in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the blank (Mobile Phase A), standard solutions, and sample solutions.

  • Data Processing: Integrate the peak area of bis(2-hydroxyguanidine). Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.

Mass Spectrometric Analysis: High-Resolution Confirmation

Mass spectrometry (MS) provides high sensitivity and specificity, making it an excellent tool for structural confirmation and impurity profiling.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for polar and ionizable molecules like hydroxyguanidine.[6] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, allows for accurate mass measurements, enabling the determination of the elemental composition.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A Dilute sample in 50:50 Acetonitrile:Water B LC System A->B Inject C ESI Source B->C D Mass Spectrometer C->D E Extract Ion Chromatogram D->E F Determine Accurate Mass E->F G Perform Fragmentation Analysis F->G

Sources

Navigating the Synthesis Landscape: An In-Depth Guide to Bis(2-hydroxyguanidine);sulfuric acid and its Chemical Congeners

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical identity and potential synthetic utility of bis(2-hydroxyguanidine);sulfuric acid, contextualized within the broader family of guanidine derivatives.

Executive Summary

This compound, also known as bis(hydroxyguanidinium) sulphate, is a defined chemical entity with the CAS Number 6345-29-5.[1][2] While its existence is confirmed, a comprehensive review of the scientific literature reveals a notable absence of its application as a reagent in organic synthesis. This guide, therefore, serves a dual purpose. Firstly, it will clearly characterize this compound based on available chemical data. Secondly, and more broadly, it will provide a detailed exploration of the chemistry of its parent compound, hydroxyguanidine, and the wider class of guanidine derivatives. This contextual analysis aims to equip researchers with a foundational understanding of the potential reactivity and synthetic avenues that could be explored, while maintaining a commitment to scientific accuracy and avoiding speculation unsupported by current literature.

Chemical Identity of this compound

This compound is the sulfuric acid salt of N-hydroxyguanidine.[1] The compound's structure consists of two protonated hydroxyguanidine molecules ionically bonded to a sulfate anion.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Bis(hydroxyguanidinium) sulphate, Guanidine, N-hydroxy-, sulfate (2:1)PubChem[1]
CAS Number 6345-29-5Fisher Scientific, Sigma-Aldrich[2][3][4]
Molecular Formula C₂H₁₂N₆O₆SPubChem[1]
Molecular Weight 248.22 g/mol PubChem[1]
EC Number 228-749-0PubChem[1]

Below is a conceptual workflow illustrating the relationship between the parent compound and its sulfuric acid salt.

cluster_components Component Formation Hydroxyguanidine Hydroxyguanidine (Parent Compound) Salt_Formation Salt Formation (Acid-Base Reaction) Hydroxyguanidine->Salt_Formation Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Salt_Formation Final_Product This compound Salt_Formation->Final_Product Start N-Hydroxyguanidine (Starting Material) Reaction Condensation or Acylation Reaction Start->Reaction Reagent Modifying Reagent (e.g., Aldehyde, Acyl Chloride) Reagent->Reaction Product N-Hydroxyguanidine Derivative Reaction->Product Application Biological Screening (Anticancer, Antiviral) Product->Application

Caption: Generalized workflow for synthesizing and screening N-hydroxyguanidine derivatives.

A documented example is the reaction of 2-benzyloxyguanidine with chloroacetyl chloride to form 1-chloroacetyl-2-benzyloxyguanidine, which can then be cyclized. [5]Another route involves the reaction of 2-benzyloxyguanidine with maleic anhydride. [5]These examples highlight the nucleophilic character of the guanidine nitrogens, which can be exploited for further functionalization.

The Broader Context: Guanidines and Biguanides in Organic Synthesis

While the direct synthetic utility of this compound is not established, the broader classes of guanidine and biguanide compounds are valuable in organic synthesis.

  • Guanidine Derivatives as Building Blocks: Guanidines are versatile building blocks for the synthesis of nitrogen-containing heterocycles. [6]Tris-Boc-guanidine, a protected form of guanidine, is a key intermediate that allows for controlled introduction of the guanidine moiety into complex molecules. [7]

  • Biguanides in Synthesis: Biguanides, which consist of two linked guanidine units, are precursors for synthesizing 2,4-diamino-1,3,5-triazine derivatives. [8]They can be synthesized through various routes, including the reaction of an amine with a cyanoguanidine compound. [6][8]

  • Bis-Guanidines as Ligands: Bis-guanidine compounds can act as ligands for metal complexes, which in turn can be used as catalysts in organic reactions. [9]For example, bulky bis-guanidine ligands have been used to synthesize mononuclear zinc(II) complexes that catalyze the addition of TMSCN to carbonyl compounds. [9]

Safety and Handling

Although specific safety data for this compound in a laboratory setting is not detailed in the context of organic synthesis, the parent compound, hydroxyguanidine sulfate salt, is classified with several hazard statements. [1]These include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and serious eye irritation. [1]Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this or any related chemical.

Future Outlook and Research Directions

The absence of documented synthetic applications for this compound presents a potential area for future research. Given the reactivity of the hydroxyguanidine moiety, this compound could potentially serve as a precursor or reagent under specific reaction conditions. Researchers interested in exploring its utility could consider the following:

  • Investigation as a Brønsted Acid Catalyst: The presence of the sulfuric acid counter-ion suggests it could function as a solid-state acid catalyst in reactions such as esterifications or acetal formations.

  • Precursor for Novel Heterocycles: The two hydroxyguanidine units could potentially be used in condensation reactions with bis-electrophiles to construct novel heterocyclic systems.

  • Development of Novel Ligands: Modification of the hydroxyguanidine units could lead to new bis-guanidine ligands with unique coordination properties.

It is imperative that any such exploratory work be conducted with a thorough understanding of the potential hazards and with rigorous analytical characterization of all products.

Conclusion

References

  • PubChem. Guanidine, N-hydroxy-, sulfate (2:1). National Center for Biotechnology Information. [Link]

  • PubChem. Hydroxyguanidine. National Center for Biotechnology Information. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Matrix Fine Chemicals. BIS(GUANIDINE); SULFURIC ACID | CAS 594-14-9. [Link]

  • Sahoo, R. K., Mukhopadhyay, S., Rajput, S., Jana, A., & Nembenna, S. (2020). Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. Dalton Transactions, 49(45), 16361-16371. [Link]

  • The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025). [Link]

  • L'Heureux, A., & Rocheleau, S. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 823-839. [Link]

  • Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. (2022). Molecules, 27(19), 6527. [Link]

  • Ismaili, L., Refouvelet, B., & Xicluna, A. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1266-1284. [Link]

  • Peace, A. (1983). Synthesis of substituted hydroxyguanidines and related systems. University of Bath's research portal. [Link]

Sources

Application Notes and Protocols: Investigating Bis(2-hydroxyguanidine) Sulfate as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-hydroxyguanidine) sulfate, a salt form of N-hydroxyguanidine (NHG), has emerged as a compound of significant interest in medicinal chemistry and pharmacology.[1][2] The biological activity of this compound is primarily attributed to its N-hydroxyguanidine moiety, which structurally incorporates features of both the nitric oxide synthase (NOS) substrate L-arginine, and the ribonucleotide reductase inhibitor hydroxyurea.[3][4] This unique structure confers a diverse range of biological activities, including roles as an antineoplastic, antiviral, and cardiovascular agent.[3][5]

The principal mechanism of action for N-hydroxyguanidine involves its interaction with the nitric oxide synthase (NOS) enzyme family. It can act as both a substrate and an inhibitor for NOS, leading to the modulation of nitric oxide (NO) production.[3][6] Given that abnormalities in NO signaling are implicated in a wide array of pathologies—including hypertension, atherosclerosis, and stroke—bis(2-hydroxyguanidine) sulfate presents a compelling scaffold for therapeutic development.[7] Furthermore, NHG and its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against viral replication, broadening its potential therapeutic applications.[3][4]

This document serves as a comprehensive technical guide for researchers. It provides a foundational understanding of bis(2-hydroxyguanidine) sulfate, details its primary mechanism of action, and offers robust, field-proven protocols for its in vitro, ex vivo, and in vivo evaluation.

Section 1: Compound Profile

Chemical and Physical Properties

Proper handling and characterization are critical for reproducible experimental outcomes. Bis(2-hydroxyguanidine) sulfate is the hemisulfate salt of N-hydroxyguanidine, meaning two molecules of hydroxyguanidine are associated with one molecule of sulfuric acid.[1]

PropertyBis(2-hydroxyguanidine) SulfateN-hydroxyguanidine (Parent Compound)
IUPAC Name bis(2-hydroxyguanidine);sulfuric acid2-hydroxyguanidine
Synonyms Hydroxyguanidine hemisulfateN-HYDROXYGUANIDINE
CAS Number 6345-29-513115-21-4
Molecular Formula C₂H₁₂N₆O₆SCH₅N₃O
Molecular Weight 248.22 g/mol 75.07 g/mol
Appearance SolidSolid
Component Compounds N-hydroxyguanidine (CID: 80668), Sulfuric Acid (CID: 1118)N/A

Data sourced from PubChem CID 80667 and 80668.[1][5]

Preparation, Handling, and Storage
  • Solution Preparation: For biological assays, the compound should be dissolved in an appropriate solvent. Given its salt form, sterile, deionized water or phosphate-buffered saline (PBS) is recommended as the initial solvent. For cell-based assays requiring organic solvents, test the tolerance of the solvent with the cells first; DMSO concentrations should typically be kept below 0.5% (v/v) in the final culture medium.[8]

  • Storage: Store the solid compound in a cool, dry place, protected from light and moisture. Stock solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Section 2: Proposed Mechanism of Action - Modulation of Nitric Oxide Signaling

The therapeutic potential of bis(2-hydroxyguanidine) sulfate in the cardiovascular system is intrinsically linked to its ability to modulate the nitric oxide (NO) pathway. NO is a critical signaling molecule that regulates vascular homeostasis, with key roles in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion.[9]

NO is synthesized from L-arginine by three distinct isoforms of Nitric Oxide Synthase (NOS):

  • Endothelial NOS (eNOS or NOS-3): Primarily produces NO in the vasculature for blood pressure regulation and maintaining endothelial health.[10]

  • Neuronal NOS (nNOS or NOS-1): Involved in neurotransmission.[10]

  • Inducible NOS (iNOS or NOS-2): Expressed during inflammatory responses, producing large amounts of NO for host defense.[10]

N-hydroxyguanidine compounds act as substrates for NOS, undergoing oxidation to release NO.[3][6] This positions the compound as a potential NO donor, capable of supplementing NO bioavailability in disease states characterized by endothelial dysfunction, such as atherosclerosis and hypertension.[7]

NO_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell L_Arg L-Arginine eNOS eNOS L_Arg->eNOS NHG N-hydroxyguanidine (Active Moiety) NHG->eNOS Acts as Substrate/ Inhibitor NO_EC Nitric Oxide (NO) eNOS->NO_EC Oxidation sGC Soluble Guanylate Cyclase (sGC) NO_EC->sGC Diffusion cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation (Relaxation) PKG->Relaxation caption Fig 1. Proposed mechanism of N-hydroxyguanidine in the NO signaling pathway.

Caption: Fig 1. Proposed mechanism of N-hydroxyguanidine in the NO signaling pathway.

Section 3: In Vitro Evaluation Protocols

The initial assessment of bis(2-hydroxyguanidine) sulfate involves quantifying its direct effects on enzyme activity and cell viability.

Protocol 3.1: Assessment of Nitric Oxide Synthase (NOS) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bis(2-hydroxyguanidine) sulfate against purified NOS isoforms (e.g., iNOS, eNOS).

Causality and Rationale: This assay directly tests the central hypothesis that the compound interacts with NOS. By measuring the production of nitrite (a stable NO metabolite) using the Griess reagent, we can quantify the compound's effect on enzyme activity.[8][11] Testing against different isoforms is crucial for understanding its selectivity. For example, selective inhibition of iNOS could be beneficial in inflammatory diseases, whereas potent eNOS inhibition might have undesirable cardiovascular side effects.

Caption: Fig 2. Workflow for the in vitro NOS inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer as specified by the enzyme manufacturer.[8]

    • Reconstitute purified NOS enzyme (e.g., murine iNOS) in assay buffer.

    • Prepare a solution of L-arginine (substrate) and necessary cofactors (e.g., NADPH, FAD, FMN, BH₄).

    • Prepare a serial dilution of bis(2-hydroxyguanidine) sulfate in the assay buffer. A known NOS inhibitor (e.g., L-NMMA or Diphenyleneiodonium chloride) should be used as a positive control.[12]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of NOS enzyme solution to each well (except blanks).

    • To test wells, add 5 µL of the corresponding bis(2-hydroxyguanidine) sulfate dilution.

    • To control wells, add 5 µL of the buffer/solvent.

    • To blank wells, add 15 µL of buffer.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 85 µL of the substrate/cofactor mix to all wells.

    • Incubate for 60 minutes at 37°C.[8]

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Anticancer Cytotoxicity Assay

Objective: To determine the cytotoxic potential and IC₅₀ of bis(2-hydroxyguanidine) sulfate against relevant cancer cell lines.

Causality and Rationale: Previous studies have shown that N-hydroxyguanidine derivatives possess anticancer activity.[4][13] This protocol validates these findings and quantifies the compound's potency. L1210 leukemia cells are a good starting point as they have been used in prior research on this class of compounds.[3][4] An MTT or similar metabolic assay is used as a proxy for cell viability.

Methodology:

  • Cell Culture:

    • Culture L1210 (or other selected cancer cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (if applicable).

    • Prepare a serial dilution of bis(2-hydroxyguanidine) sulfate in the culture medium.

    • Remove the old medium and add 100 µL of medium containing the test compound at various concentrations to the wells. Include wells with medium only (blank) and cells with vehicle only (control).

    • Incubate the plate for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 2 hours (or overnight) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value by plotting percent viability against the log of the compound concentration.

Reported Activity of N-hydroxyguanidine DerivativesID₅₀ / IC₅₀ Range (µM)Reference
Anticancer (L1210 Leukemia Cells) 7.80 - 126[4]
Antiviral (Rous Sarcoma Virus) 2.76 - 195.2[4]
Antitumor (General) 20 - 100[3]

Section 4: Ex Vivo and In Vivo Evaluation Protocols

Moving from isolated enzymes to integrated biological systems is a crucial step in evaluating therapeutic potential.

Protocol 4.1: Ex Vivo Assessment of Endothelium-Dependent Vasodilation

Objective: To determine if bis(2-hydroxyguanidine) sulfate can restore or enhance endothelium-dependent vasodilation in isolated aortic rings.

Causality and Rationale: This assay provides a direct functional readout of the compound's effect on vascular tissue. It bridges the gap between enzymatic NO production and a physiological response (vasorelaxation). By pre-constricting aortic rings and then applying an endothelium-dependent vasodilator like acetylcholine, we can measure the vessel's ability to relax via NO signaling.[9] The compound's effect on this process reveals its potential to improve endothelial function.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat or mouse according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g (for rat aorta), replacing the buffer every 15-20 minutes.

  • Experimental Procedure:

    • Assess vessel viability by inducing contraction with potassium chloride (KCl, 60 mM).

    • Wash the rings and allow them to return to baseline.

    • Pre-constrict the rings to ~80% of the maximal KCl response using an alpha-agonist like Phenylephrine (PE, ~1 µM).

    • Once a stable plateau is reached, generate a cumulative concentration-response curve to Acetylcholine (ACh, 1 nM to 10 µM) to assess endothelium-dependent vasodilation.

    • Wash the rings thoroughly.

    • Incubate a set of rings with bis(2-hydroxyguanidine) sulfate at a therapeutically relevant concentration for 30-60 minutes.

    • Repeat the PE pre-constriction and the ACh concentration-response curve in the presence of the compound.

  • Data Analysis:

    • Express the relaxation response to ACh as a percentage of the pre-constriction induced by PE.

    • Compare the concentration-response curves obtained in the absence and presence of the test compound to determine if it enhances or restores vasodilation.

Protocol 4.2: In Vivo Assessment in Animal Models of Cardiovascular Disease

Objective: To evaluate the therapeutic efficacy of bis(2-hydroxyguanidine) sulfate in a disease-relevant animal model.

Causality and Rationale: This is the definitive preclinical step to establish potential therapeutic utility. The choice of animal model is critical and must align with the therapeutic hypothesis. For a compound modulating NO, models of endothelial dysfunction are highly relevant. Apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-fat diet are a gold standard for studying atherosclerosis, a disease underpinned by endothelial dysfunction.[14]

Caption: Fig 3. General workflow for an in vivo efficacy study in an atherosclerosis model.

Methodology (Atherosclerosis Model Example):

  • Animal Model and Diet:

    • Use male ApoE⁻/⁻ mice, 6-8 weeks old.

    • Feed the mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerotic plaque formation.[14]

  • Study Groups:

    • Divide mice into at least two groups: Vehicle control and bis(2-hydroxyguanidine) sulfate treatment group.

    • The compound can be administered via oral gavage, in drinking water, or through osmotic mini-pumps, depending on its pharmacokinetic properties. A typical study duration is 8-12 weeks.

  • In-Life Measurements:

    • Monitor animal weight and general health weekly.

    • Periodically measure physiological parameters. Non-invasive methods for assessing endothelial function, such as peripheral artery tonometry, can be adapted for rodents.[15][16] Blood pressure can be measured using tail-cuff plethysmography.

  • Terminal Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect blood for lipid and biomarker analysis.

    • Perfuse the vascular system with saline followed by a fixative.

    • Dissect the entire aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the total plaque area.

    • Perform histological analysis on cross-sections of the aortic root to assess plaque size, composition, and markers of inflammation (e.g., macrophage infiltration).

  • Data Analysis:

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare plaque burden, lipid levels, and other relevant endpoints between the vehicle and treatment groups.

Section 5: Data Interpretation and Future Directions

  • Interpreting Results: A successful outcome would show that bis(2-hydroxyguanidine) sulfate, compared to a vehicle control, significantly reduces atherosclerotic plaque development in ApoE⁻/⁻ mice, improves endothelium-dependent vasodilation in aortic rings, and demonstrates potent, ideally selective, activity in NOS inhibition assays.

  • Future Directions: Positive results from these foundational studies would justify progression to more advanced preclinical development. This includes:

    • Pharmacokinetic and ADMET studies: To understand the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

    • Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and drug-like properties, as has been done previously to enhance anticancer and antiviral activity.[4][17]

    • Toxicology Studies: Comprehensive safety and toxicology evaluations in multiple species as required by regulatory agencies.

This structured approach provides a robust framework for the systematic evaluation of bis(2-hydroxyguanidine) sulfate, guiding researchers from initial mechanistic questions to definitive preclinical efficacy studies.

References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

  • Sasaki, M., Gonzalez-Zulueta, M., Huang, P. L., & Sessa, W. C. (2000). Nitric oxide synthases and cardiovascular diseases: insights from genetically modified mice. Heart and Vessels, 15(3), 107-113. [Link]

  • Tarradellas, M., & Aguadé, S. (2007). Animal Models of Cardiovascular Disease. Revista Española de Cardiología (English Edition), 60(2), 169-180. [Link]

  • Ghiadoni, L., Faita, F., & Salvetti, M. (2012). Non-invasive diagnostic tools for investigating endothelial dysfunction. Mount Sinai Journal of Medicine, 79(3), 323-333. [Link]

  • Hydroxyguanidine. PubChem. [Link]

  • Zaragoza, C., Gomez-Guerrero, C., & Martin-Ventura, J. L. (2011). Animal models of cardiovascular diseases. Journal of Biomedicine and Biotechnology, 2011, 497841. [Link]

  • Vlachopoulos, C., Xaplanteris, P., & Alexopoulos, N. (2009). Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques. Heart, 95(19), 1554-1560. [Link]

  • Belardinelli, R. (2016). How to assess endothelial function in (secondary) prevention. European Society of Cardiology. [Link]

  • Savoji, A. A., Mohammadi, M. H., & Asgari, A. (2019). Considerations for choosing an optimal animal model of cardiovascular disease. Canadian Journal of Physiology and Pharmacology, 97(9), 815-826. [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Fukuto, J. M., Stuehr, D. J., & Feldman, P. L. (1993). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Journal of medicinal chemistry, 36(18), 2666-2670. [Link]

  • Axtell, A. L., Gomari, F. A., & Cooke, J. P. (2008). Assessing endothelial vasodilator function with the Endo-PAT 2000. Journal of visualized experiments : JoVE, (22), e2167. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M. C., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]

  • Guanidine, N-hydroxy-, sulfate (2:1). PubChem. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide detection methods in vitro and in vivo. Journal of cellular and molecular medicine, 16(2), 249-257. [Link]

  • Alexander, M. R., & Chowienczyk, P. J. (2014). Imaging Assessment of Endothelial Function: An Index of Cardiovascular Health. Current cardiovascular imaging reports, 7(10), 9295. [Link]

  • Kocyigit, A., & Guler, E. M. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & biodiversity, 21(5), e202301330. [Link]

  • OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Cell Biolabs, Inc. [Link]

  • Ferreira, A. C. S., & Ferreira, M. J. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European journal of medicinal chemistry, 255, 115383. [Link]

  • Khan, K., & Choudhary, M. I. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC advances, 15(38), 26861-26875. [Link]

  • BIS(GUANIDINE); SULFURIC ACID. Matrix Fine Chemicals. [Link]

  • Peace, A. (1983). Synthesis of substituted hydroxyguanidines and related systems. University of Bath. [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

Sources

Standard Operating Procedure for Bis(2-hydroxyguanidine);sulfuric acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed standard operating procedure (SOP) and application notes for the handling and use of bis(2-hydroxyguanidine);sulfuric acid. Given the limited publicly available data for this specific compound, this guide synthesizes information from safety data sheets (SDS) of closely related compounds, such as bis(hydroxyguanidinium) sulphate, and general principles for handling guanidine derivatives and sulfuric acid.[1][2] Researchers must exercise caution and adapt these procedures based on their specific experimental context and a thorough risk assessment.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Bis(hydroxyguanidinium) sulphate, Guanidine, N-hydroxy-, sulfate (2:1)[1]
CAS Number 6345-29-5[1][2]
Molecular Formula C₂H₁₂N₆O₆S[1]
Molecular Weight 248.22 g/mol [1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for irritation and acute toxicity.[1] The presence of sulfuric acid suggests corrosive properties.

GHS Hazard Classification (Aggregated for related compounds): [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To protect against splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact, which can be harmful and cause irritation.[3]
Body Protection A lab coat, long pants, and closed-toe shoes.To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated.To avoid inhalation of the harmful substance.

PPE Workflow Diagram:

PPE_Workflow Start Entering Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Wear Safety Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves Wear Appropriate Gloves Don_Goggles->Don_Gloves Work Handle Chemical in Fume Hood Don_Gloves->Work Doff_Gloves Remove Gloves Work->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Exit Exit Lab Wash_Hands->Exit

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Incompatible Materials: Keep away from strong bases, oxidizing agents, and metals.[5] The sulfuric acid component can react exothermically with bases and produce flammable hydrogen gas upon contact with metals.[3]

  • Dilution: When preparing solutions, always add the acid (or the acidic salt) to water slowly and with constant stirring. Never add water to the acid, as this can cause a violent exothermic reaction.[3][4]

Storage
  • Container: Keep the container tightly closed and properly labeled.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them small sips of water. Seek immediate medical attention.[6]

Spill and Waste Disposal

Spill Response
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize: For spills of solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Collect: Carefully scoop the absorbed or neutralized material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. The waste is considered hazardous and must be handled by a licensed waste disposal contractor.[7]

Application Notes and Protocols

The following protocols are generalized based on the chemistry of related compounds and should be adapted and optimized for specific research objectives.

Protocol 1: Preparation of a Stock Solution (Example: 10 mM)

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 248.22 g/mol )

  • Deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound. For 100 mL of a 10 mM solution:

    • Mass (g) = 0.010 mol/L * 0.100 L * 248.22 g/mol = 0.2482 g

  • In a chemical fume hood, carefully weigh out the calculated amount of the compound.

  • Add approximately 80 mL of deionized water to a 100 mL volumetric flask.

  • Slowly add the weighed compound to the water while gently stirring.

  • Continue stirring until the solid is completely dissolved.

  • Once dissolved, add deionized water to the 100 mL mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Store the solution in a properly labeled container at the appropriate temperature (typically 2-8 °C for short-term storage).

Solution Preparation Workflow:

Solution_Prep Start Start Calculate Calculate Mass Start->Calculate Weigh Weigh Compound in Fume Hood Calculate->Weigh Add_Solvent Add ~80% of Solvent to Volumetric Flask Weigh->Add_Solvent Add_Compound Slowly Add Compound to Solvent with Stirring Add_Solvent->Add_Compound Dissolve Stir Until Completely Dissolved Add_Compound->Dissolve QS Add Solvent to Final Volume (QS) Dissolve->QS Mix Cap and Invert to Mix QS->Mix Store Store and Label Mix->Store End End Store->End

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: General Considerations for Synthesis
Protocol 3: Analytical Characterization

The analytical characterization of this compound and its solutions can be approached using several techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a common method for the analysis of polar, ionizable compounds.[10] A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) would be a logical starting point. Detection could be achieved using a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS).

  • Capillary Electrophoresis (CE): CE is well-suited for the separation of charged species and could be an effective technique for analyzing this salt.[10]

  • Titration: The sulfuric acid content could be determined by titration with a standardized base. Similarly, the concentration of the sulfuric acid component in a solution can be determined by titration with a barium standard solution.[11]

References

  • National Center for Biotechnology Information. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). PubChem Compound Database. Retrieved from [Link]

  • RayBiotech. (2020, September 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). BIS(GUANIDINE); SULFURIC ACID | CAS 594-14-9. Retrieved from [Link]

  • Purdue University. (n.d.). Sulfuric acid, concentrated - Standard Operating Procedure. Retrieved from [Link]

  • Standard Operating Procedures. (2013, June 20). Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sulfuric Acid - Standard Operating Procedure. Retrieved from [Link]

  • Peace, A. (1983). Synthesis of substituted hydroxyguanidines and related systems. University of Bath's research portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8—Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources. Retrieved from [Link]

  • Pachla, L. A., Reynolds, D. L., Wright, D. S., & Kissinger, P. T. (1987). Analytical methods for measuring uric acid in biological samples and food products. Journal of the Association of Official Analytical Chemists, 70(1), 1–14. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n.
  • Duke University. (2021, March 1). Standard Operating Procedure for work with Sulfuric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

Sources

Navigating the Bioactivity of Guanidine Derivatives in Cellular Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial searches for the specific compound "bis(2-hydroxyguanidine);sulfuric acid" did not yield established protocols or application data in the context of cell culture experiments. This suggests the compound is either highly novel, proprietary, or referenced by an alternative nomenclature. Consequently, this guide has been expertly curated to address the broader, well-documented class of guanidine derivatives , which encompasses the structural motifs of the requested topic and is of significant interest in contemporary drug discovery. The principles, protocols, and insights provided herein are directly applicable to the investigation of novel guanidine-containing molecules.

Introduction: The Guanidinium Group - A Privileged Scaffold in Chemical Biology

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly versatile functional group in medicinal chemistry.[1] At physiological pH, it is protonated and exists as a resonance-stabilized cation. This positive charge and its ability to form multiple hydrogen bonds are key to its biological activity, allowing it to interact with negatively charged biomolecules such as phosphates on DNA and acidic residues in proteins.[2] Guanidine derivatives are found in nature and have been synthesized for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1][3] Their mechanisms of action are diverse, ranging from DNA binding to the modulation of key cellular signaling pathways.[1][4]

This technical guide provides a comprehensive overview of the application of guanidine derivatives in cell culture experiments, with a focus on anticancer research. We will delve into the mechanistic basis for their activity and provide detailed, field-proven protocols for their evaluation.

Mechanisms of Action: How Guanidine Derivatives Exert Their Effects

The bioactivity of guanidine derivatives is multifaceted. While the precise mechanism is compound-specific, several key themes have emerged from the literature.

DNA Interaction: A Primary Target

Many guanidine-containing compounds are cationic and can bind to the negatively charged phosphate backbone of DNA. This interaction often occurs within the minor groove of the DNA helix, particularly at AT-rich regions.[1][5] This binding can disrupt the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] The binding affinity of these compounds to DNA can be quantified using techniques like UV-Visible spectroscopy to determine the binding constant (Kb).[1]

Induction of Apoptosis

A significant body of research has shown that guanidine derivatives can induce programmed cell death, or apoptosis, in cancer cells.[6] This is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c from the mitochondria into the cytoplasm.[6][7] This, in turn, activates a cascade of enzymes called caspases, including the initiator caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[6][7]

Modulation of Cellular Signaling Pathways

Guanidine alkaloids isolated from marine sponges have been shown to influence key signaling pathways that regulate cell growth and survival.[4] For instance, some compounds can activate the c-Jun N-terminal kinases (JNK1/2) and extracellular signal-regulated kinases (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] This can lead to the activation of the transcription factor AP-1, which can have pro-apoptotic or anti-proliferative effects depending on the cellular context.[4]

Below is a diagram illustrating a common apoptotic pathway initiated by certain guanidine derivatives.

Guanidine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Guanidine_Derivative Guanidine Derivative Mitochondrion Mitochondrion Guanidine_Derivative->Mitochondrion Induces mitochondrial stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by some guanidine derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible for the initial screening and characterization of novel guanidine derivatives in cell culture.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of your test compound is critical for reliable experimental outcomes.

  • Determine Solubility: If the solubility of your guanidine derivative is unknown, perform a small-scale solubility test in common solvents such as sterile water, DMSO, or ethanol. Many guanidine salts are soluble in aqueous solutions, while more complex organic derivatives may require DMSO.

  • Prepare High-Concentration Stock: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture and Treatment

This protocol provides a general framework for culturing and treating adherent cancer cell lines.

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, A549, MCF-7) into 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of your guanidine derivative stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 3: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Adding MTT: After the treatment incubation period, add 10 µL of the MTT stock solution to each well (for a final volume of 100 µL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Analysis of Apoptosis by Annexin V Staining

Annexin V staining is a common method for detecting apoptosis by flow cytometry.

  • Cell Preparation: Culture and treat cells in 6-well plates. After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

The following diagram outlines a typical experimental workflow for screening guanidine derivatives.

Guanidine_Screening_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Guanidine Derivative Cell_Treatment Treat Cells with a Range of Concentrations Stock_Solution->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Cell_Treatment Incubation Incubate for 24, 48, or 72 hours Cell_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay IC50_Determination Determine IC50 Value Cytotoxicity_Assay->IC50_Determination Mechanistic_Studies Mechanistic Studies (e.g., Apoptosis Assay) IC50_Determination->Mechanistic_Studies Based on IC50

Sources

mechanism of action of bis(2-hydroxyguanidine);sulfuric acid in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Information Scarcity on Bis(2-hydroxyguanidine);sulfuric acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document aims to provide a transparent overview of the available information on related chemical entities, namely hydroxyguanidine and the broader class of guanidine derivatives, to offer a contextual understanding. However, it is crucial to emphasize that the biological activities of these related compounds cannot be directly and definitively extrapolated to this compound. The creation of detailed application notes and protocols, as originally requested, is not feasible without specific experimental data on the compound .

Context from Related Compounds

Hydroxyguanidine Derivatives

The core component of the specified compound is hydroxyguanidine. N-hydroxyguanidine is recognized as a member of the guanidine class of compounds and has been noted for its potential as an antineoplastic and antiviral agent[2]. The pharmacological interest in hydroxyguanidine and its derivatives often stems from their relationship with nitric oxide (NO) biology.

  • Nitric Oxide (NO) Donation: N-hydroxyguanidine compounds, including Nω-hydroxy-L-arginine (a key intermediate in the biological synthesis of NO), can be oxidized to release nitric oxide.[3] The release of NO is a critical signaling mechanism in numerous physiological processes, including vasodilation and neurotransmission.[3][4] The potential for a compound like this compound to act as an NO donor is a plausible hypothesis but requires experimental validation. The decomposition of such compounds can be pH-dependent, yielding NO at lower pH and nitrous oxide (N2O) at basic pH.[4]

  • Anticancer and Antiviral Properties: Some novel N-hydroxyguanidine derivatives have been synthesized and investigated for their potential as anticancer and antiviral agents[5].

Guanidine-Containing Compounds

The guanidine group is a structural feature in many biologically active molecules and approved drugs[6]. The diverse activities of guanidine derivatives highlight the broad potential pharmacological space but also underscore the need for specific investigation of each unique compound.

  • Antimicrobial and Antiparasitic Activity: Guanidine alkaloids and synthetic bisguanidines have demonstrated a wide range of biological activities, including antimicrobial, antiparasitic, antiviral, and anticancer effects[7]. Some bisguanidine compounds are potent antiparasitic agents, with a proposed mechanism involving binding to the minor groove of DNA at AT-rich sites[8].

  • Enzyme Inhibition: Guanidino compounds can also act as enzyme inhibitors. For example, some derivatives are known to inhibit nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production[6][9]. This presents a contrasting potential action to NO donation and illustrates the complexity of predicting the function of guanidine-containing molecules.

  • Disinfectant Properties: The guanidinium group is a feature of some disinfectants which act by disrupting cell membranes. However, some commercial disinfectants, such as Polysan, which appeared in initial broad searches, are iodophor complexes and their mechanism is based on the release of iodine, which oxidizes key cellular components[10][11][12]. This is a distinct mechanism from that expected of a simple guanidine salt. The general mechanism for many chemical disinfectants involves the denaturation of proteins and disruption of cell membranes[13][14].

Conclusion and Future Directions

The name "this compound" refers to a specific chemical entity. However, there is a notable absence of published research detailing its biological mechanism of action. While the chemistry of its constituent parts—hydroxyguanidine and the guanidinium ion—suggests potential roles as a nitric oxide donor, an enzyme inhibitor, or an antimicrobial agent, these remain speculative without direct evidence.

For researchers interested in this compound, the following steps would be necessary to establish its mechanism of action:

  • Synthesis and Characterization: The first step would be to synthesize and confirm the structure of this compound, as detailed synthesis protocols for this specific salt are not widely published[15][16][17][18][19].

  • In Vitro Screening: A broad panel of in vitro assays would be required to identify its biological activities. This could include antimicrobial susceptibility testing, cytotoxicity assays against various cell lines, and enzyme inhibition assays (e.g., for nitric oxide synthases).

  • Mechanism of Action Studies: If a significant biological activity is identified, further studies would be needed to elucidate the mechanism. For example, if it shows antimicrobial properties, studies could investigate its effects on bacterial cell membrane integrity or DNA binding. If it demonstrates effects on vasodilation, its capacity to release nitric oxide could be directly measured.

Due to the lack of foundational data, it is not possible to provide the requested detailed protocols or visual diagrams of signaling pathways. The scientific community awaits primary research to characterize the biological role of this compound.

References

  • Keefer, L. K., et al. (1996). Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. PubMed. Available at: [Link]

  • MacAllister, R. J., et al. (1996). Effects of guanidino and uremic compounds on nitric oxide pathways. PubMed. Available at: [Link]

  • Seabra, A. B., et al. (2021). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI. Available at: [Link]

  • Polypharm Private Limited. (n.d.). Polysan. Polypharm Private Limited. Available at: [Link]

  • Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. PubMed. Available at: [Link]

  • Danilov, A. V., et al. (2004). Nitric Oxide Donor Activity of Antihypertensive Drugs Guanoxan, Guanabenz, and Moxonidine. ResearchGate. Available at: [Link]

  • Polypharm Private Limited. (n.d.). Polysan - D. Polypharm Private Limited. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Database. Available at: [Link]

  • Li, Y., et al. (2022). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

  • Gualtieri, M., et al. (2019). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. PubMed. Available at: [Link]

  • Tai, A. W., et al. (1996). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Gande, S. L., et al. (2007). Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • Pharmaguideline. (2022). Mode of Action of Disinfectant Solutions. Pharmaguideline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). PubChem Compound Database. Available at: [Link]

  • Rajeswari, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]

  • Bigliardi, P. L., et al. (2020). Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization. PubMed Central. Available at: [Link]

  • Centers for Disease Control and Prevention. (2019). Chemical Disinfectants. CDC. Available at: [Link]

  • Rajeswari, R., et al. (2019). (PDF) SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLICATIONS. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Biological Activity of the Derivatives of Sulfuric Acid including Sulfonamides and Sulfonimidamides. MDPI. Available at: [Link]

  • Henrich, L. (2023). Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2. Preprints.org. Available at: [Link]

  • Henrich, L. (2023). Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C 5 H 5 N] 2 [N(CN) 2 ] 2. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting bis(2-hydroxyguanidine);sulfuric acid Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(2-hydroxyguanidine);sulfuric acid (also known as hydroxyguanidine sulfate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. Hydroxyguanidine and its derivatives are known for their antiviral and anticancer activities.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesized product.

I. Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific issues that may arise during the synthesis of this compound, focusing on impurity identification and resolution.

Question 1: My final product is off-white or yellowish, not the expected white powder. What is the likely cause and how can I fix it?

Answer:

Discoloration in the final product often points to the presence of trace impurities. The most probable causes are residual starting materials or byproducts from side reactions.

Likely Causes & Solutions:

  • Incomplete Reaction: The reaction between hydroxylamine and cyanamide may not have gone to completion.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.

      • Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of degradation products.

  • Side Reactions: Unwanted reactions can lead to colored impurities. A common side reaction is the dimerization or oligomerization of cyanamide, especially under non-optimal pH or temperature conditions.

    • Troubleshooting Protocol:

      • pH Control: Maintain the recommended pH throughout the reaction. Deviations can catalyze the formation of melamine and other triazine derivatives from cyanamide.

      • Temperature Control: Avoid excessive temperatures, which can promote the formation of complex mixtures and colored byproducts.

  • Purification Strategy:

    • Recrystallization: The most effective method for removing colored impurities is often recrystallization from a suitable solvent system. For this compound, aqueous solutions are a good starting point.[2] Experiment with different solvent polarities (e.g., water/ethanol mixtures) to optimize purification.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, treating a solution of the crude product with a small amount of activated carbon can help adsorb colored impurities. Stir the solution with carbon for a short period (15-30 minutes) at room temperature, then filter through celite to remove the carbon before proceeding with crystallization.

Question 2: I'm observing an unexpected peak in my 1H NMR spectrum. How can I identify the impurity?

Answer:

An unexpected peak in the 1H NMR spectrum indicates the presence of a proton-containing impurity. The chemical shift (ppm) of the peak provides clues to its identity.

Common Impurities and their Expected 1H NMR Signals:

ImpurityPotential SourceExpected 1H NMR Signal (approx. ppm)
Unreacted HydroxylamineStarting MaterialBroad singlet, variable chemical shift depending on solvent and concentration.
Unreacted CyanamideStarting MaterialDoes not have a distinct 1H NMR signal but its presence can lead to other impurities.
MelamineCyanamide TrimerizationAromatic protons around 7.5-8.5 ppm.
Ammelide/AmmelineCyanamide Hydrolysis/TrimerizationProtons on the triazine ring and amino groups, typically in the 6-8 ppm region.
UreaDegradation ProductBroad singlet for -NH2 protons, typically around 5.5-6.5 ppm.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown impurities from NMR data.

Experimental Protocol: Impurity Identification using LC-MS

  • Sample Preparation: Dissolve a small amount of the impure product in a suitable solvent (e.g., water or methanol).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with water and acetonitrile (both containing 0.1% formic acid) to separate the components.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the mass-to-charge ratio (m/z) of the eluting compounds.[3]

  • Data Analysis: Correlate the retention time of the impurity peak in the chromatogram with its corresponding mass spectrum to determine the molecular weight of the impurity.

Question 3: My reaction yield is consistently low. What factors could be contributing to this?

Answer:

Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions and product loss during workup and purification.

Potential Causes and Optimization Strategies:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of hydroxylamine to cyanamide can lead to incomplete conversion of the limiting reagent.

    • Optimization: Systematically vary the molar ratio of the reactants to find the optimal stoichiometry. A slight excess of one reagent may be beneficial.

  • Inefficient pH Control: The reaction is sensitive to pH.

    • Optimization: Buffer the reaction mixture to maintain the optimal pH range throughout the synthesis.

  • Product Solubility: The sulfate salt of bis(2-hydroxyguanidine) has good water solubility.[2] Significant product loss can occur during aqueous workup or recrystallization if the solution is not sufficiently concentrated or cooled.

    • Optimization:

      • Minimize the volume of solvent used for recrystallization.

      • Ensure the crystallization solution is thoroughly cooled to maximize product precipitation.

      • Consider performing a second crop crystallization from the mother liquor.

  • Product Degradation: Hydroxyguanidine and its salts can be susceptible to degradation under harsh conditions (e.g., strong acid or base, high temperatures).

    • Optimization:

      • Use mild reaction and workup conditions.

      • Avoid prolonged heating.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and handling of this compound.

What is the IUPAC name for this compound?

The IUPAC name is this compound.[4]

What is the typical synthesis route for this compound?

The most common laboratory synthesis involves the reaction of hydroxylamine with cyanamide, followed by precipitation with sulfuric acid.[5]

Caption: General synthesis pathway for this compound.

What are the key analytical techniques to confirm the purity of the final product?

A combination of analytical methods should be used to ensure the identity and purity of your this compound.

Recommended Analytical Techniques:

TechniquePurpose
1H and 13C NMR Spectroscopy Structural confirmation and identification of proton- and carbon-containing impurities.
LC-MS Purity assessment and identification of non-volatile impurities.[3]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.
Melting Point A sharp melting point range indicates high purity.
Elemental Analysis (CHN) Confirms the elemental composition of the synthesized compound.
What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it should be stored in a well-sealed container in a cool, dry place, protected from light. Recommended storage temperature is 2-8°C.[2]

III. References

  • Dong, M. W. (2015). Separation Science in Drug Development, Part 2: High‐Throughput Characterization. LCGC North America, 33(8), 534-543.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Database. Retrieved from [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of medicinal chemistry, 27(2), 236–238. [Link]

  • University of Bath. (n.d.). Synthesis of substituted hydroxyguanidines and related systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 7(1), 1-8.

  • National Center for Biotechnology Information. (n.d.). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n. Retrieved from

  • Google Patents. (n.d.). Methods for purifying 2-aryl-3,3-bis(hydroxyaryl)phthalimidines. Retrieved from

  • Atwal, K. S., Ahmad, S., O'Reilly, B. C., & Robl, J. A. (1994). Synthesis of acylguanidine analogues: inhibitors of ADP-induced platelet aggregation. Journal of medicinal chemistry, 37(13), 1976–1984. [Link]

  • Google Patents. (n.d.). Preparation method of hydroxychloroquine impurity. Retrieved from

  • de Heuvel, D., Dardonville, C., & Ruda, G. F. (2017). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. Current medicinal chemistry, 24(27), 3001–3026. [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Bis(2-hydroxyguanidine);Sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and optimization of bis(2-hydroxyguanidine);sulfuric acid. As a precursor for compounds with potential antineoplastic and antiviral activities, robust and reproducible synthesis is critical.[1][2] This document moves beyond a simple protocol to explain the causality behind experimental choices, offering troubleshooting solutions and analytical guidance to ensure success.

Critical Safety Precautions: A Prerequisite for Synthesis

The synthesis of hydroxyguanidine involves hazardous materials that demand rigorous safety protocols. The primary precursors, hydroxylamine and cyanamide, along with sulfuric acid, pose significant risks if handled improperly.

Researcher's Imperative: A thorough risk assessment must be conducted before any experimental work.[3] All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsRecommended Handling Practices
Hydroxylamine & its Salts Explosive when heated under confinement; skin and eye irritant; may cause allergic skin reaction; suspected carcinogen.[4][5]Work in a well-ventilated hood.[5] Keep away from heat and ignition sources.[6] Avoid shock and friction.[6] Wear protective gloves, clothing, and eye/face protection.
Cyanamide Toxic if swallowed or in contact with skin; causes severe skin burns and eye damage. Can polymerize violently.Handle with extreme care, avoiding all contact. Use dedicated, clean glassware. Ensure it is fully dissolved before proceeding with the reaction to avoid localized concentration.
Sulfuric Acid (Concentrated) Causes severe skin burns and eye damage; highly corrosive. Reacts violently with water.Always add acid to water/solvent, never the other way around. Wear acid-resistant gloves and apron, along with a face shield.[3]

Reaction Overview and Mechanism

The synthesis of 2-hydroxyguanidine is typically achieved through the nucleophilic addition of hydroxylamine to the carbon atom of cyanamide. The resulting free base is then stabilized as the sulfate salt by the addition of sulfuric acid. Controlling this two-step, one-pot synthesis is key to achieving high yield and purity.

Experimental Workflow Diagram

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Quality Control prep_HA Prepare Hydroxylamine Solution (e.g., from HCl salt + base) add_CN Slowly Add Cyanamide to Hydroxylamine Solution (T < 10°C) prep_HA->add_CN prep_CN Prepare Cyanamide Solution (Aqueous) prep_CN->add_CN stir Stir at Low Temperature (Allow for complete conversion) add_CN->stir add_acid Carefully Add H₂SO₄ (Maintain T < 20°C) stir->add_acid precip Precipitate/Crystallize Product (e.g., add anti-solvent or cool) add_acid->precip isolate Isolate by Filtration precip->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze Product (HPLC, Titration, NMR, IR) dry->analyze

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended grades for starting materials? For developmental work, it is crucial to use high-purity reagents (≥98%) to minimize the introduction of impurities that can complicate reaction outcomes and analysis.[7] For hydroxylamine hydrochloride, an ACS grade is suitable.[5]

Q2: What is the typical appearance and solubility of the final product? this compound is typically a white to off-white crystalline powder.[8] It is soluble in water, with reported values around 25-100 mg/mL.[8][9][10]

Q3: How should the final product be stored? The product should be stored in a tightly closed container in a cool, dry place.[11] Recommended storage temperatures are between 2-8°C to ensure long-term stability.[8][9]

Q4: Why is the reaction performed at low temperatures? Low temperatures (typically 0-10°C) are critical for two main reasons. First, the reaction between hydroxylamine and cyanamide is exothermic. Second, both the starting materials and the N-hydroxyguanidine product can be unstable at higher temperatures, leading to decomposition and the formation of colored impurities.

Q5: Is it necessary to use an inert atmosphere? While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air or if very high purity is required. Oxidation of hydroxyguanidine can lead to the release of nitric oxide (NO) and other reactive oxygen species.[9][10]

In-Depth Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues, their probable causes, and validated solutions.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagent Degradation: Hydroxylamine and cyanamide solutions can be unstable. 2. Incorrect Stoichiometry: Inaccurate weighing or volumetric measurement. 3. Improper pH: The nucleophilicity of hydroxylamine is pH-dependent. 4. Insufficient Reaction Time: The reaction may be slower than anticipated at low temperatures.1. Use freshly prepared solutions for each reaction. 2. Double-check all calculations and measurements. Consider using a slight excess (1.05-1.10 eq.) of hydroxylamine. 3. If starting from hydroxylamine HCl, ensure stoichiometric addition of base (e.g., NaOH) to free the amine. Monitor pH during this step. 4. Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC) to confirm the consumption of the limiting reagent before proceeding with acidification and workup.[12]
Formation of Insoluble Byproducts 1. Cyanamide Polymerization: Cyanamide can dimerize (dicyandiamide) or trimerize (melamine), especially if localized high concentrations or temperatures occur. 2. Guanidine Salt Precipitation: If the reaction mixture becomes too concentrated before sulfuric acid addition, other salts may precipitate.1. Add the cyanamide solution slowly and sub-surface to a vigorously stirred solution of hydroxylamine to ensure rapid mixing and prevent hotspots.[3] 2. Ensure all reagents remain fully dissolved in the chosen solvent system throughout the initial addition phase.
Final Product is Discolored (Yellow/Brown) 1. Thermal Decomposition: Exceeding the recommended temperature limits during exothermic additions (cyanamide or sulfuric acid). 2. Oxidative Degradation: Exposure to air for prolonged periods.1. Improve cooling efficiency. Use an ice/salt bath if necessary. Ensure addition rates are slow enough to allow the cooling system to dissipate heat effectively.[3] 2. Consider sparging solvents with nitrogen before use and maintaining a nitrogen blanket over the reaction mixture.
Poor Reproducibility 1. Inconsistent Reagent Quality: Using different batches or suppliers of starting materials without re-validation. 2. Variations in Process Parameters: Inconsistent rates of addition, stirring speeds, or final workup volumes. 3. pH Control: Minor shifts in pH during workup can significantly affect crystallization and product purity.1. Qualify new batches of starting materials with a small-scale test reaction. 2. Standardize all process parameters in your lab notebook. For larger scales, use automated addition pumps for precise control. 3. Carefully monitor and control the pH during the final precipitation/crystallization step to ensure consistent product quality.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific equipment, scale, and analytical capabilities.

Protocol 5.1: Representative Synthesis of this compound (Lab Scale)
  • Reagent Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1.0 eq) in deionized water.

  • Neutralization: Cool the flask in an ice bath to 0-5°C. Slowly add a solution of sodium hydroxide (1.0 eq) while ensuring the temperature does not exceed 10°C.

  • Addition of Cyanamide: In a separate beaker, prepare a 50% w/w aqueous solution of cyanamide (1.0 eq). Fill the addition funnel with this solution.

  • Reaction: Add the cyanamide solution dropwise to the cold, stirred hydroxylamine free base solution over 60-90 minutes. Maintain the internal temperature at 0-10°C throughout the addition.

  • Maturation: Stir the reaction mixture at 5-10°C for an additional 2-3 hours after the addition is complete.

  • Acidification & Salt Formation: Cool the mixture back to 0-5°C. Slowly add concentrated sulfuric acid (0.5 eq) dropwise, ensuring the temperature does not rise above 20°C.

  • Crystallization: Stir the mixture at 0-5°C for 1 hour. If precipitation is slow, a co-solvent like isopropanol can be added slowly until turbidity is observed, followed by cooling.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a cold, water-miscible solvent (e.g., ethanol or acetone) to aid drying. Dry the product in a vacuum oven at <40°C to a constant weight.

Protocol 5.2: Analytical Method Selection

Choosing the right analytical technique is crucial for confirming product identity and purity.

G cluster_id Identity Confirmation cluster_purity Purity & Quantification q1 Goal of Analysis? nmr NMR (¹H, ¹³C) (Confirms structure) q1->nmr Identity hplc HPLC-UV/CAD (High sensitivity, separates impurities) q1->hplc Purity ir FT-IR (Confirms functional groups) ms Mass Spectrometry (Confirms molecular weight) ic Ion Chromatography (Quantifies guanidinium & sulfate ions) titration Titration (Cost-effective assay for bulk material)

Caption: Decision tree for selecting analytical methods.

HPLC Method Development: For purity analysis, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for highly polar compounds like hydroxyguanidine.

  • Column: Luna 3 µm NH2 or similar.[13]

  • Mobile Phase: Isocratic elution with a high percentage of acetonitrile and a small percentage of an aqueous buffer (e.g., 85% Acetonitrile / 15% Ammonium Acetate buffer).[13]

  • Detection: UV detection at a low wavelength (~210 nm) or, for higher sensitivity and universality, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[13]

References

  • Merck Millipore. (n.d.). Safety Data Sheet - Hydroxylamine.
  • EMD Millipore Corp. (n.d.). Safety Data Sheet - Hydroxylamine Hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Hydroxylamine hydrochloride.
  • Fisher Scientific. (2010). Safety Data Sheet - Hydroxylamine hydrochloride.
  • International Programme on Chemical Safety. (n.d.). ICSC 0661 - HYDROXYLAMINE.
  • ResearchGate. (n.d.). Optimization of the synthesis of 4a.
  • National Institutes of Health. (n.d.). 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods.
  • Sigma-Aldrich. (n.d.). Hydroxyguanidine 6345-29-5.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Guanidine Sulfamate.
  • Sigma-Aldrich. (n.d.). Hydroxyguanidine 6345-29-5.
  • University of Bath. (1983). Synthesis of substituted hydroxyguanidines and related systems.
  • Sigma-Aldrich. (n.d.). Hydroxyguanidine 6345-29-5.
  • Organic Syntheses. (n.d.). Guanidine nitrate procedure.
  • National Institutes of Health. (n.d.). Hydroxyguanidine | CH5N3O | CID 80668 - PubChem.
  • Google Patents. (n.d.). CN106187830A - A kind of preparation method of sulfaguanidine.
  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • National Institutes of Health. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.
  • Google Patents. (n.d.). CN105130806A - Method of reducing impurities in synthesis process of emtricitabine intermediate MGH.

Sources

Technical Support Center: Synthesis of Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of bis(2-hydroxyguanidine);sulfuric acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The inherent reactivity and polarity of N-hydroxyguanidine moieties present unique challenges, from starting material stability to product isolation.[1][2] This guide provides field-proven insights and systematic solutions to address these challenges head-on.

Troubleshooting Guide: A Root Cause Analysis Approach

This section addresses the most frequently encountered issues during the synthesis. The format is designed to help you diagnose the problem, understand the underlying chemical principles, and implement an effective solution.

Issue 1: Very Low or No Product Formation Detected in Reaction Mixture

Question: I have run the reaction, but analysis by TLC or LC-MS shows little to no formation of the desired hydroxyguanidine product, with mainly starting materials present. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that typically points to problems with reagents, reaction conditions, or the fundamental reaction setup. A systematic check is the best approach.[3][4]

  • Causality & Explanation:

    • Reagent Inactivity: The guanidinylating agent (e.g., S-methylisothiourea sulfate, pyrazole-1-carboxamidine) may have degraded, or the hydroxylamine starting material may be of poor quality. Guanidinylating agents, in particular, can be sensitive to moisture and prolonged storage.[3]

    • Insufficient Activation: Many guanidinylation reactions require a specific pH range or the presence of a base to deprotonate the amine/hydroxylamine, making it sufficiently nucleophilic to attack the guanidinylating agent.[5] If the conditions are too acidic, the nucleophile will be protonated and unreactive.

    • Inappropriate Temperature: The reaction may have too high an activation energy to proceed at the temperature you have chosen. Conversely, excessive heat can cause degradation of the sensitive N-hydroxyguanidine functionality.[6][7]

    • Solvent Issues: The presence of water or other protic impurities in the solvent can interfere with the reaction, especially if moisture-sensitive reagents are used.[3] The chosen solvent may also not be suitable for dissolving the reactants, leading to a heterogeneous mixture with poor reaction kinetics.

  • Troubleshooting & Solutions:

Corrective Action Detailed Protocol Rationale
Verify Reagent Quality Use a freshly opened bottle of the guanidinylating agent or purify it according to literature procedures. Confirm the purity of your hydroxylamine starting material via NMR or melting point.Ensures that the key reactants are active and present in the correct concentration.[3]
Optimize Reaction pH/Base If reacting a hydroxylamine salt, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free hydroxylamine. Monitor the pH of the reaction mixture if possible.The free hydroxylamine is the active nucleophile. Maintaining an optimal pH prevents protonation of the nucleophile without causing base-catalyzed degradation.
Systematic Temperature Screening Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C). Monitor progress by TLC or LC-MS at set time intervals (e.g., 2h, 6h, 12h).[4]Determines the optimal thermal conditions for product formation while minimizing decomposition.
Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]Prevents quenching of reagents and side reactions caused by water.[6]
Issue 2: High Crude Yield but Significant Product Loss During Workup and Purification

Question: My initial reaction analysis shows good product conversion, but my final isolated yield is extremely low after extraction and chromatography. Where am I losing my product?

Answer: This issue is characteristic of synthesizing highly polar, water-soluble compounds like guanidine salts.[1] The problem lies not in the reaction itself, but in the isolation procedure.

  • Causality & Explanation:

    • High Water Solubility: Guanidine and its derivatives are often protonated and exist as salts, which have high solubility in water.[1] During an aqueous workup, a significant portion of the product can be lost to the aqueous layer.

    • Emulsion Formation: The amphiphilic nature of the product or byproducts can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult and causing product loss at the interface.[3]

    • Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. The high polarity of bis(2-hydroxyguanidine) also means it can bind very strongly to silica, making elution difficult and leading to streaking and poor recovery.

    • Incomplete Precipitation/Crystallization: If purification is attempted via precipitation or recrystallization, the choice of solvent is critical. If the product has some solubility in the chosen anti-solvent, the yield will be compromised.

  • Troubleshooting & Solutions:

Corrective Action Detailed Protocol Rationale
Minimize Aqueous Workup If possible, avoid a traditional aqueous workup. Quench the reaction, filter off any solid byproducts, and concentrate the filtrate directly. If a wash is necessary, use minimal volumes of brine (saturated NaCl) rather than pure water.[3]Brine reduces the solubility of organic compounds in the aqueous phase and helps break emulsions.
Back-Extraction After the primary extraction, re-extract the combined aqueous layers 1-2 times with fresh organic solvent to recover any dissolved product.[3]Recovers product that has partitioned into the aqueous phase.
Alternative Purification Methods Avoid standard silica gel chromatography. Prioritize recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/water). Ion-exchange chromatography is another excellent alternative for purifying ionic compounds.[8][9]These methods are better suited for highly polar and ionic compounds, preventing irreversible adsorption and decomposition associated with silica gel.
Salt Formation for Isolation After the initial reaction, add the stoichiometric amount of sulfuric acid to the crude mixture (dissolved in a solvent like ethanol). The sulfate salt is often a well-defined, crystalline solid that will precipitate, simplifying isolation.This step converts the product into a stable salt form that is often easier to crystallize and handle than the free base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended guanidinylating agent for synthesizing N-hydroxyguanidines? A1: The choice depends on the scale and sensitivity of your substrate. For a robust, scalable synthesis, S-methylisothiourea sulfate is a common and effective choice for guanidinylating hydroxylamines.[2] For more sensitive or complex substrates, protected guanidinylating agents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer milder reaction conditions but require an additional deprotection step.[5][10]

Q2: How can I effectively monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a highly polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of acetic acid or ammonia). Staining with ninhydrin can be effective for visualizing the amine/hydroxylamine starting material. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the desired product.

Q3: My final product appears oily or as an amorphous solid, not the expected crystalline salt. Why? A3: This often indicates the presence of impurities or residual solvent. It could also mean the stoichiometry of the salt formation was incorrect (i.e., an excess or deficit of sulfuric acid). Ensure your crude product is reasonably pure before attempting salt formation and crystallization. Try re-dissolving the material in a minimal amount of a polar solvent (like hot ethanol) and adding a non-polar anti-solvent (like diethyl ether or heptane) dropwise to induce crystallization.

Q4: What are the optimal storage conditions for this compound? A4: The product should be stored in a cool, dry place, preferably in a desiccator.[11] N-hydroxyguanidine compounds can be susceptible to hydrolysis and oxidation over time.[7] Storing under an inert atmosphere can further prolong shelf life.

Visualized Experimental Workflow & Troubleshooting

General Synthesis Workflow

The diagram below outlines the key stages in a typical synthesis of this compound.

G cluster_0 Phase 1: Guanidinylation cluster_1 Phase 2: Isolation & Purification A Hydroxylamine Precursor + Guanidinylating Agent B Reaction Setup (Anhydrous Solvent, Inert Atm.) A->B C Controlled Reaction (Temp & Time Monitoring) B->C D Reaction Quench / Crude Product Isolation C->D Reaction Complete E Salt Formation (Add H₂SO₄ in Ethanol) D->E F Recrystallization E->F G Final Product: Bis(2-hydroxyguanidine) Sulfate F->G

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve low-yield issues systematically.

G Start Low Final Yield? CheckReaction Analyze Crude Reaction Mixture (TLC / LC-MS) Start->CheckReaction GoodConversion Good Product Conversion? CheckReaction->GoodConversion PoorConversion Poor Product Conversion? CheckReaction->PoorConversion GoodConversion->PoorConversion No TroubleshootPurification Focus on Workup/Purification: - High Water Solubility - Decomposition on Silica - Emulsion Formation GoodConversion->TroubleshootPurification Yes PoorConversion->GoodConversion No TroubleshootReaction Focus on Reaction Conditions: - Reagent Quality - Temp/Time - Solvent/pH PoorConversion->TroubleshootReaction Yes

Caption: Decision tree for troubleshooting low yields.

Detailed Experimental Protocol: Optimized Synthesis

This protocol is a composite procedure based on established methods for the guanidinylation of hydroxylamines and is designed to maximize yield and purity.[2]

Reagents and Materials:

  • Hydroxylamine hydrochloride

  • S-methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Ethanol

  • Diethyl ether

  • Round-bottom flasks, condenser, magnetic stirrer

  • Standard glassware for workup and filtration

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine Solution (Handle with care):

    • In a flask, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water and cool in an ice bath.

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.0 eq) in a minimal amount of water.

    • Slowly add the cold NaOH solution to the hydroxylamine hydrochloride solution, keeping the temperature below 10 °C. This liberates the free hydroxylamine. Note: Free hydroxylamine is unstable and should be used immediately.

  • Guanidinylation Reaction:

    • To the freshly prepared hydroxylamine solution, add anhydrous ethanol.

    • Add S-methylisothiourea sulfate (0.5 eq, as it contains two guanidinylating functions per molecule of sulfate) portion-wise while stirring vigorously.

    • Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (approx. 60-70 °C) for 4-6 hours.

    • Monitor the reaction progress by TLC until the hydroxylamine spot has been consumed.

  • Workup and Crude Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of sodium sulfate may form.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of cold ethanol.

    • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude 2-hydroxyguanidine as a viscous oil or semi-solid.

  • Salt Formation and Purification:

    • Dissolve the crude product in a minimal amount of anhydrous ethanol.

    • In a separate beaker, prepare a dilute solution of sulfuric acid in ethanol. For every 2 moles of crude 2-hydroxyguanidine, you will need 1 mole of H₂SO₄.

    • Slowly add the ethanolic sulfuric acid solution dropwise to the stirring solution of the crude product.

    • The this compound salt should begin to precipitate as a white solid.

    • Continue stirring in an ice bath for 1 hour to maximize precipitation.

  • Final Isolation:

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

    • Dry the final product under vacuum to a constant weight.

Characterization:

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Purity can be assessed by melting point determination and elemental analysis.

By following this guide, researchers can systematically overcome the common hurdles in the synthesis of this compound, leading to more reliable and higher-yielding experimental outcomes.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Organic Reaction Yields.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?.
  • PubMed. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides.
  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Google Patents. US4157348A - Process for preparing guanidine.
  • Science of Synthesis.
  • ACS Omega. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • PubMed. (1992). Chemical oxidation of N-hydroxyguanidine compounds.
  • Google Patents. CN1247536C - Process for preparing guanidine hydrochloride.
  • The Journal of Organic Chemistry. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Sigma-Aldrich. Hydroxyguanidine 6345-29-5.
  • PubChem.
  • RSC Publishing. (2017).
  • PubChem. Hydroxyguanidine.
  • Journal of Medicinal Chemistry. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.
  • Analytical and Bioanalytical Chemistry. (2022).
  • Journal of Visualized Experiments. (2016).
  • BenchChem. (2025).
  • Synthesis. (2011).
  • Sigma-Aldrich. Hydroxyguanidine 6345-29-5.

Sources

Technical Support Center: Stabilizing Bis(2-hydroxyguanidine);Sulfuric Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bis(2-hydroxyguanidine);sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Our goal is to move beyond simple instructions and explain the fundamental chemical principles, enabling you to design robust experiments and formulations.

While specific literature on the this compound salt is limited, the stability of the molecule is primarily governed by the N-hydroxyguanidine functional group. The insights and protocols provided here are based on the well-established chemistry of guanidinium and hydroxylamine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound in solution.

Q1: My this compound solution is losing potency over a short period. What is the most likely cause?

The most probable cause of degradation is hydrolysis of the guanidinium group. Guanidines, despite their high basicity and the resonance stabilization of their protonated form, are susceptible to hydrolysis to form urea and the corresponding amine.[1][2] This reaction is catalyzed by the presence of hydroxide ions (OH⁻), meaning it is significantly accelerated under neutral to alkaline conditions.[3][4] Given that your compound is a salt with sulfuric acid, the initial solution should be acidic, which provides some protection. However, if the solution is unbuffered, its pH can increase upon interaction with basic surfaces (like certain glass vials) or exposure to air, initiating degradation.

Q2: What is the primary degradation pathway I should be concerned about?

There are two primary degradation pathways for N-hydroxyguanidine derivatives:

  • Hydrolysis: This is a chemical breakdown by water. For guanidines, this typically occurs via nucleophilic attack at the central carbon atom. The reaction is generally slow in acidic conditions but accelerates significantly as the pH increases towards neutral and alkaline ranges, where the concentration of the nucleophile (OH⁻) is higher.[3][4] The final products are typically urea or a urea derivative and hydroxylamine.

  • Oxidation: The N-hydroxyguanidine moiety is susceptible to chemical oxidation. Studies on similar compounds, like N-hydroxy-L-arginine, show that various oxidizing agents can react with the N-hydroxyguanidine function.[5] This can lead to the release of reactive nitrogen species like nitric oxide (NO) or nitroxyl (HNO), resulting in a complex mixture of degradation products and loss of the parent compound.[5]

The diagram below illustrates the main hydrolytic degradation pathway.

G cluster_main Primary Degradation Pathway: Hydrolysis COMPOUND Bis(2-hydroxyguanidine) Cation INTERMEDIATE Tetrahedral Intermediate COMPOUND->INTERMEDIATE Nucleophilic Attack (pH Dependent) H2O H₂O / OH⁻ (Water / Hydroxide) H2O->INTERMEDIATE PRODUCTS Urea Derivative + Hydroxylamine INTERMEDIATE->PRODUCTS Collapse & Re-arrangement

Caption: Simplified Hydrolytic Degradation of the Guanidinium Moiety.

Q3: How does the sulfuric acid counter-ion influence stability?

The sulfuric acid forms a salt with the highly basic guanidine groups. This is beneficial for stability for two key reasons:

  • Acidic pH: In solution, the salt will create an acidic environment. By keeping the guanidine group fully protonated (as the guanidinium cation), it is less susceptible to nucleophilic attack, thereby slowing hydrolysis.

  • Stabilizing Effect of Sulfate: Certain salts are known to have stabilizing effects on proteins and other biomolecules in solution. Guanidine sulfate, for instance, has been shown to be a protein stabilizer, in contrast to guanidine hydrochloride which is a denaturant.[6] This effect is related to how the ions interact with water molecules at the solute's surface. While the direct effect on a small molecule like yours is less pronounced than on a protein, the sulfate anion is generally considered favorable for stability in aqueous solutions.[6]

Q4: Can I use a standard phosphate buffer to control the pH?

While controlling pH is critical, standard phosphate buffers (like PBS) are typically in the neutral pH range (e.g., pH 7.4). This pH is high enough to permit base-catalyzed hydrolysis of the guanidine group.[3][4] For optimal stability, you should maintain the solution in an acidic pH range. Buffers such as acetate or citrate, which are effective in the pH 3-6 range, are much better choices. Always verify the compatibility of your chosen buffer with your downstream application.

Section 2: Troubleshooting Guides

This section provides step-by-step protocols to diagnose and solve common stability issues.

Guide 1: Diagnosing the Cause of Degradation

If you observe a loss of activity, precipitation, or changes in analytical readouts, a systematic approach is needed to identify the root cause. This process is often called a "forced degradation study."[7][8]

Objective: To determine if the degradation is caused by hydrolysis, oxidation, or photolysis.

Protocol: Forced Degradation Stress Test

  • Prepare Stock Solutions: Prepare a fresh, concentrated stock solution of this compound in high-purity water or a suitable organic solvent.

  • Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition. A "time-zero" control sample should be immediately analyzed or frozen at -80°C.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. (Expect rapid degradation).

    • Oxidative Stress: Add hydrogen peroxide (H₂O₂) to an aliquot to a final concentration of 3%.[9]

    • Thermal Stress: Place an aliquot in an oven at a controlled temperature (e.g., 60-70°C).

    • Photolytic Stress: Expose an aliquot to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines). Keep a control sample wrapped in foil to exclude light.

  • Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), take a sample from each condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Analytical Quantification: Analyze the "time-zero" control and all stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10] The goal is to separate the parent peak from any new peaks corresponding to degradation products.

Interpreting the Results:

Stress ConditionExpected Outcome if SusceptiblePrimary Degradation Pathway
Base Hydrolysis Significant and rapid decrease in parent peak area.Hydrolysis[1]
Acid Hydrolysis Minimal to moderate degradation compared to base.Hydrolysis
Oxidation (H₂O₂) Decrease in parent peak area, potentially with multiple new peaks.Oxidation[5]
Thermal Stress Decrease in parent peak area (often accelerates hydrolysis/oxidation).Thermolysis
Photolytic Stress Decrease in parent peak area only in the light-exposed sample.Photolysis

This structured approach will authoritatively identify the primary vulnerability of your compound, guiding your stabilization strategy.[11]

Guide 2: Protocol for Preparing a Stabilized Aqueous Solution

This protocol outlines the best practices for preparing a stock solution of this compound with enhanced stability for experimental use.

Objective: To prepare a buffered, protected solution resistant to common degradation pathways.

Materials:

  • This compound powder

  • High-purity (e.g., Milli-Q) water, de-gassed by sparging with nitrogen or argon for 30 minutes.

  • Citrate or Acetate buffer components (e.g., citric acid, sodium citrate).

  • Optional: Chelating agent (e.g., EDTA, Disodium salt).

  • Amber glass or polypropylene vials.

Step-by-Step Protocol:

  • Prepare an Acidic Buffer: Prepare a 50 mM citrate or acetate buffer solution with a final pH between 4.0 and 5.5. A lower pH is generally better for preventing hydrolysis.[12]

  • De-oxygenate the Buffer: To minimize oxidative degradation, sparge the prepared buffer with an inert gas (nitrogen or argon) for at least 30 minutes. This removes dissolved oxygen, a key player in oxidation.

  • (Optional) Add a Chelating Agent: If you suspect metal-catalyzed oxidation, add EDTA to the buffer at a low concentration (e.g., 0.1 mM). EDTA will sequester trace metal ions that can catalyze oxidative reactions.

  • Dissolve the Compound: Accurately weigh the this compound powder and dissolve it directly into the prepared, de-oxygenated, and potentially chelated buffer to the desired final concentration. Use amber vials to protect the solution from light.

  • Storage: For short-term storage (hours to days), keep the solution refrigerated at 2-8°C. For long-term storage (weeks to months), aliquot the solution into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

The workflow below summarizes the decision-making process for troubleshooting and stabilization.

G cluster_workflow Troubleshooting & Stabilization Workflow A Degradation Observed (Loss of Potency) B Perform Forced Degradation Study [13] A->B C Identify Primary Pathway (Hydrolysis, Oxidation, etc.) B->C D Is Degradation Base-Catalyzed? C->D Analyze Results E Is Degradation Oxidative? D->E No F Implement Acidic Buffer (pH 4.0-5.5, Citrate/Acetate) D->F Yes G Use De-oxygenated Solvents (N₂/Ar Sparge) E->G Yes I Protect from Light (Amber Vials) E->I No J Store at Low Temperature (2-8°C or -80°C) F->J H Add Chelating Agent (EDTA) G->H If metal catalysis is suspected G->I H->I I->J

Caption: Workflow for Diagnosing and Preventing Degradation.

References
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80668, Hydroxyguanidine. [Link]

  • Leino, R., et al. (2021). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 11(15), 8685-8692. [Link]

  • Kennan, A. J., et al. (2020). Development of more hydrolytically stable alkyl guanidines. ACS Fall 2020 National Meeting & Expo. [Link] (Note: Link is to the general meeting page as direct abstract links may expire).

  • Sciencemadness Wiki. Guanidine. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]

  • Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-613. [Link]

  • Singh, R., & Sharma, P. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S2:004. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38489. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Hotha, S., & Yarrow, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Hori, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 56006–56015. [Link]

Sources

bis(2-hydroxyguanidine);sulfuric acid experiment not working as expected

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: bis(2-hydroxyguanidine);sulfuric acid

Welcome to the technical support center for this compound, also commonly known as N-hydroxyguanidine sulfate[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. N-hydroxyguanidine and its derivatives are of significant interest for their roles as anticancer and antiviral agents, as well as their ability to act as nitric oxide (NO) donors[2][3][4][5][6].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the scientific rationale behind each step, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

Experiments involving this compound can be sensitive to a variety of factors, from reagent stability to reaction conditions. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.

Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Reagent Degradation: The compound is hygroscopic and can degrade over time, especially if not stored properly at 2-8°C[2][7].2. Poor Solubility: As a sulfate salt, the reagent may have limited solubility in common organic solvents, preventing it from participating in the reaction[2].3. Incorrect Stoichiometry: Inaccurate measurement of a solid, hygroscopic reagent can lead to molar ratio errors.1. Verify Reagent Quality: Use a fresh bottle or verify the purity of your existing stock via TLC or melting point (decomposes at 132-134°C)[7]. Always store in a desiccator at the recommended temperature.2. Optimize Solvent System: Test solubility in various solvents. For reactions requiring an organic phase, consider using a polar aprotic solvent like DMF or DMSO. A phase-transfer catalyst might be necessary for biphasic systems.3. Molar Ratio Adjustment: Dry the reagent under vacuum before weighing or use a well-characterized batch. Consider a slight excess (e.g., 1.1-1.2 equivalents) to compensate for potential impurities or degradation.
Incomplete Reaction (Starting material remains)1. Insufficient Reaction Time or Temperature: The activation energy for the reaction may not be met under the current conditions.2. Inadequate Mixing: Poor solubility can lead to a heterogeneous mixture where reactants do not have sufficient contact.3. pH is Not Optimal: The reactivity of the N-hydroxyguanidine moiety is pH-dependent. The sulfate salt is acidic, which may not be suitable for all reaction types.1. Modify Reaction Parameters: Incrementally increase the reaction temperature and monitor progress by TLC or LC-MS. Extend the reaction time, taking aliquots periodically to determine the point of reaction stall.2. Enhance Agitation: Use a high-quality magnetic stir bar and ensure vigorous stirring. If the solid remains largely undissolved, consider switching to a solvent system with better solubility.3. Add a Non-Nucleophilic Base: If the reaction requires the free base form of N-hydroxyguanidine, a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) may be required to neutralize the sulfuric acid. Monitor pH to avoid unwanted side reactions.
Formation of Side Products 1. Oxidation of N-hydroxyguanidine: The N-hydroxyguanidine group can be oxidized, leading to the release of nitric oxide (NO) or other reactive nitrogen species[2][8].2. Self-Condensation or Decomposition: Under harsh conditions (e.g., high heat, strong acid/base), the reagent or product may decompose.3. Reaction with Solvent: Certain solvents can participate in side reactions, especially under acidic or basic conditions.1. Degas Solvents & Use Inert Atmosphere: To prevent oxidation, degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessary exposure to air and oxidizing agents[9].2. Milder Reaction Conditions: Attempt the reaction at a lower temperature. If a base is required, use a weaker base or add it slowly at a reduced temperature.3. Choose an Inert Solvent: Select a solvent that is stable under your reaction conditions. For example, avoid protic solvents if a strong base is used.
Difficult Product Isolation 1. Product is Water-Soluble: The polarity of the N-hydroxyguanidine functional group can make the product highly soluble in water, leading to loss during aqueous workup[9].2. Emulsion Formation: The presence of salts and polar functional groups can lead to the formation of stable emulsions during extraction.3. Product is Unstable to Purification Conditions: The product may degrade on silica gel (acidic) or during high-temperature distillation.1. Alternative Workup Procedures: Instead of a standard aqueous wash, try precipitating the product by adding a non-polar solvent. Alternatively, remove the solvent in vacuo and purify the crude residue directly. Lyophilization can also be used to remove water.2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.3. Milder Purification Methods: Use neutral or basic alumina for chromatography if your compound is acid-sensitive. Consider purification by recrystallization or preparative HPLC as alternatives to column chromatography.
Visualizing the Troubleshooting Workflow

A systematic approach is crucial when an experiment deviates from the expected outcome. The following diagram illustrates a logical workflow for diagnosing and resolving common issues in reactions involving this compound.

Caption: A workflow for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the precise chemical structure and role of sulfuric acid in "this compound"?

A1: The proper IUPAC name for this compound is this compound, and it exists as a salt[1]. The molecular formula is C2H12N6O6S[1][7]. This means two molecules of N-hydroxyguanidine are associated with one molecule of sulfuric acid. The sulfuric acid acts as a counter-ion, protonating the basic guanidine nitrogens. This salt form enhances the compound's stability and makes it a crystalline, weighable solid, which is more convenient for laboratory use than the free base. However, for reactions where the nucleophilicity of the guanidine is required, the sulfuric acid must be neutralized.

Q2: How does the stability of this compound impact experimental design?

A2: The compound is hygroscopic, meaning it readily absorbs moisture from the air[7]. This has two major implications. First, absorbed water can alter the true mass of the reagent, leading to stoichiometric errors. It is crucial to store the compound in a desiccator and preferably under an inert atmosphere. Second, the presence of water can interfere with moisture-sensitive reactions. The N-hydroxyguanidine functional group itself can be susceptible to oxidation and decomposition, especially at elevated temperatures or in the presence of certain metals[8]. Therefore, reactions should ideally be run under an inert atmosphere with dry solvents.

Q3: What are the optimal reaction conditions (solvent, temperature, pH) when using this reagent?

A3: The optimal conditions are highly dependent on the specific reaction being performed.

  • Solvent: As a salt, solubility is highest in polar solvents. Water is a good solvent for the reagent itself, but may not be suitable for many organic reactions[2]. Polar aprotic solvents like DMF, DMSO, or polar protic solvents like ethanol can be effective. A co-solvent system may be necessary to dissolve all reactants.

  • Temperature: Many reactions with N-hydroxyguanidine derivatives are conducted at or below room temperature to minimize side reactions and decomposition[5]. However, if the reaction is sluggish, gentle heating may be required. Always monitor for decomposition by TLC.

  • pH: This is a critical parameter. The sulfate salt will make the solution acidic. If your reaction requires the neutral, nucleophilic form of N-hydroxyguanidine, you must add a base. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice. The pKa of the guanidinium group is high (typically >13), so a sufficiently strong base is needed to deprotonate it effectively.

Q4: How can I confirm the purity of my this compound reagent before starting an experiment?

A4: Verifying reagent purity is a critical first step in troubleshooting.

  • Melting Point: The compound has a reported decomposition temperature of 132-134°C[7]. A sharp decomposition within this range suggests good purity. A broad or significantly lower range indicates impurities.

  • Thin-Layer Chromatography (TLC): While the compound is very polar, a suitable TLC system can be developed. A typical system might be a highly polar mobile phase like dichloromethane/methanol/ammonium hydroxide. A single spot indicates high purity. An assay of ≥98% by TLC is a common commercial standard.

  • NMR Spectroscopy: ¹H NMR spectroscopy in a solvent like D₂O or DMSO-d₆ can provide a clear picture of the compound's purity and confirm its identity.

Q5: What are the primary applications of this compound in drug development?

A5: N-hydroxyguanidine is a key pharmacophore in medicinal chemistry. It is known as an antineoplastic (anticancer) and antiviral agent[4][5]. Its derivatives are synthesized to enhance these properties by modifying factors like lipophilicity and steric profile[3][6]. Furthermore, its ability to be oxidized to produce nitric oxide (NO) makes it a valuable tool for developing NO-donating drugs, which have applications in cardiovascular diseases[2]. It serves as a versatile building block for creating novel bioactive molecules[5][10].

References

  • Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-13. Available from: [Link]

  • ChemBK. (2024). Hydroxyguanidine sulfate. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Tai, A. W., et al. (1975). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 18(4), 437-440. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Hydroxyguanidine. PubChem Compound Summary for CID 80668. Available from: [Link]

  • LookChem. Cas 13115-21-4, HYDROXYGUANIDINE SULFATE. Available from: [Link]

  • Master Organic Reactions. (2023). Step-by-Step Problem Solving Guide. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Guanidine, N-hydroxy-, sulfate (2:1). PubChem Compound Summary for CID 80667. Available from: [Link]

  • Drugs.com. (2024). Guanidine Side Effects. Available from: [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. Available from: [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available from: [Link]

  • Tai, A. W., et al. (1975). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. Available from: [Link]

  • Matrix Fine Chemicals. BIS(GUANIDINE); SULFURIC ACID. Available from: [Link]

  • Wikipedia. Sulfuric acid. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for increasing the solubility of bis(2-hydroxyguanidine);sulfuric acid (also known as hydroxyguanidine sulfate), a compound of interest for its potential therapeutic applications.[1][2][3] This document is designed to provide you with both quick-reference FAQs and detailed experimental protocols to overcome solubility challenges in your research.

PART 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Question: What is the expected aqueous solubility of this compound?

Answer: There is some variability in the reported aqueous solubility of this compound. Some sources indicate a solubility of around 25 mg/mL, while others suggest it could be as high as 1 M at 20°C.[4] This discrepancy may arise from differences in experimental conditions such as temperature, pH, and the purity of the material. It is crucial to determine the solubility under your specific experimental conditions.

Question: My compound is not dissolving as expected in water. What should I check first?

Answer: If you are facing solubility issues, consider the following initial checks:

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

  • pH of the Solution: The solubility of guanidinium salts can be pH-dependent.[5][6] The inherent pH of your deionized water and the compound itself will determine the final pH of the solution.

  • Temperature: The dissolution of many guanidinium salts is an endothermic process, meaning the solution cools as the solute dissolves, which can decrease solubility.[7] Gentle heating can often improve solubility.[5][8][9]

  • Hygroscopicity: this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[10] This can affect the accuracy of weighing and the final concentration.

Question: Can I use organic solvents to dissolve this compound?

Answer: Yes, it is likely that polar organic solvents can be used, either alone or as co-solvents with water. Guanidine and its salts are generally soluble in polar solvents.[5][11] For instance, guanidinium hydrochloride shows good solubility in solvents like DMF, DMAC, methanol, and ethanol.[12] A screening of polar organic solvents is recommended to find a suitable system for your application.

Question: How significantly does pH influence the solubility of this compound?

Answer: The pH of the solution can have a substantial impact on the solubility of this compound. The hydroxyguanidine moiety is basic and will be protonated at lower pH values.[13][14] The solubility of salts derived from weak acids or bases is often pH-dependent.[6] A systematic pH-solubility profile is recommended to identify the optimal pH for maximum solubility.

Question: Is heating a recommended method to increase solubility?

Answer: Yes, increasing the temperature is a common and effective method to enhance the solubility of guanidinium salts.[5][12] For example, the solubility of guanidinium hydrochloride in water increases from approximately 6 M at room temperature to 8 M with gentle heating.[8][9] However, be mindful of the compound's thermal stability. This compound has a decomposition point of 132-134°C.[10]

PART 2: In-Depth Troubleshooting Guides and Experimental Protocols

This section provides a more detailed, systematic approach to addressing solubility challenges, complete with step-by-step protocols.

Guide 1: Understanding the Physicochemical Landscape

A foundational understanding of the molecule's properties is the first step in troubleshooting.

Chemical Structure and Properties:

This compound is a salt composed of two protonated hydroxyguanidine molecules and one sulfate anion. The guanidinium group is highly polar and capable of extensive hydrogen bonding, which governs its solubility behavior.

G cluster_0 This compound C1 C N1_1 NH2 C1->N1_1 N1_2 NH C1->N1_2 = N1_3 NH2 C1->N1_3 O1 OH N1_2->O1 C2 C N2_1 NH2 C2->N2_1 N2_2 NH C2->N2_2 = N2_3 NH2 C2->N2_3 O2 OH N2_2->O2 S SO4^2-

Caption: Chemical structure of this compound.

Core Factors Influencing Solubility:

The solubility of this compound is a multifactorial issue. The following diagram illustrates the key experimental variables you can manipulate.

G Solubility Solubility of bis(2-hydroxyguanidine); sulfuric acid pH pH of Solution Solubility->pH Temperature Temperature Solubility->Temperature Solvent Solvent System (Co-solvents) Solubility->Solvent Purity Compound Purity Solubility->Purity

Caption: Interplay of factors affecting solubility.

Guide 2: A Systematic Workflow for Enhancing Solubility

Follow these protocols to systematically determine and optimize the solubility of your compound.

G Start Start: Solubility Issue Protocol1 Protocol 1: Determine Baseline Solubility Start->Protocol1 Decision1 Is Solubility Sufficient? Protocol1->Decision1 Protocol2 Protocol 2: Investigate pH Modification Decision1->Protocol2 No End End: Optimized Solubility Decision1->End Yes Decision2 Is Solubility Sufficient? Protocol2->Decision2 Protocol3 Protocol 3: Investigate Temperature Modification Decision2->Protocol3 No Decision2->End Yes Decision3 Is Solubility Sufficient? Protocol3->Decision3 Protocol4 Protocol 4: Investigate Co-solvent Systems Decision3->Protocol4 No Decision3->End Yes Protocol4->End

Caption: Systematic workflow for solubility enhancement.

Protocol 1: Baseline Aqueous Solubility Determination (Isothermal Saturation Method)

Objective: To accurately determine the equilibrium solubility of this compound in a specific aqueous medium at a constant temperature.

Materials:

  • This compound

  • Selected aqueous solvent (e.g., deionized water, buffer)

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly and place it on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or molarity.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the solubility of the compound across a range of pH values to identify the pH of maximum solubility.

Rationale: As a salt of a strong base (guanidine derivative), the protonation state and, consequently, the solubility of this compound are expected to be pH-dependent.[5][6]

Materials:

  • Same as Protocol 1

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers). Ensure the buffer components do not interact with the compound.

Procedure:

  • Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

  • Perform the Isothermal Saturation Method (Protocol 1) for each buffer.

  • After determining the solubility at each pH, plot solubility (on the y-axis) versus pH (on the x-axis).

  • The resulting graph will reveal the pH at which the compound is most soluble.

Protocol 3: Temperature-Dependent Solubility Profiling

Objective: To quantify the effect of temperature on the solubility of the compound.

Rationale: The solubility of most solid compounds, including guanidinium salts, increases with temperature.[5][15][16] This protocol helps to determine if gentle heating is a viable strategy for your experiment.

Materials:

  • Same as Protocol 1

  • Temperature-controlled shaker or water bath

Procedure:

  • Select the solvent system in which you want to assess the temperature effect (e.g., water or an optimal buffer from Protocol 2).

  • Perform the Isothermal Saturation Method (Protocol 1) at various temperatures (e.g., 25°C, 37°C, 50°C). Ensure the temperatures are well below the compound's decomposition point.[10]

  • Plot solubility versus temperature to visualize the relationship.

Table 1: Example of Temperature Effect on Solubility

Temperature (°C)Solubility (mg/mL)
25Experimental Value
37Experimental Value
50Experimental Value

Protocol 4: Co-solvent Screening

Objective: To identify a water-miscible organic solvent (co-solvent) that can increase the solubility of the compound.

Rationale: Adding a co-solvent can reduce the overall polarity of the aqueous medium, which may improve the solubility of certain compounds.[17][18][19][20]

Materials:

  • Same as Protocol 1

  • A selection of water-miscible organic solvents (see Table 2).

Procedure:

  • Prepare a series of solvent systems with varying percentages of a co-solvent in water (e.g., 10%, 20%, 50% v/v).

  • Perform the Isothermal Saturation Method (Protocol 1) for each co-solvent mixture.

  • Compare the solubility in the co-solvent mixtures to the solubility in water alone to identify effective co-solvents and their optimal concentration.

Table 2: Potential Co-solvents for Polar Compounds

Co-solventProperties
EthanolCommon, non-toxic polar protic solvent.
Propylene GlycolViscous, non-toxic, often used in formulations.[17]
Polyethylene Glycol (PEG)Water-soluble polymer, available in various molecular weights.[17]
Dimethyl Sulfoxide (DMSO)Aprotic polar solvent, dissolves a wide range of compounds.[20]
N,N-Dimethylformamide (DMF)Aprotic polar solvent with high dissolving power.[12]

References

  • Solubility of Things. (n.d.). Guanidine.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sciencemadness Wiki. (n.d.). Guanidinium chloride.
  • Sciencemadness Wiki. (n.d.). Guanidine.
  • IJSDR. (n.d.). Methods to boost solubility.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of Guanidinium Salts: A Guide for Researchers.
  • Wikipedia. (n.d.). Guanidine.
  • Wikipedia. (n.d.). Guanidinium chloride.
  • Sigma-Aldrich. (n.d.). Hydroxyguanidine 6345-29-5.
  • Sigma-Aldrich. (n.d.). Hydroxyguanidine 6345-29-5.
  • ResearchGate. (n.d.). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
  • Quora. (2021, July 17).
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride).
  • IJIRT. (n.d.). Solubility Enhancement Methods.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • PubChem. (n.d.).
  • ChemBK. (2024, April 9).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubChem. (n.d.). Hydroxyguanidine | CH5N3O | CID 80668.
  • PubMed. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.
  • Benchchem. (n.d.). N-Hydroxyguanidine|CAS 13115-21-4|Research Chemical.
  • Reddit. (2019, September 15).
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Sigma-Aldrich. (n.d.). 50933 Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride).

Sources

Technical Support Center: Purification of Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bis(2-hydroxyguanidine);sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Drawing from established principles of guanidine chemistry and salt recrystallization, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your purification outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Question: My recrystallization yields are consistently low. What are the likely causes and how can I improve recovery?

Answer: Low yields during the recrystallization of a salt like this compound can stem from several factors. The primary consideration is the choice of solvent system. Since you are working with a salt, the polarity of the solvent is critical.

  • Causality: this compound is a polar, ionic compound. It will have high solubility in polar solvents like water and lower solubility in organic solvents. If the solvent is too good at solvating the compound even at low temperatures, a significant amount will remain in the mother liquor, leading to poor recovery. Conversely, if the solvent has very poor solubility even when hot, you may not be able to dissolve the crude material effectively.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures (e.g., 0-4 °C).[1][2] For a sulfate salt of an organic base, consider aqueous-organic solvent mixtures. A good starting point is a mixture of water and a water-miscible organic solvent like isopropanol, ethanol, or acetone.

    • Solvent Ratio Optimization: Methodically vary the ratio of the aqueous and organic components. Start with a higher proportion of the solvent in which the compound is more soluble (likely water) to dissolve the crude material at an elevated temperature. Then, slowly add the anti-solvent (the organic solvent) until you observe turbidity, and then add a small amount of the first solvent to redissolve it. Allow this solution to cool slowly.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize precipitation.[2]

    • pH Adjustment: The solubility of salts of weak bases can be pH-dependent.[3][4] Ensure the pH of your solution is not excessively acidic, which could increase solubility. The presence of sulfuric acid in the compound itself suggests an acidic nature. Small adjustments towards a more neutral pH might decrease solubility and improve yield, but care must be taken not to deprotonate the guanidinium groups, which could lead to precipitation of the free base.

Question: I am observing a persistent yellow or brown discoloration in my purified product. What is the source of this color and how can I remove it?

Answer: Discoloration often indicates the presence of impurities, which could be carried over from the synthesis or formed during workup and purification. For a hydroxyguanidine compound, oxidative degradation is a potential concern.

  • Causality: N-hydroxyguanidine compounds can be susceptible to oxidation, which can lead to the formation of colored byproducts.[5] The reaction of N-hydroxyguanidines can also be influenced by factors like pH and the presence of metal ions.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: A common method for removing colored impurities is to treat the hot recrystallization solution with a small amount of activated carbon. The activated carbon adsorbs the colored impurities. Add the carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

    • Inert Atmosphere: If you suspect oxidative degradation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Chelating Agents: If trace metal ions could be catalyzing degradation, the addition of a small amount of a chelating agent like EDTA to the recrystallization solution might be beneficial.

    • Starting Material Purity: Ensure the purity of the starting materials used in the synthesis of the bis(2-hydroxyguanidine). Impurities in the precursors can lead to colored byproducts.

Question: My purified material shows poor crystallinity or appears as an oil. How can I induce the formation of solid crystals?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, occurs when the solute is highly soluble in the hot solvent and its melting point is lower than the boiling point of the solvent.[2]

  • Causality: The high concentration of the solute in the hot solvent can lead to a liquid-liquid phase separation upon cooling, especially if the cooling is too rapid.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: If possible, use a solvent system with a lower boiling point.

    • Increase Solvent Volume: Using a larger volume of the recrystallization solvent will keep the concentration of the solute lower, reducing the likelihood of oiling out.

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Modification: Adjust the solvent system. A slightly less polar solvent mixture may discourage oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the known properties of hydroxyguanidines, it is recommended to store the compound in a cool, dry place, protected from light and air to minimize potential oxidative degradation. Storage at 2-8°C is advisable. The compound is a salt and likely a combustible solid.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Without a specific synthesis route, we can infer potential impurities based on general guanidine synthesis.[6][7] These could include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like cyanamide, dicyandiamide, or S-alkylisothioureas.

  • Byproducts of Guanylation: Side reactions can lead to the formation of ureas or other guanidine-related compounds.[6]

  • Degradation Products: As mentioned, oxidative degradation of the hydroxyguanidine moiety is a possibility.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A robust HPLC method can separate the main compound from its impurities. Due to the polar and basic nature of guanidine, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a cation-exchange column could be effective.[8][9] UV detection at a low wavelength (e.g., 195-210 nm) is often used for guanidines.[9]

  • Titration: Argentometric titration can be used to quantify the sulfate salt content.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that should be optimized for your specific crude material.

  • Solvent System Selection: Begin by testing the solubility of your crude material in various solvents and solvent mixtures (e.g., water, ethanol, isopropanol, and their aqueous mixtures) in small test tubes. The goal is to find a system where the compound is sparingly soluble at room temperature but dissolves readily upon heating.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more polar component of a mixed solvent system) and heat the mixture with stirring until the solid dissolves completely. If using a mixed solvent system, you can add the second solvent (anti-solvent) dropwise to the hot solution until a slight cloudiness persists, then add a few drops of the first solvent to re-clarify.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and then add a small amount of activated carbon (approximately 1-2% by weight of the solute). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This is a starting point for method development.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å or similar HILIC column.[9]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9] The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm.[9]

  • Sample Preparation: Dissolve a known amount of the purified compound in the mobile phase.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve decolorize Decolorize (Activated Carbon) dissolve->decolorize if colored hot_filter Hot Filtration dissolve->hot_filter decolorize->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry analysis Purity Analysis (HPLC, NMR) dry->analysis Troubleshooting_Decision_Tree cluster_yield Low Yield cluster_purity Impure Product start Purification Issue check_solvent Optimize Solvent System start->check_solvent discolored Discolored? start->discolored oiling_out Oiling Out? start->oiling_out slow_cool Ensure Slow Cooling check_solvent->slow_cool check_ph Adjust pH slow_cool->check_ph activated_carbon Use Activated Carbon discolored->activated_carbon change_solvent Modify Solvent System oiling_out->change_solvent

Caption: Decision tree for troubleshooting common purification challenges.

References

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

  • Wong, K. P., Roxby, R., & Tanford, C. (1971). Criteria of purity for guanidine hydrochloride. Analytica Chimica Acta, 40(2), 459-464. [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Van der Pijl, F., Valero, O., & van der Vlugt, J. I. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Jones, H. P., Davey, R. J., & Cox, B. G. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, 109(15), 7411-7419. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86287517, Nitroguanidine. [Link]

  • Fukuto, J. M., Stuehr, D. J., & Feldman, P. L. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical pharmacology, 43(3), 607-613. [Link]

  • Fukuto, J. M., Hobbs, A. J., & Ignarro, L. J. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical pharmacology, 50(12), 1995-2000. [Link]

  • Boucher, J. L., Moali, C., & Stuehr, D. J. (2000). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. Biochemical Journal, 347(Pt 3), 617–624. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • BioSpectra. (2022). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE THIOCYANATE 2022 PROCESS VALIDATION. [Link]

  • Jones, H. P., et al. (2008). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. ResearchGate. [Link]

  • Stephens, J. R., et al. (2021). Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. Pharmaceuticals, 14(7), 633. [Link]

  • Primary Information Services. (n.d.). Guanidine - Analysis, Msds, Patent, Company Profiles, Suppliers, Report. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • American Cyanamid Company. (1950). Preparation of guanidine salts. U.S.
  • Wikipedia. (n.d.). Guanidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80668, Hydroxyguanidine. [Link]

  • Ghattass, M. A., et al. (2021). Synthetic accesses to biguanide compounds. RSC medicinal chemistry, 12(5), 694-714. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of medicinal chemistry, 27(2), 236-238. [Link]

  • Al-Haideri, R. A., & Al-Amiery, A. A. (2018). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]

Sources

Technical Support Center: Mitigating Side Reactions with Bis(2-hydroxyguanidine);sulfuric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bis(2-hydroxyguanidine);sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during experimentation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to proactively mitigate side reactions and optimize your results.

Introduction to this compound

This compound (CAS 6345-29-5) is the sulfate salt of 2-hydroxyguanidine (CAS 13115-21-4), a versatile reagent used in various synthetic and biomedical applications.[1] While its formal name is this compound, it is often referred to by the name of its active component, N-hydroxyguanidine or 2-hydroxyguanidine .[1] It serves as a key building block and has been investigated for its antineoplastic and antiviral properties.[1][2]

The reactivity of this compound stems from the N-hydroxyguanidine moiety, which combines the features of a guanidine group with a hydroxylamine. This unique structure, however, is also the source of its primary side reactions. This guide will focus on the three most critical challenges: Unwanted Oxidation , Substrate Guanidinylation , and the Formation of N-Nitrosoguanidine .

Core Concepts: Understanding the Instability

The N-hydroxyguanidine functional group is inherently sensitive. Its primary liabilities are its susceptibility to oxidation and its potential to act as an unwanted guanidinylating agent. The sulfuric acid salt form provides greater stability for storage compared to the free base, but care must still be taken during handling and in solution.

Frequently Asked Questions (FAQs) - General Handling

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the reagent's integrity.

  • Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated area. The compound is hygroscopic and can decompose upon exposure to moisture.[3]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. In case of spills, prevent the powder from entering drains and dispose of it according to local regulations.

Q2: What common solvents are compatible with this reagent?

A2: While the sulfate salt has some water solubility, N-hydroxyguanidine derivatives are known to have poor stability in protic solvents, especially in the presence of moisture, which can lead to rapid decomposition.[3] For reactions, anhydrous aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally preferred. Always use freshly dried solvents to minimize water content.

Troubleshooting Guide: Unwanted Oxidation

The N-hydroxy group is readily oxidized, leading to the formation of various reactive nitrogen species (RNS) such as nitric oxide (NO), nitroxyl (HNO), and nitrous oxide (N₂O).[4][5] This can deplete your reagent, reduce product yield, and introduce reactive species that can cause further, unpredictable side reactions.

Identifying the Problem
  • Symptom: Your reaction fails to go to completion, or you observe a significant amount of starting material despite stoichiometric addition of reagents.

  • Symptom: You observe the formation of multiple, unidentified byproducts in your LC-MS or TLC analysis.

  • Symptom: The reaction mixture changes color unexpectedly (e.g., yellowing), which may indicate the formation of nitro or nitroso compounds.

The Mechanism of Oxidation

Oxidation can be initiated by various sources, including atmospheric oxygen, metallic impurities, or other oxidizing agents present in the reaction mixture. The process often proceeds via a one-electron oxidation to form a radical intermediate, which can then decompose to release nitrogen oxides.

Oxidation_Mechanism cluster_main Oxidation Pathway cluster_initiators Initiators Reagent N-Hydroxyguanidine Radical Radical Intermediate Reagent->Radical -e⁻, -H⁺ Products NO, HNO, N₂O + Urea/Byproducts Radical->Products Decomposition O2 Atmospheric O₂ O2->Reagent oxidizes Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Reagent oxidizes Oxidants Other Oxidants Oxidants->Reagent oxidizes

Caption: General mechanism of oxidative degradation.

Mitigation Strategies & Protocols
StrategyRationaleStep-by-Step Protocol
Inert Atmosphere Prevents oxidation from atmospheric oxygen.1. Assemble your reaction glassware and dry it thoroughly in an oven. 2. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen). 3. Maintain a positive pressure of the inert gas throughout the reaction.
Degassed Solvents Removes dissolved oxygen from the reaction medium.1. Choose an appropriate method for your solvent (e.g., freeze-pump-thaw for sensitive reactions, or sparging with Ar/N₂ for 15-30 minutes for less sensitive applications). 2. Transfer the degassed solvent to the reaction flask via cannula under inert atmosphere.
Use of Antioxidants Scavenges free radicals that propagate decomposition.1. Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or TEMPO at a low concentration (e.g., 0.1-1 mol%). 2. Important: Ensure the scavenger is compatible with your substrate and other reagents. Run a small-scale control reaction first.
Avoid Metal Contamination Transition metals can catalytically accelerate oxidation.1. Use high-purity reagents and solvents. 2. Avoid using metal spatulas for transferring the reagent; prefer plastic or glass. 3. If metal catalysis is suspected, consider adding a chelating agent like EDTA, if compatible with your reaction chemistry.

Troubleshooting Guide: Unwanted Guanidinylation

Like other guanidinium-based reagents used in peptide synthesis, 2-hydroxyguanidine can react with nucleophiles in your mixture—most commonly primary or secondary amines—to form an undesired guanidine side product.[6] This side reaction consumes your substrate and reagent, and can be difficult to separate from the desired product.

Identifying the Problem
  • Symptom: You are performing a reaction to modify another part of a molecule that also contains a free amine (e.g., coupling a carboxylic acid), but you isolate a product with an unexpected mass addition corresponding to the hydroxyguanidinyl group (+74 Da).

  • Symptom: In peptide synthesis, you observe chain termination.

The Mechanism of Guanidinylation

The guanidine carbon is electrophilic. A nucleophile, such as a primary amine, can attack this carbon, leading to the displacement of a leaving group and the formation of a new C-N bond, resulting in a guanidinylated substrate.

Guanidinylation_Mechanism cluster_main Guanidinylation Side Reaction Reagents R-NH₂ (Substrate) + N-Hydroxyguanidine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product R-NH-C(=NH)NHOH (Guanidinylated Substrate) Intermediate->Product Elimination

Caption: Mechanism of unwanted substrate guanidinylation.

Mitigation Strategies & Protocols

The key to preventing unwanted guanidinylation is to control the order of addition and ensure the intended electrophile is more reactive than the 2-hydroxyguanidine.

Protocol: Mitigating Guanidinylation in an Amide Coupling Reaction

This protocol assumes you are using 2-hydroxyguanidine in a reaction that also involves coupling a carboxylic acid (R¹-COOH) to a primary amine (R²-NH₂), where R²-NH₂ is your valuable substrate that you wish to avoid guanidinylating.

  • Pre-activation of the Carboxylic Acid:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.05 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir this activation mixture at room temperature for 5-10 minutes. This forms the highly reactive acyl-O-isourea intermediate from the carboxylic acid.

  • Controlled Addition:

    • In a separate flask, dissolve your amine substrate (R²-NH₂) and the this compound (if it's part of the intended reaction) in anhydrous DMF.

    • Slowly add the pre-activated carboxylic acid solution from step 1 to the amine solution dropwise using a syringe pump over 15-30 minutes.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS or TLC. Look for the desired product mass and the absence of the guanidinylated byproduct mass (+74 Da on the amine substrate).

Rationale: By pre-activating the carboxylic acid, you create a highly reactive electrophile. When this is added to the amine, the amide bond formation is kinetically much faster than the competing nucleophilic attack of the amine on the 2-hydroxyguanidine.

Troubleshooting Guide: Formation of N-Nitrosoguanidine

A particularly concerning side reaction is the formation of N-nitrosoguanidine byproducts. N-nitrosoguanidines are a class of compounds known to be potent mutagens and carcinogens.[7][8] Their formation must be minimized for safety and regulatory reasons, especially in drug development.

Identifying the Problem
  • Symptom: Detection of a byproduct with a mass corresponding to the nitrosation of your reagent or a guanidinylated product (+29 Da, loss of H, addition of NO). This is best detected by high-resolution mass spectrometry.

  • Symptom: The reaction is performed under acidic conditions or in the presence of nitrite sources.

The Mechanism of N-Nitrosoguanidine Formation

N-nitrosoguanidines can form under acidic conditions from the reaction with nitrous acid (HNO₂), which is generated from nitrite salts (e.g., NaNO₂). The N-hydroxyguanidine itself can also be a source of reactive nitrogen species that could potentially lead to nitrosating agents under certain oxidative conditions.

Nitrosation_Mechanism cluster_main N-Nitrosoguanidine Formation Reagents N-Hydroxyguanidine + HNO₂ (from NO₂⁻ + H⁺) Product N-Nitroso-N-hydroxyguanidine (Mutagenic Byproduct) Reagents->Product Nitrosation

Caption: Formation pathway of N-nitrosoguanidine.

Mitigation Strategies & Protocols
StrategyRationaleStep-by-Step Protocol
Strict pH Control N-nitrosoguanidine formation from nitrite is favored under acidic conditions which generate HNO₂.1. Maintain the reaction pH in the neutral to slightly basic range (pH 7-9) if your reaction chemistry allows. 2. Use non-acidic buffers or carefully chosen bases (e.g., DIPEA, Proton-Sponge®) instead of strong acids.
Avoid Nitrite Contamination Prevents the formation of the key nitrosating agent, nitrous acid.1. Use high-purity reagents. Avoid using reagents or solvents that may contain residual nitrites. 2. Do not run reactions in atmospheres containing nitrogen oxides (e.g., ensure fume hood is free from NOx gases from other reactions).
Use of Nitrous Acid Scavengers Removes the nitrosating agent before it can react.1. If acidic conditions are unavoidable and nitrite contamination is suspected, consider adding a scavenger. 2. Common scavengers include sulfamic acid or sodium azide. Caution: Azides are toxic and potentially explosive; handle with extreme care. 3. Add the scavenger (e.g., 1.1 eq relative to potential nitrite) to the reaction mixture before adding the N-hydroxyguanidine.

Analytical Methods for Monitoring Side Reactions

Proactive monitoring is essential for effective troubleshooting. A robust analytical method can help you identify and quantify side products, allowing you to adjust conditions accordingly.

Recommended Method: Reversed-Phase HPLC with UV and MS Detection

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure separation of the polar starting material from less polar products and byproducts.

  • Detection:

    • UV/Vis (DAD/PDA): Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to detect aromatic compounds and other chromophores.

    • Mass Spectrometry (ESI-MS): This is critical. Monitor for the expected mass of your product as well as the masses of key potential byproducts.

Compound TypeExpected Mass Change (relative to substrate)
Guanidinylated Substrate +74.05 Da (C₂H₄N₂O)
Nitrosated Guanidine +29.99 Da (NO)
Urea Byproduct Varies (cleavage product)

References

  • García, B., Leis, J. R., & Peña, M. E. (2002). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of Organic Chemistry, 67(15), 5092–5097. [Link]

  • Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80668, Hydroxyguanidine. Retrieved January 12, 2026, from [Link].

  • Cai, T., Xian, M., & Wang, P. G. (2002). Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors. Bioorganic & Medicinal Chemistry Letters, 12(11), 1507–1510. [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E. K., Kostagianni, A. D., Papas, S., Mavromoustakos, T. M., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519–50526. [Link]

  • Yamamoto, A., Takemine, S., & Yasuda, Y. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(20), 57953–57962. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M. C., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236-238. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7, 50519-50526. [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 24(1), 155. [Link]

  • Wikipedia contributors. (2023, December 2). Methylnitronitrosoguanidine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Roos, F., & Siest, G. (1970). [Comparative study of the reactivity of guanidine with alpha-diketones]. Clinica Chimica Acta, 28(3), 463–467. [Link]

  • Singer, B., & Fraenkel-Conrat, H. (1966). Reaction of nitrosoguanidine (N-methyl-N'-nitro-N-nitrosoguanidine) with tobacco mosaic virus and its RNA. Proceedings of the National Academy of Sciences of the United States of America, 56(1), 158–163. [Link]

  • Lee, K.-M., et al. (2023). Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Frontiers in Oncology, 13, 1269305. [Link]

  • Morel, I., Lescoat, G., Cillard, P., & Cillard, J. (1994). Scavenger and antioxidant properties of ten synthetic flavones. Biochemical Pharmacology, 48(1), 13–19. [Link]

  • Yamamoto, A., Takemine, S., & Yasuda, Y. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research International, 30(20), 57953–57962. [Link]

  • Clement, B., & Jung, F. (1999). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 38(19), 6293–6303. [Link]

  • Berlinck, R. G. S. (1996). Natural Guanidine Derivatives. Natural Product Reports, 13(5), 377-409. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. SciSpace. [Link]

  • Wang, Y., et al. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(23), 7808. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. [Link]

  • Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. Journal of Applied Life Sciences International, 24(1), 45-56. [Link]

  • Wanyin, L., et al. (2022). Guanidine production by plant homoarginine-6-hydroxylases. The Plant Cell, 34(3), 1147–1164. [Link]

  • Nagao, M., & Sugimura, T. (1982). Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs. Mutation Research/Reviews in Genetic Toxicology, 99(2), 129–242. [Link]

  • Yoo, J., & Fukuto, J. M. (1995). Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Biochemical Pharmacology, 50(12), 1995–2000. [Link]

  • Singh, G., et al. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383-1387. [Link]

  • Understanding Free Radical Scavengers. Nutrition Industry Executive. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as bis(2-hydroxyguanidine);sulfuric acid, a molecule with significant therapeutic potential, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide, born from extensive in-field experience, provides a comprehensive comparison of analytical methodologies for the quantification and characterization of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a framework for their cross-validation.

The principle of cross-validation is to ensure that an analytical procedure produces consistent and reliable results across different laboratories, instruments, or even between different analytical techniques.[1][2] This is not merely a procedural formality but a scientific imperative to guarantee data integrity throughout the drug development lifecycle.

This guide is structured to provide not just protocols, but the rationale behind the experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Analyte: this compound

This compound is a polar, cationic compound. Its structure, characterized by two hydroxyguanidine moieties, presents unique challenges and opportunities for analytical method development. The presence of chromophores and specific functional groups makes it amenable to a variety of analytical techniques.

Bis(2-hydroxyguanidine);sulfuric_acid cluster_molecule Bis(2-hydroxyguanidine) cluster_sulfate Sulfuric Acid N1 NH C1 C C1->N1 N2 NH2 C1->N2 N3 N-OH C1->N3 Link ... C1->Link N4 NH C2 C C2->N4 N5 NH2 C2->N5 N6 N-OH C2->N6 Link->C2 S S O1 O S->O1 =O O2 O S->O2 =O O3 O S->O3 O4 O S->O4 H1 H O3->H1 H2 H O4->H2

Caption: Chemical structure of this compound.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure the interchangeability of different analytical procedures. The following workflow provides a logical sequence for comparing HPLC, UV-Vis, and FTIR methods for the analysis of this compound.

Cross-Validation_Workflow start Define Analytical Requirements (Assay, Purity, Identity) hplc_dev HPLC Method Development & Validation start->hplc_dev uv_dev UV-Vis Method Development & Validation start->uv_dev ftir_dev FTIR Method Development & Validation start->ftir_dev cross_val Cross-Validation Study hplc_dev->cross_val uv_dev->cross_val ftir_dev->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp report Final Report & Method Implementation data_comp->report

Sources

A Comparative Guide to Purity Assessment of Synthesized Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, establishing the purity of the final product is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized bis(2-hydroxyguanidine);sulfuric acid, a compound of interest in drug development. As Senior Application Scientists, our goal is to provide not just protocols, but a framework for critical thinking in analytical method selection and data interpretation, grounded in scientific first principles and regulatory expectations.

The Criticality of Purity for this compound

This compound, with its potential therapeutic applications, must be rigorously characterized to ensure that observed biological activity is attributable to the compound itself and not to process-related impurities or degradation products.[1][2][3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7] Understanding and adhering to these guidelines is paramount for any drug development program.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is the first step in predicting potential impurities. While the direct synthesis of this compound is not widely published, analogous syntheses of guanidine derivatives suggest potential impurities may include:

  • Unreacted Starting Materials: Residual starting materials from the guanylation reaction.

  • By-products: Compounds formed from side reactions, such as the formation of ureas or other guanidine-related structures.[8]

  • Degradation Products: The hydroxyguanidine moiety may be susceptible to hydrolysis or oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification steps must be controlled according to ICH Q3C guidelines.[6]

  • Inorganic Impurities: Reagents, catalysts, and inorganic salts used in the process can be carried through to the final product.[5]

A Comparative Analysis of Purity Assessment Methodologies

The selection of an appropriate analytical technique, or combination of techniques, is crucial for a comprehensive purity assessment. Below, we compare several common methodologies, outlining their principles, providing experimental protocols, and discussing their relative strengths and weaknesses.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating and quantifying impurities.

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for purity determination. For highly polar compounds like guanidine derivatives, which exhibit poor retention on traditional reversed-phase columns, alternative chromatographic modes are often necessary.[9]

Principle: Separation is achieved based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the compounds.

Experimental Protocol: HPLC-UV Analysis [9]

  • Column: A column suitable for polar compounds, such as a Cogent Diamond Hydride™ column (4µm, 100Å, 4.6 x 100mm), is recommended.[9]

  • Mobile Phase: An isocratic mobile phase of 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid can be effective.[9]

  • Flow Rate: 1.0 mL/minute.[9]

  • Injection Volume: 1 µL.[9]

  • Detection: UV at 195 nm.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Ensure all solutions are filtered through a 0.45 µm syringe filter.[9]

b) Liquid Chromatography with Mass Spectrometry Detection (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for identifying and quantifying trace-level impurities.[10][11]

Principle: After chromatographic separation, the analyte and impurities are ionized and their mass-to-charge ratios are determined. This allows for the identification of compounds based on their molecular weight and fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis [10]

  • Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for enhanced retention of polar guanidine derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for guanidinium compounds.

  • Mass Analysis: Operate in full scan mode for impurity identification and in multiple reaction monitoring (MRM) mode for quantification of known impurities.

Comparison of Chromatographic Methods

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateHigh
Sensitivity GoodExcellent
Impurity Identification Limited (based on retention time)Excellent (based on mass and fragmentation)
Cost & Complexity LowerHigher
Typical Use Routine purity checks, assayImpurity identification, trace analysis

Workflow for Chromatographic Purity Assessment

Caption: Workflow for chromatographic purity assessment.

Thermal Analysis: Probing Thermal Stability and Purity

Thermal analysis techniques provide valuable information about the thermal stability and overall purity of a substance.

a) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13][14]

Principle: As the sample is heated, it may lose mass due to the volatilization of solvents or decomposition. The temperature at which mass loss occurs provides information about the thermal stability of the compound.

Experimental Protocol: TGA [14]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen or air, depending on the desired information (inert vs. oxidative decomposition).

  • Temperature Range: Ambient to a temperature beyond the decomposition of the compound.

b) Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for determining the purity of crystalline organic compounds based on the principle of melting point depression.[15][16][17][18]

Principle: Impurities in a crystalline substance disrupt the crystal lattice, leading to a broadening of the melting range and a depression of the melting point. The extent of this depression is related to the mole fraction of the impurity, as described by the Van't Hoff equation.[17]

Experimental Protocol: DSC for Purity Determination [16][17]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Size: 1-3 mg, accurately weighed.

  • Heating Rate: A slow heating rate, typically 0.5-2 °C/min, is used to ensure thermal equilibrium.

  • Atmosphere: Inert (e.g., nitrogen).

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software.

Comparison of Thermal Methods

FeatureThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Primary Information Thermal stability, decomposition profileMelting point, enthalpy of fusion, purity
Purity Assessment Indirect (presence of volatiles)Direct (for crystalline compounds)
Limitations Does not detect non-volatile impuritiesNot suitable for amorphous or thermally unstable compounds

Purity Assessment Workflow using Thermal Analysis

G A Sample of this compound B TGA Analysis A->B C Mass loss before decomposition? B->C D Presence of residual solvents or water C->D Yes E DSC Analysis C->E No F Sharp melting endotherm? E->F G High Purity F->G Yes H Broad melting endotherm F->H No I Lower Purity H->I

Caption: Purity assessment workflow using thermal analysis.

Elemental Analysis (CHNS)**

Elemental analysis is a fundamental technique for confirming the elemental composition of a compound and, by extension, its purity.[19]

Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur in the original sample.

Experimental Protocol: Elemental Analysis

  • Instrument: A CHNS elemental analyzer.

  • Sample Preparation: The sample must be dry and homogeneous.

  • Analysis: A small, accurately weighed amount of the sample is combusted, and the resulting gases are measured.

Data Interpretation: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values for the pure compound. A close correlation (typically within ±0.4%) is strong evidence of high purity.[20]

Spectroscopic Methods: A Qualitative and Quantitative Approach

Spectroscopic methods provide information about the chemical structure and can also be used for quantitative analysis.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.

Principle: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponds to the vibrational modes of the chemical bonds. The resulting spectrum is a fingerprint of the molecule.

Expected FTIR Bands for this compound: [21][22]

  • O-H stretch: Broad band around 3200-3600 cm⁻¹

  • N-H stretch: Bands in the region of 3100-3500 cm⁻¹

  • C=N stretch (guanidinium): Strong absorption around 1650-1680 cm⁻¹

  • S=O stretch (sulfate): Strong, broad band around 1100-1200 cm⁻¹

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are particularly informative.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms to resonate. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a synthesized compound. A comprehensive and robust purity assessment of this compound requires an integrated approach, utilizing a combination of high-resolution chromatographic techniques, thermal analysis, elemental analysis, and spectroscopic methods. This multi-faceted strategy provides a self-validating system that ensures the quality, safety, and efficacy of the drug substance, in line with the stringent requirements of the pharmaceutical industry.

References

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. (2006).
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • TA Instruments.
  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. (2020).
  • Mettler Toledo. DSC purity.
  • Slideshare. Determination of % purity of a compound by by Using DSC.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Cesium Salts of Organic Acids.
  • Semantic Scholar. Improved impurity determination of pure organic substances by differential scanning calorimetry with a dynamic method.
  • National Institutes of Health.
  • University of Padua. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd. (2024).
  • Scribd. Organic Salt Analysis | PDF | Salt (Chemistry) | Acid.
  • Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA).
  • Unimi.it.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).
  • ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO.
  • Sigma-Aldrich. Hydroxyguanidine 6345-29-5.
  • Elemental analysis (C.H.N)
  • ChemicalBook.
  • National Institutes of Health. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem.
  • Sigma-Aldrich. Hydroxyguanidine 6345-29-5.
  • METHODS FOR SALT ANALYSIS.
  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019).
  • National Institutes of Health. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020).
  • ResearchGate.
  • Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
  • Slideshare. Organic Chemistry salt analysis and record.pptx.
  • National Institutes of Health. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023).
  • Quora.
  • Thermo Fisher Scientific. AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in.
  • Benchchem.
  • National Institutes of Health. Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667 - PubChem.
  • National Institutes of Health.
  • National Institutes of Health. High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride.
  • MDPI.
  • Benchchem. In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of Bis(4-methylsulfanylphenyl)methanone.
  • National Institutes of Health. Accurate and sensitive determination of hydroxychloroquine sulfate used on COVID-19 patients in human urine, serum and saliva samples by GC-MS.
  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE)
  • National Institutes of Health. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.
  • ResearchGate.
  • National Institutes of Health.
  • National Institutes of Health.

Sources

The Evolving Landscape of Guanidine-Based Therapeutics: A Comparative Analysis of Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the guanidine moiety has emerged as a privileged scaffold, underpinning a diverse range of biologically active molecules. Among these, hydroxyguanidine and its derivatives have garnered significant attention for their potential as anticancer and antiviral agents. This guide provides an in-depth technical comparison of bis(2-hydroxyguanidine);sulfuric acid, exploring its performance in key therapeutic applications relative to established alternatives and developmental analogs. We will delve into the mechanistic underpinnings of its activity, present comparative experimental data, and provide detailed protocols for its evaluation.

Introduction to this compound: A Molecule of Therapeutic Interest

This compound is the sulfate salt of hydroxyguanidine, a small organic compound that combines the structural features of guanidine and hydroxyurea.[1] The inclusion of sulfuric acid serves to form a stable, water-soluble salt, a common practice in pharmaceutical development to improve handling and bioavailability.[2][3] The therapeutic potential of hydroxyguanidine derivatives stems from their ability to interfere with fundamental cellular processes, primarily DNA synthesis, making them attractive candidates for indications where rapid cell proliferation is a hallmark, such as cancer and viral infections.[1][4]

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C2H12N6O6S[5]
Molecular Weight 248.22 g/mol [5]
CAS Number 6345-29-5[5]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]

Comparative Analysis: Performance in Key Applications

The therapeutic utility of this compound is best understood through a comparative lens, examining its efficacy against established drugs and other investigational compounds in its class.

Anticancer Activity: A Focus on Ribonucleotide Reductase Inhibition

A primary mechanism of action for hydroxyguanidine and its analogs is the inhibition of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6][7] By inhibiting RNR, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8]

Comparison with Hydroxyurea and Other Derivatives:

Hydroxyurea is a well-established RNR inhibitor used in the treatment of various cancers.[8] Studies have shown that while hydroxyguanidine itself possesses anticancer activity, certain derivatives exhibit significantly greater potency.

CompoundCell LineIC50 / ID50 (µM)Fold Activity vs. HydroxyguanidineReference
Hydroxyguanidine L1210~1261x[1]
Hydroxyurea L1210~126~1x[1]
N-hydroxy-N'-aminoguanidine derivative (15) HL-6011-[9]
2',3',4'-trihydroxybenzylidene-HAG L12107.8~16x[6]
3',4',5'-trihydroxybenzylidene-HAG L121011.9~10.5x[6]

HAG: N-hydroxy-N'-aminoguanidine

As the data indicates, derivatization of the core hydroxyguanidine structure can lead to a substantial increase in anticancer activity, with some compounds being over 10-fold more potent than both hydroxyguanidine and hydroxyurea.[1] This highlights the potential for developing highly effective anticancer agents based on the hydroxyguanidine scaffold.

Mechanism of Ribonucleotide Reductase Inhibition:

The following diagram illustrates the central role of RNR in DNA synthesis and its inhibition by hydroxyguanidine derivatives.

RNR_Inhibition Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA_Synthesis DNA Synthesis & Cell Proliferation Deoxyribonucleotides->DNA_Synthesis RNR->Deoxyribonucleotides Product Hydroxyguanidine Bis(2-hydroxyguanidine) and Derivatives Hydroxyguanidine->RNR Inhibition

Caption: Inhibition of Ribonucleotide Reductase by Hydroxyguanidine.

Antiviral Activity

The inhibitory effect of hydroxyguanidine derivatives on DNA synthesis also extends to antiviral applications, particularly against DNA viruses or retroviruses that rely on host cell machinery for replication.[1][4]

Comparative Antiviral Potency:

A study on novel N-hydroxyguanidine derivatives demonstrated their ability to inhibit the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus, with some derivatives being significantly more potent than the parent compound.

CompoundID50 (µM)Fold Activity vs. HydroxyguanidineReference
Hydroxyguanidine >2001x[1]
Novel N-hydroxyguanidine derivatives 2.76 - 195.2Up to ~100x[1]

These findings underscore the potential of hydroxyguanidine analogs as broad-spectrum antiviral agents, though further research is needed to elucidate their activity against specific human pathogens.

Nitric Oxide Synthase (NOS) Inhibition

Hydroxyguanidines have also been investigated as inhibitors and substrates of nitric oxide synthases (NOS), enzymes that produce nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes.[10] Dysregulation of NO production is implicated in conditions such as inflammation and neurodegenerative diseases. The ability to modulate NOS activity presents a promising therapeutic avenue.

While specific comparative data for this compound as a NOS inhibitor is limited in the readily available literature, the broader class of guanidine derivatives has been extensively studied in this context.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activity of this compound and its analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, A549, PC3, MCF-7)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM).[11] Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Prepare_Compounds Prepare Serial Dilutions of Test Compounds Treat_Cells Treat Cells with Compounds (48h incubation) Prepare_Compounds->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 2: Cell-Based Antiviral Assay (Titer Reduction Assay)

This protocol assesses the ability of a compound to reduce the infectivity of a virus.

Materials:

  • Vero cells (or another suitable host cell line)[12]

  • Virus stock (e.g., SARS-CoV-2)[12]

  • Culture medium

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Culture: Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.[12]

  • Virus-Compound Incubation: In a separate plate, add the test compound at various concentrations to a suspension of the virus (e.g., 1000 TCID50). Incubate the mixture for 1 hour at room temperature.[12]

  • Infection: Transfer the virus-compound mixtures to the wells containing the Vero cell monolayer.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

  • Quantification of Viral Titer: Quantify the remaining infectious virus in each well by titration, observing the CPE.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. Determine the EC50 value (the concentration that reduces the viral titer by 50%).[12]

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol measures the activity of NOS by detecting the production of nitrite, a stable breakdown product of NO.

Materials:

  • Purified NOS enzyme[10]

  • L-arginine (substrate)[10]

  • NADPH (cofactor)[10]

  • Assay buffer (e.g., HEPES)[10]

  • Test compounds

  • Griess Reagent[10]

  • Sodium nitrite (for standard curve)[10]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, and the test compound at various concentrations.[10]

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well. Include a control without the inhibitor.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[10]

  • Nitrite Detection: Stop the reaction and add the Griess Reagent to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition for each compound concentration to calculate the IC50 value.[10]

Experimental Workflow for NOS Inhibition Assay:

NOS_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis_nos Data Analysis Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Add_Inhibitor Add Test Compounds Prepare_Reaction->Add_Inhibitor Start_Reaction Add NOS Enzyme & Incubate Add_Inhibitor->Start_Reaction Add_Griess Add Griess Reagent Start_Reaction->Add_Griess Read_Absorbance_NOS Read Absorbance at 540 nm Add_Griess->Read_Absorbance_NOS Calculate_IC50_NOS Calculate IC50 Values Read_Absorbance_NOS->Calculate_IC50_NOS Generate_Curve Generate Nitrite Standard Curve Generate_Curve->Calculate_IC50_NOS

Caption: Workflow for assessing NOS inhibition using the Griess assay.

Conclusion and Future Directions

This compound, and the broader class of hydroxyguanidine derivatives, represent a promising area for the development of novel anticancer and antiviral therapeutics. Their primary mechanism of action through the inhibition of ribonucleotide reductase provides a solid rationale for their therapeutic potential. Comparative studies have demonstrated that chemical modification of the parent hydroxyguanidine structure can lead to substantial improvements in potency, offering a clear path for future drug discovery efforts.

The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of new hydroxyguanidine analogs. Future research should focus on elucidating the structure-activity relationships within this class of compounds to design more potent and selective inhibitors. Furthermore, in vivo studies are necessary to translate the promising in vitro data into clinically viable therapeutic candidates. The continued exploration of guanidine-based compounds holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Inhibition of ribonucleotide reductase and growth of human colon carcinoma HT-29 cells and mouse leukemia L1210 cells by N-hydroxy-N′-aminoguanidine derivatives. (URL: [Link])

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of medicinal chemistry, 27(2), 236–238. (URL: [Link])

  • Weckbecker, G., Weckbecker, A., Lien, E. J., & Cory, J. G. (1987). Effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells. Cancer research, 47(4), 975–979. (URL: [Link])

  • Weckbecker, G., & Cory, J. G. (1988). Effects of N-hydroxy-N'-aminoguanidine Isoquinoline in Combination With Other Inhibitors of Ribonucleotide Reductase on L1210 Cells. Cancer research, 48(13), 3569–3573. (URL: [Link])

  • Guanidine, N-hydroxy-, sulfate (2:1). PubChem. (URL: [Link])

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. (URL: [Link])

  • Shchelkanov, M. Y., Kolobov, A. A., Galkina, I. V., Samokhvalov, E. I., Dedkov, V. G., Deviatkin, A. A., ... & Gintsburg, A. L. (2021). Development of a Promising Method for Producing Oligomeric Mixture of Branched Alkylene Guanidines to Improve Substance Quality and Evaluate Their Antiviral Activity against SARS-CoV-2. Polymers, 13(12), 1903. (URL: [Link])

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. (URL: [Link])

  • Cory, J. G., Carter, G. L., Bacon, P. E., T'ang, A., & Lien, E. J. (1985). Inhibition of ribonucleotide reductase and L1210 cell growth by N-hydroxy-N'-aminoguanidine derivatives. Biochemical pharmacology, 34(15), 2645–2650. (URL: [Link])

  • Hydroxyguanidine. PubChem. (URL: [Link])

  • Tavares, L. C., Chavarria, D., Borges, F., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic chemistry, 137, 106600. (URL: [Link])

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. (URL: [Link])

  • Bioassays for Anticancer Activities. ResearchGate. (URL: [Link])

  • Basu, A., Sinha, B. N., Saiko, P., Graser, G., & Szekeres, T. (2011). N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 21(11), 3324–3328. (URL: [Link])

  • UEDA, T., TOYOSHIMA, S., TSUJI, T., SETO, J., & NOMOTO, Y. (1962). The antiviral effect of guanidine and its derivatives. II. The inhibitory effect of guanidine on several viruses including measies virus. Antibiotics & chemotherapy (Northfield, Ill.), 12, 330–336. (URL: [Link])

  • Antiviral Effect of Guanidine. Scilit. (URL: [Link])

  • Hydroxyguanidine sulfate. ChemBK. (URL: [Link])

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (URL: [Link])

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., Eldehna, W. M., & Al-Rashood, S. T. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 13(7), 4481–4494. (URL: [Link])

  • Madaan, K., Kaushik, D., & Verma, T. (2012). Hydroxyurea: a key player in cancer chemotherapy. Expert review of anticancer therapy, 12(1), 19–29. (URL: [Link])

Sources

Efficacy of Guanidine-Based Inhibitors on Nitric Oxide Synthase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Bis(2-hydroxyguanidine) Analogs and Other Key Inhibitors

In the landscape of pharmacological research, the modulation of nitric oxide (NO) production is a critical area of investigation for therapeutic intervention in a host of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] Nitric Oxide Synthase (NOS) enzymes, the producers of NO, are therefore prime targets for inhibitory compounds.[3] While a vast number of inhibitors have been developed, those bearing the guanidine moiety, a structural mimic of the natural substrate L-arginine, remain a cornerstone of NOS inhibition research.[4]

This guide provides a comparative analysis of the efficacy of guanidine-based inhibitors, with a conceptual focus on bis(2-hydroxyguanidine) derivatives, contextualized against other well-established NOS inhibitors. While "bis(2-hydroxyguanidine);sulfuric acid" is not a widely documented agent, its structure suggests a strong potential as a bivalent or structurally complex NOS inhibitor. The N-hydroxyguanidine feature, in particular, is known to be a key pharmacophore for interaction with NOS enzymes.[5] We will explore the mechanistic rationale, compare potencies and selectivities, and provide the experimental frameworks necessary for the rigorous evaluation of such compounds.

The L-Arginine-NO Pathway: A Tale of Two Enzymes

Nitric oxide is a crucial signaling molecule synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS).[3] These are:

  • Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it plays a role in neurotransmission.[3][6]

  • Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is vital for maintaining cardiovascular homeostasis through vasodilation.[3]

  • Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages in response to inflammatory stimuli, leading to the production of large, cytotoxic amounts of NO.[1][3]

All three isoforms catalyze the conversion of L-arginine to L-citrulline and NO.[7] However, another enzyme, Arginase, also utilizes L-arginine as a substrate, converting it to L-ornithine and urea.[8] This creates a critical metabolic branch point where the activity of NOS and Arginase are in competition for their common substrate.[7] While some studies suggest this direct competition is complex and dependent on substrate availability, inhibiting one enzyme can theoretically increase the L-arginine pool for the other.[9] This interplay is fundamental when considering inhibitor strategies.

cluster_main L-Arginine Metabolic Pathways cluster_nos NOS Pathway cluster_arginase Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS Arginase Arginase (ARG1, ARG2) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Physiological_Effects Physiological & Pathological Effects (Vasodilation, Neurotransmission, Inflammation) NO_Citrulline->Physiological_Effects NOS_Inhibitors Guanidine-Based Inhibitors (e.g., bis(2-hydroxyguanidine) analogs) NOS_Inhibitors->NOS Inhibition Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Cell_Proliferation Polyamine & Proline Synthesis (Cell Proliferation, Collagen Formation) Ornithine_Urea->Cell_Proliferation Arginase_Inhibitors Arginase Inhibitors Arginase_Inhibitors->Arginase Inhibition

Figure 1: Competition between NOS and Arginase for L-Arginine.

Comparative Efficacy of Guanidine-Based NOS Inhibitors

The potency and selectivity of an inhibitor are paramount for its therapeutic potential. An ideal inhibitor for inflammatory conditions would potently block iNOS while sparing eNOS to avoid cardiovascular side effects. The following table summarizes in vitro potency (IC50) data for several key guanidine-based and other NOS inhibitors. Lower IC50 values indicate greater potency.

InhibitorTarget IsoformIC50 (µM)Selectivity ProfileReference(s)
Aminoguanidine Mouse iNOS2.1Selective for iNOS over constitutive isoforms.[10] 10- to 100-fold less potent on constitutive NOS.[10][10][11]
1400W Human iNOS≤0.007 (Kd)Highly selective. At least 5000-fold selective for iNOS vs eNOS.[12]
Human nNOS2[12]
Human eNOS50[12]
L-NMMA Recombinant Human iNOS4.3Non-selective, potent inhibitor of all isoforms.[13]
Recombinant Human nNOS1.1[13]
Recombinant Human eNOS1.8[13]
FR038251 Mouse iNOS1.738-fold selective for iNOS vs nNOS; 8-fold vs eNOS.[11]
FR191863 Mouse iNOS1.953-fold selective for iNOS vs nNOS; 3-fold vs eNOS.[11]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Analysis of Inhibitor Classes:

  • Simple Guanidines (e.g., Aminoguanidine): Aminoguanidine was one of the first identified inhibitors to show selectivity for iNOS over the constitutive isoforms.[2] While its selectivity is modest compared to newer compounds, it serves as a crucial benchmark in research.[10][14]

  • Arginine Analogs (e.g., L-NMMA): NG-monomethyl-L-arginine (L-NMMA) is a classic, non-selective NOS inhibitor that closely mimics the structure of L-arginine.[6] Its lack of selectivity makes it a useful tool for studying the overall effects of NO blockade but limits its therapeutic potential due to the risk of side effects like hypertension from eNOS inhibition.

  • Amidines (e.g., 1400W): N-(3-(Aminomethyl)benzyl)acetamidine (1400W) represents a significant advancement, demonstrating exceptionally high potency and selectivity for iNOS.[12] It acts as a slow, tight-binding inhibitor, making it a powerful tool for in vitro and in vivo studies targeting iNOS.[12]

  • Putative Bis(hydroxyguanidine) Compounds: A molecule like bis(2-hydroxyguanidine) could theoretically offer enhanced potency or altered selectivity. The presence of two hydroxyguanidine groups might allow for bivalent binding within the dimeric NOS structure or create a unique interaction profile within the active site. The synthesis of novel guanidine derivatives is an active area of research for developing agents with improved properties.[15][16]

Alternative Strategy: Arginase Inhibition

An alternative approach to boosting NO production, particularly in contexts where eNOS function is impaired (e.g., cardiovascular disease), is to inhibit arginase.[8] By blocking the conversion of L-arginine to ornithine, arginase inhibitors increase the bioavailability of L-arginine for NOS, thereby enhancing NO synthesis. This strategy is distinct from direct NOS inhibition and may offer a therapeutic advantage in diseases characterized by arginase upregulation and subsequent eNOS uncoupling.

Experimental Protocols

Evaluating the efficacy of a novel inhibitor requires robust and reproducible experimental methods. The following protocols outline standard procedures for in vitro and in vivo assessment.

Protocol 1: In Vitro NOS Inhibition Assay (Griess Reaction)

This protocol determines an inhibitor's IC50 value by measuring its effect on NO production from purified NOS enzyme or cell lysates. NO production is assessed indirectly by quantifying its stable breakdown product, nitrite, using the colorimetric Griess reaction.[17][18]

Materials:

  • Purified NOS enzyme (e.g., recombinant human iNOS) or cell lysate containing NOS

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl2 (for constitutive NOS isoforms)

  • Test inhibitor (e.g., bis(2-hydroxyguanidine) derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]

  • Sodium Nitrite (for standard curve)

  • 96-well microplate and plate reader (540 nm)

Procedure:

  • Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions (e.g., 0-100 µM) in Assay Buffer to generate a standard curve.

  • Set up Reactions: In a 96-well plate, add the following to appropriate wells:

    • Assay Buffer

    • NOS cofactors (NADPH, Calmodulin, CaCl2 as needed)

    • Varying concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NMMA).

    • Purified NOS enzyme or lysate.

  • Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Perform Griess Reaction:

    • To each well, add 50 µL of Griess Reagent Solution A. Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 5-10 minutes. A purple color will develop.

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the nitrite concentration in each sample well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Inhibitor Efficacy Workflow start Prepare Reagents (Standards, Inhibitors, Enzyme) setup Set up 96-well Plate (Controls & Test Concentrations) start->setup initiate Initiate Reaction (Add L-Arginine) setup->initiate incubate Incubate at 37°C initiate->incubate griess Perform Griess Reaction (Add Reagents A & B) incubate->griess read Read Absorbance (540 nm) griess->read analyze Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Figure 2: Experimental workflow for in vitro NOS inhibition assay.
Protocol 2: In Vivo Assessment of iNOS Inhibition

Animal models are essential for evaluating an inhibitor's efficacy, selectivity, and potential toxicity in a physiological context. A common model for iNOS activity is the induction of systemic inflammation using lipopolysaccharide (LPS).[19]

Model: Lipopolysaccharide (LPS)-induced inflammation in rodents (e.g., rats or mice).

Materials:

  • Laboratory rodents (e.g., Sprague-Dawley rats)

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitor (formulated for in vivo administration)

  • Anesthetic and surgical tools (if required for blood collection)

  • Equipment for measuring blood pressure

  • Kits for measuring plasma nitrite/nitrate levels (as a proxy for NO production)

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Group Allocation: Divide animals into groups:

    • Control (vehicle only)

    • LPS + Vehicle

    • LPS + Test Inhibitor (at various doses)

    • LPS + Positive Control Inhibitor (e.g., Aminoguanidine)

  • Inhibitor Administration: Administer the test inhibitor or vehicle via the desired route (e.g., intraperitoneal, intravenous, or oral) at a set time before LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., intraperitoneally).

  • Monitoring: Monitor animals for clinical signs of sepsis and measure physiological parameters like mean arterial pressure. LPS typically causes hypotension, which effective iNOS inhibitors can partially reverse.[20]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 3-6 hours), collect blood samples.

  • Biomarker Analysis: Process blood to obtain plasma. Measure the concentration of total nitrite and nitrate ([NOx]) in the plasma. A significant increase in [NOx] is expected in the LPS + Vehicle group, and an effective inhibitor should suppress this increase in a dose-dependent manner.[19]

  • Data Analysis: Compare the mean arterial pressure and plasma [NOx] levels between groups using appropriate statistical tests. An effective and selective iNOS inhibitor should significantly reduce the LPS-induced increase in plasma [NOx] without causing excessive hypertension (which would suggest significant eNOS inhibition).[20]

Conclusion

The development of potent and selective NOS inhibitors is a dynamic field with significant therapeutic promise. While established guanidine-based inhibitors like Aminoguanidine and 1400W provide critical benchmarks for iNOS selectivity, the chemical space for novel derivatives, such as bis(2-hydroxyguanidine) compounds, remains ripe for exploration. A thorough understanding of the competing L-arginine-NO and arginase pathways, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for identifying next-generation inhibitors. By systematically comparing potency, selectivity, and physiological effects, researchers can advance compounds with the greatest potential for treating diseases driven by aberrant nitric oxide production.

References

  • Szabó, C., et al. (1996). In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors. PubMed. Available at: [Link]

  • Pickering, J. W., et al. (1999). Selective in vivo inhibition of inducible nitric oxide synthase in a rat model of sepsis. PubMed. Available at: [Link]

  • Couto, M. F., et al. (2022). Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review. MDPI. Available at: [Link]

  • Czerska, M., et al. (2022). Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension? PMC. Available at: [Link]

  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. Available at: [Link]

  • Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Available at: [Link]

  • Oche, O., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. ResearchGate. Available at: [Link]

  • Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation. Available at: [Link]

  • Patsnap. (2024). What are Arginase inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. Available at: [Link]

  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. PMC. Available at: [Link]

  • El-Hattab, M., et al. (2022). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. PubMed. Available at: [Link]

  • Boucher, J. L., et al. (1999). Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. PMC. Available at: [Link]

  • Wang, Q. M., et al. (2000). N-hydroxyguanidines as substrates of nitric oxide synthases. PubMed. Available at: [Link]

  • Ghavami, M., et al. (2018). Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. PMC. Available at: [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed. Available at: [Link]

  • Das, A., et al. (2015). Nitric oxide (NO) scavenging assay, following Griess reagent method,... ResearchGate. Available at: [Link]

  • Janic, B., et al. (2014). iNOS-selective inhibitors for cancer prevention: promise and progress. PMC. Available at: [Link]

  • Corbett, J. A., et al. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed. Available at: [Link]

  • Caujolle, R., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC. Available at: [Link]

  • Tsou, L. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Guillon, C. D., et al. (2014). In vitro activity and selectivity of nitro-guanidines against the isolat- ed isoforms of NOS. … ResearchGate. Available at: [Link]

  • Alderton, W. K., et al. (2005). Comparison of IC 50 values for inhibition of recombinant human NO... ResearchGate. Available at: [Link]

  • Kita, Y., et al. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. Available at: [Link]

  • Cinelli, M. A., et al. (2011). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. Available at: [Link]

  • Arshad, A., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Structural Analogs of Bis(2-hydroxyguanidine);sulfuric Acid: A Roadmap for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the guanidine moiety stands out for its versatile role in molecular recognition, owing to its ability to form strong hydrogen bonds and engage in various non-covalent interactions.[1] The derivative, bis(2-hydroxyguanidine);sulfuric acid, represents a class of compounds with significant therapeutic potential, drawing from the known anticancer and antiviral properties of its parent molecule, hydroxyguanidine.[2][3] This guide provides a comprehensive comparison of structural analogs of this compound, offering insights into their structure-activity relationships (SAR) and the experimental methodologies required for their evaluation. While direct comparative studies on a series of bis(2-hydroxyguanidine) analogs are not extensively documented, this guide synthesizes findings from related hydroxyguanidine and bisguanidine compounds to establish a foundational framework for future research and development.

The Rationale for Developing Structural Analogs

The primary motivation for designing analogs of a lead compound like bis(2-hydroxyguanidine) is to enhance its therapeutic index. This involves optimizing its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. Key goals in the analog design for this class of compounds include:

  • Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for drug absorption, distribution, metabolism, and excretion (ADME). For hydroxyguanidine derivatives, cytotoxicity has been shown to correlate with lipophilic parameters.[4]

  • Altering Electronic and Steric Properties: Modifications to the molecular structure can influence how the compound interacts with its biological target. For instance, the introduction of aromatic or heterocyclic aldehydes to hydroxyguanidine has been shown to significantly increase its anticancer and antiviral activities.[2]

  • Enhancing Target Specificity: By modifying the structure, it is possible to increase the compound's affinity for its intended target, thereby reducing off-target effects and associated toxicities.

Comparative Analysis of Structural Analogs

While a direct head-to-head comparison of a series of bis(2-hydroxyguanidine) analogs is not available in the current literature, we can extrapolate from studies on related compounds to predict the effects of certain structural modifications.

Mono-N-hydroxyguanidine Derivatives

Studies on mono-N-hydroxyguanidine derivatives have demonstrated that the addition of aromatic and heterocyclic moieties can significantly boost their biological activity. A series of compounds with the general structure R = NNHC(=NH)NHOH, where R is an aromatic or heterocyclic aldehyde, were found to be approximately 10-fold more active than hydroxyguanidine and hydroxyurea in anticancer assays against L1210 cells.[2] The most active of these compounds were also about 100-fold more active than hydroxyguanidine in antiviral assays.[2] This suggests that similar modifications to a bis(2-hydroxyguanidine) scaffold could yield compounds with enhanced potency.

Compound ClassModificationObserved Effect on ActivityReference
N-Hydroxyguanidine DerivativesAddition of aromatic/heterocyclic aldehydes~10x increase in anticancer activity, up to 100x increase in antiviral activity.[2]
Aminohydroxyguanidine DerivativesVaries (Schiff bases)Cytotoxicity correlates with electronic and lipophilic parameters.[4]
Bisguanidine and Bis(2-aminoimidazoline) Analogs

Research into bisguanidine and bis(2-aminoimidazoline) compounds, particularly as antiparasitic agents, has revealed that these dicationic molecules tend to bind to the minor groove of DNA at AT-rich sites.[5] This interaction is believed to be a key part of their mechanism of action.[5] This suggests that the spatial arrangement and flexibility of the linker between the two guanidine groups in bis(2-hydroxyguanidine) analogs could be a critical factor in their biological activity.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments that would be essential in a comparative study of bis(2-hydroxyguanidine) analogs.

Synthesis of Analogs

A general approach to synthesizing novel N-hydroxyguanidine derivatives involves the condensation of a starting hydroxyguanidine-containing scaffold with various aldehydes or ketones.[2] For bis-guanidine compounds, multi-step syntheses are often required, which may involve the use of protecting groups and purification by chromatography.

Workflow for Synthesis and Characterization of Analogs

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., bis(2-hydroxyguanidine)) reaction Chemical Modification (e.g., condensation, substitution) start->reaction Reagents product Crude Analog Product reaction->product purify Purification (e.g., Chromatography, Recrystallization) product->purify nmr NMR Spectroscopy purify->nmr Structural Confirmation ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (e.g., HPLC) ir->purity Final Product

Caption: Generalized workflow for the synthesis and characterization of novel analogs.

In Vitro Anticancer Activity Assay

Objective: To determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Protocol:

  • Cell Culture: Culture L1210 (or other relevant cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the cell culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay. This involves adding the reagent to the wells and measuring the absorbance or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the ID50 (the concentration that inhibits 50% of cell growth) for each compound by plotting the viability data against the compound concentration and fitting the data to a dose-response curve.[2]

In Vitro Antiviral Activity Assay

Objective: To evaluate the ability of the analogs to inhibit viral replication.

Protocol:

  • Cell and Virus Culture: Culture a suitable host cell line (e.g., chicken embryo fibroblasts for Rous sarcoma virus) and propagate the virus stock.[2]

  • Infection and Treatment: Seed the host cells in multi-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a period for viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a duration sufficient for the virus to complete its replication cycle.

  • Quantification of Viral Inhibition: Measure the extent of viral replication using an appropriate method. This could include:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count plaques (zones of cell death caused by the virus).

    • Viral Yield Reduction Assay: Titrating the amount of infectious virus produced in the supernatant of the treated cells.

    • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to an untreated virus control. Determine the ID50 value for each analog.[2]

Logical Flow of a Comparative Study

G start Design and Synthesize Analogs of bis(2-hydroxyguanidine) invitro In Vitro Screening (Anticancer, Antiviral, etc.) start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_id Identify Lead Compound(s) sar->lead_id invivo In Vivo Efficacy and Toxicity Studies lead_id->invivo pk Pharmacokinetic (PK) and ADME Profiling lead_id->pk candidate Select Drug Candidate for Further Development invivo->candidate pk->candidate

Caption: A logical workflow for the development and evaluation of novel analogs.

Future Directions and Conclusion

The field of hydroxyguanidine and bisguanidine research continues to evolve, with a clear potential for the development of novel therapeutics. While this guide has highlighted the current gaps in the direct comparative analysis of bis(2-hydroxyguanidine) analogs, it has also provided a strategic framework for undertaking such studies. By systematically synthesizing and evaluating new derivatives based on the principles of SAR, and by employing robust experimental protocols, researchers can unlock the full therapeutic potential of this promising class of compounds. The insights gained from such studies will be invaluable for the design of next-generation anticancer, antiviral, and antiparasitic agents.

References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1991). Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro. Pharmaceutical Research, 8(8), 1006–1012. [Link]

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • PubChem. (n.d.). Hydroxyguanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • De Luca, L., et al. (2019). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. Current Medicinal Chemistry, 26(32), 5966-6007.
  • Sondhi, S. M., et al. (2009). Synthesis of biologically active novel bis Schiff bases, bis hydrazone and bis guanidine derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48(1), 119-127.
  • PubChem. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Elmes, B. C., et al. (1996). The synthesis of bisguanidinoalkanes and guanidinoalkanes, N- or N'-substituted with pyrimidines, as analogues of chlorhexidine. Australian Journal of Chemistry, 49(5), 573-579.
  • Warner, B. P., et al. (2000). Structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. Journal of Medicinal Chemistry, 43(15), 2819-2828.
  • Rovira, C., et al. (2007). Conformation-Opioid Activity Relationships of Bicyclic Guanidines from 3D Similarity Analysis.
  • Mills, R. F. N. (1953). The action of 2:7-bis(2'-dihydroglyoxalinyl)-9-phenylphenanthridine on a bacteriophage of pseudomonas pyocyanea. British Journal of Pharmacology and Chemotherapy, 8(2), 143-146.
  • Kaur, H., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(34), 23895-23908.

Sources

An Independent Verification of the Physicochemical Properties of Bis(2-hydroxyguanidine) Sulfate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the independent verification and characterization of bis(2-hydroxyguanidine) sulfate, a salt of the pharmacologically relevant compound hydroxyguanidine. Recognizing the critical importance of robust and reproducible data in drug development, this document moves beyond a simple recitation of properties. Instead, it offers a comparative analysis of essential analytical methodologies, explaining the causal reasoning behind experimental choices. Detailed, self-validating protocols are provided for key techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous, first-principles approach to qualifying this and other similar organic salts for research and development.

Introduction: The Rationale for Rigorous Verification

Hydroxyguanidine, the parent compound of the subject salt, has demonstrated notable potential as an antiviral and antineoplastic agent.[1][2] Like many active pharmaceutical ingredients (APIs), its properties can be modulated by forming a salt. The choice of the counter-ion—in this case, sulfate—is a critical decision in drug development, influencing crucial parameters such as solubility, stability, crystallinity, and bioavailability.[3][4] Bis(2-hydroxyguanidine) sulfate (also known as hydroxyguanidine sulfate salt) is the resulting organic salt, where two protonated hydroxyguanidine molecules are ionically bonded with a single sulfate anion.[5]

The transition from a promising molecule to a viable drug candidate hinges on the precise and reproducible characterization of the API. Any variability in the physicochemical properties of a substance batch can have profound implications for downstream experiments, affecting everything from formulation to clinical outcomes. Therefore, independent verification is not merely a quality control step; it is a foundational component of scientific integrity.

This guide provides the necessary tools for this verification. We will dissect the "why" behind each analytical technique, compare their strengths and limitations for this specific molecule, and provide actionable, step-by-step protocols.

Physicochemical Profile

The known properties of bis(2-hydroxyguanidine) sulfate are summarized below. The objective of the following protocols is to provide a framework for independently verifying these characteristics for any given batch.

PropertyValue / DescriptionSource(s)
CAS Number 6345-29-5[5]
Molecular Formula C₂H₁₂N₆O₆S[5]
Molecular Weight 248.22 g/mol [5]
Synonyms Bis(hydroxyguanidinium) sulphate, Hydroxyguanidine sulfate salt[5]
Physical Form Powder
Aqueous Solubility 25 mg/mL (clear, colorless solution)
Storage Temperature 2-8°C

A Comparative Analysis of Characterization Methodologies

The selection of an analytical method is a balance between the specific question being asked (e.g., identity, purity, quantity) and practical considerations like sensitivity, cost, and sample throughput.[6] This section explores the most appropriate techniques for a comprehensive characterization of bis(2-hydroxyguanidine) sulfate.

Workflow for Independent Verification of a New Compound Batch

G Figure 1: General Workflow for Compound Verification cluster_0 Initial Assessment cluster_1 Structural & Identity Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Solid-State Properties A Receive New Batch of bis(2-hydroxyguanidine) sulfate B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., in Water) B->C D Mass Spectrometry (LC-MS) Verify MW of Cation & Anion C->D If Soluble E NMR Spectroscopy (¹H, ¹³C) Confirm Covalent Structure D->E F HPLC-UV Analysis Determine Purity (%) E->F G Quantitative Method (e.g., IC or Titration) Confirm Assay F->G H Thermal Analysis (TGA/DSC) Assess Thermal Stability G->H I X-Ray Powder Diffraction (XRPD) Analyze Crystallinity H->I J J I->J Batch Qualified

Caption: General workflow for the independent verification of a new batch of a chemical compound.

Identity and Purity Confirmation

High-Performance Liquid Chromatography (HPLC)

  • Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for determining purity. For a highly polar and basic compound like hydroxyguanidine, a standard reversed-phase (C18) column may provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more logical choice.[7] The mobile phase is typically a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. An acidic modifier, such as formic acid, is added to ensure the guanidinium group remains protonated, which improves peak shape and provides consistent retention.[7] UV detection at a low wavelength (~195-210 nm) is necessary as the molecule lacks a strong chromophore.[7][8]

  • Trustworthiness: A self-validating HPLC method includes a high-resolution column and the analysis of a reference standard alongside the new batch. The peak for bis(2-hydroxyguanidine) sulfate should have a consistent retention time, and the purity is determined by the area percentage of the main peak relative to any impurity peaks.

Mass Spectrometry (MS)

  • Expertise & Experience: MS provides unambiguous confirmation of molecular weight.[9] When coupled with LC (LC-MS), it can confirm the mass of the peak eluting at the correct retention time from the HPLC analysis. For an organic salt, it is crucial to operate the mass spectrometer in both positive and negative ion modes.[10] In positive mode, you will detect the protonated hydroxyguanidine cation [CH₆N₃O]⁺. In negative mode, you will detect the sulfate anion [HSO₄]⁻ or [SO₄]²⁻, thus confirming the presence of both components of the salt.

  • Trustworthiness: This dual-mode analysis is self-validating. Observing the correct mass-to-charge (m/z) ratio for both the cation and the anion in the same analytical run provides very high confidence in the compound's identity as a sulfate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Experience: While MS confirms the mass, NMR elucidates the covalent structure.[9] For bis(2-hydroxyguanidine) sulfate, a simple ¹H NMR in a solvent like DMSO-d₆ would be expected to show exchangeable protons from the amine (NH₂) and hydroxyl (OH) groups. The key insight from NMR in this context is its ability to confirm the organic structure and potentially reveal the presence of organic impurities that might not be visible by other methods.[10]

  • Trustworthiness: Comparing the obtained spectrum to a reference spectrum or to predicted chemical shifts provides a definitive structural fingerprint. The integration of peaks corresponding to the organic counterion can also confirm the stoichiometry of the salt.

Quantitative Analysis & Solid-State Characterization

Ion Chromatography (IC)

  • Expertise & Experience: While HPLC is excellent for purity, IC is a specialized and highly accurate technique for quantifying ions.[6] It is particularly well-suited for analyzing guanidinium salts. An IC system with suppressed conductivity detection can provide precise quantification of both the hydroxyguanidinium cation and the sulfate anion, allowing for a robust assay of the salt's composition.

  • Trustworthiness: The protocol is validated by running a calibration curve with known concentrations of a reference standard. The ability to quantify both the cation and anion independently provides an internal cross-check on the salt's stoichiometry.

Thermal Analysis (TGA/DSC)

  • Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the solid-state properties. TGA measures changes in mass as a function of temperature, which is useful for identifying the presence of water or other solvates and determining the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point.[11]

  • Trustworthiness: These methods provide quantitative data on thermal stability and phase transitions. A sharp melting peak in DSC analysis is indicative of a highly crystalline, pure substance.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized for the specific instrumentation available.

Protocol 3.1: HPLC-UV Method for Purity Analysis
  • System Preparation: Use an HPLC system with a UV detector.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[7]

  • Mobile Phase: 50% Acetonitrile / 50% DI Water / 0.1% Formic Acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 195 nm.[7][8]

  • Sample Preparation: Accurately weigh and dissolve ~1 mg/mL of bis(2-hydroxyguanidine) sulfate in the mobile phase.

  • Injection: Inject 1-5 µL of the sample.

  • Analysis: Run the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 10-15 minutes). Calculate purity based on the relative peak areas.

Protocol 3.2: LC-MS Method for Identity Confirmation
  • System: Couple the HPLC system from Protocol 3.1 to a mass spectrometer (e.g., a single quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI).

  • Analysis Mode: Run the analysis twice, once in positive ion mode and once in negative ion mode, or use a fast-switching polarity mode if available.

  • Positive Ion Mode Scan: Scan for the m/z of the protonated hydroxyguanidine cation (C H₅N₃O + H⁺ = 76.05).

  • Negative Ion Mode Scan: Scan for the m/z of the bisulfate anion (HSO₄⁻ = 96.96) or the sulfate dianion (SO₄²⁻ = 96.0, observed at m/z 48.0).

  • Data Interpretation: Confirm that the mass spectra extracted from the main HPLC peak correspond to the expected m/z values for both the cation and the anion.

Protocol 3.3: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the powder sample into an aluminum TGA or DSC pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the resulting graph for mass loss events.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature just below the decomposition point observed in TGA, at a rate of 10°C/min.

    • Analyze the resulting thermogram for endothermic events corresponding to melting.

Comparative Discussion & Alternative Considerations

Decision Matrix for Analytical Technique Selection

G Figure 2: Decision Matrix for Method Selection A What is the primary analytical question? B Is the compound the correct structure? A->B Identity C What is the purity of the batch? A->C Purity D What is the exact concentration/assay? A->D Quantification E What is the solid-state form? A->E Physical Form F NMR Spectroscopy (Definitive Structure) B->F G Mass Spectrometry (Confirms MW & Salt) B->G H HPLC-UV (Relative Purity) C->H I Ion Chromatography (Absolute Quantification) D->I J TGA / DSC / XRPD (Thermal/Crystalline Properties) E->J

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Comparison of Analytical Methodologies
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity AssessmentRobust, reproducible, widely available.[7][8]Requires a chromophore (low UV for this compound); may not separate all impurities.
LC-MS Identity ConfirmationHigh specificity; confirms both cation and anion mass.[10][12]Less quantitative than HPLC-UV without careful validation.
NMR Structure ElucidationProvides definitive structural information.[9][10]Lower sensitivity than MS; complex mixtures can be difficult to interpret.
Ion Chromatography Assay/QuantificationHighly accurate for quantifying ions.[6]More specialized instrumentation than HPLC.
Thermal Analysis Solid-State PropertiesProvides quantitative data on melting point and thermal stability.[11]Destructive to the sample.
Alternative Considerations: Other Salts and Analogs

While this guide focuses on the sulfate salt, researchers may encounter or consider other forms of hydroxyguanidine. The choice of a salt is a deliberate one, aimed at optimizing the API's properties.

  • Alternative Salts: A common alternative to a sulfate salt is a hydrochloride (HCl) salt. An HCl salt would likely impart different solubility and stability characteristics. For instance, HCl salts are often more hygroscopic (prone to absorbing water from the air) than sulfate salts. The verification methods described herein are directly applicable to other salt forms, with the main change being the expected mass of the anion in MS analysis.

  • Alternative Compounds: In functional assays, it is crucial to have appropriate controls and comparators. Hydroxyurea is an important analog, as hydroxyguanidine contains features of both guanidine and hydroxyurea.[1] Published studies have used hydroxyurea as a comparator to gauge the relative anticancer activity of novel hydroxyguanidine derivatives.[1] Therefore, when designing biological experiments, including hydroxyurea as a control can provide valuable, context-rich data. Other alternatives could include different bisguanidine compounds, which are known to have a range of biological activities, including potent antiparasitic properties.[13]

Conclusion

The independent verification of bis(2-hydroxyguanidine) sulfate is a critical, multi-step process that underpins the reliability of all subsequent research. A logical, structured approach combining chromatographic separations, mass spectrometry, NMR, and thermal analysis provides a comprehensive and trustworthy characterization of the material. By understanding the rationale behind each technique and employing self-validating protocols, researchers can ensure the integrity of their starting materials, paving the way for more robust and reproducible scientific outcomes in the field of drug discovery and development.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Guanidine Sulfamate. (n.d.). Benchchem.
  • Löffler, D., et al. (2020). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. Retrieved January 12, 2026, from [Link]

  • HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography.
  • Guanidine analyzed with HPLC- AppNote. (n.d.). MicroSolv.
  • Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. (2005). Journal of Chromatography A. Retrieved January 12, 2026, from [Link]

  • Faster characterization of organic salts. (2018). analytica-world.com. Retrieved January 12, 2026, from [Link]

  • Guanidine, N-hydroxy-, sulfate (2:1). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • bis(N''-benzylguanidine); sulfuric acid. (n.d.). Sigma-Aldrich.
  • Summary of Mastering Organic Salts: From Theory to Practice. (n.d.). Teachy.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Identifying organic salts? (2023). Reddit.
  • What is an organic salt, and how do you identify one? (2017). Quora.
  • Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Bis(2-(2-hydroxyethyl)guanidine), sulfuric acid. (n.d.). BLDpharm.
  • Hydroxyguanidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. (1984). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega. Retrieved January 12, 2026, from [Link]

  • BIS(GUANIDINE); SULFURIC ACID. (n.d.). Matrix Fine Chemicals.
  • Kumari, R. (2025). Reliable Alternatives for Drug Discovery: Questions and Answers. Crown Bioscience Blog. Retrieved January 12, 2026, from [Link]

  • Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. (2019). Molecules. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. (2019). Journal of Ovonic Research.
  • Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. (2018). Dalton Transactions. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLICATIONS. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Bis(2-hydroxyguanidine);sulfuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of bis(2-hydroxyguanidine);sulfuric acid in a laboratory setting. By understanding the rationale behind each protective measure, researchers can foster a culture of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Given the nature of this compound, the primary hazards are associated with its potential for corrosivity, skin and eye irritation, and respiratory effects[2][3][4][5][6][7]. The presence of sulfuric acid dictates that the compound should be handled with the same precautions as a corrosive material[2][3][4][5][6].

Key Hazards:

  • Skin Contact: May cause irritation or severe chemical burns[2][7].

  • Eye Contact: Poses a risk of serious eye irritation or permanent damage[2][5][7].

  • Inhalation: Inhalation of dust or aerosols may lead to respiratory tract irritation[7].

  • Ingestion: Can cause burns to the mouth, throat, and stomach[6].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE, drawing from guidelines for handling both guanidine compounds and sulfuric acid[1][2][3][4][5][8][9][10].

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect against splashes and dust particles. A face shield provides an additional layer of protection for the entire face from corrosive splashes[1][8][9].
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for their resistance to a range of chemicals, including acids[1][10][11]. Always inspect gloves for tears or punctures before use and change them frequently[1].
Body Protection Laboratory coat or chemical-resistant apron/gownA lab coat should be worn to protect skin and personal clothing from contamination[1][8]. For tasks with a higher risk of splashing, a chemical-resistant apron or gown is necessary[8].
Respiratory Protection NIOSH-approved respiratorA respirator may be required when handling powders outside of a fume hood or if there is a potential for aerosol generation[8][12]. The type of respirator should be selected based on a formal risk assessment.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimize exposure risks. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Cleanup cluster_disposal Disposal prep_area Ensure a clean, uncluttered work area, preferably a chemical fume hood. prep_emergency Verify accessibility of emergency eyewash station and safety shower. prep_area->prep_emergency prep_ppe Don all required PPE. prep_emergency->prep_ppe handle_transfer Use tools like a spatula or scoop to transfer powder; avoid creating dust. prep_ppe->handle_transfer handle_container Keep containers tightly closed when not in use. handle_transfer->handle_container spill_contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). handle_transfer->spill_contain In case of a spill dispose_waste Dispose of waste in a designated, labeled container. handle_container->dispose_waste After use spill_neutralize Slowly neutralize with a suitable agent (e.g., sodium bicarbonate). spill_contain->spill_neutralize spill_collect Collect the neutralized material into a suitable disposal container. spill_neutralize->spill_collect spill_collect->dispose_waste dispose_ppe Decontaminate or dispose of used PPE. dispose_waste->dispose_ppe dispose_wash Wash hands thoroughly after handling. dispose_ppe->dispose_wash

Safe Handling Workflow for this compound

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[8].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. Seek medical attention[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[5][9].

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][2].

  • Slowly and carefully neutralize the spilled material with a suitable agent like sodium bicarbonate.

  • Collect the neutralized material into a designated, labeled waste container for disposal[7].

  • Clean the spill area thoroughly with water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container[7].

  • Neutralization: Depending on local regulations, it may be permissible to neutralize dilute solutions of the compound before disposal. This should be done by slowly adding a base, such as sodium bicarbonate, while monitoring the pH.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. It is not recommended to dispose of sulfuric acid-containing compounds in a landfill[13].

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride.
  • R&D Systems. (2021). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Bis(1-(2-methoxyethyl)guanidine); sulfuric acid.
  • AK Scientific, Inc. (n.d.). Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid.
  • (n.d.). Sulfuric acid 95-98 % AGR.
  • Amazon S3. (2021). MATERIAL SAFETY DATA SHEET - MSDS Sulfuric Acid (98 %Concentrated).
  • LabelSDS. (n.d.). SDS US.
  • (n.d.). Safety Data Sheet: sulphuric acid ... %.
  • Spectrum Chemical. (2021). SAFETY DATA SHEET.
  • Actylis Lab Solutions. (n.d.). SAFETY DATA SHEET.
  • (2024). Sulfuric acid - SAFETY DATA SHEET.
  • Chemsoft. (2022). Sulfuric acid.
  • (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • (n.d.). Safety Data Sheet: sulphuric acid ... %.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • CCOHS. (n.d.). Sulfuric Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(2-hydroxyguanidine);sulfuric acid
Reactant of Route 2
bis(2-hydroxyguanidine);sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.